(3-(Naphthalen-1-yl)phenyl)boronic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
(3-naphthalen-1-ylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BO2/c18-17(19)14-8-3-7-13(11-14)16-10-4-6-12-5-1-2-9-15(12)16/h1-11,18-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXYUCJLQZCNPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=CC=CC3=CC=CC=C32)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10730482 | |
| Record name | [3-(Naphthalen-1-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10730482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881913-20-8 | |
| Record name | [3-(Naphthalen-1-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10730482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1-Naphthyl)phenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (3-(Naphthalen-1-yl)phenyl)boronic acid
CAS Number: 881913-20-8
This technical guide provides comprehensive information on (3-(Naphthalen-1-yl)phenyl)boronic acid, a key building block in modern organic synthesis. It is intended for researchers, scientists, and professionals in the fields of drug development, materials science, and synthetic chemistry. This document details the compound's physicochemical properties, synthesis protocols, key applications, and the mechanistic pathways of its most common reactions.
Compound Identification and Properties
This compound is an arylboronic acid derivative that features both a naphthalene and a phenyl moiety. This structure makes it a valuable intermediate for the synthesis of complex aromatic compounds.
Table 1: Chemical and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 881913-20-8 | [1][2] |
| Molecular Formula | C₁₆H₁₃BO₂ | [1][2] |
| Molecular Weight | 248.09 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-(1-Naphthyl)phenylboronic acid, [3-(1-Naphthalenyl)phenyl]boronic acid | [2][3] |
| Appearance | White crystalline powder | [1] |
| Purity | ≥98% (typical) | [1] |
| Storage | Sealed in a dry environment at room temperature or under inert gas (Nitrogen or Argon) at 2-8°C. |
Table 2: Spectroscopic and Computational Data
| Data Type | Information | Reference(s) |
| SMILES | B(C1=CC(=CC=C1)C2=CC=CC3=CC=CC=C32)(O)O | [1] |
| InChIKey | HFXYUCJLQZCNPD-UHFFFAOYSA-N | [1][4] |
| ¹H NMR | Spectrum available, but specific peak data is not fully detailed in the provided search results. | [4] |
| ¹¹B NMR | The chemical shifts for arylboronic acids are typically around 30 ppm. | [5] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. A representative protocol is detailed below.
Synthesis of this compound.[2]
This procedure describes the synthesis from 1-bromonaphthalene and 1,3-phenylenediboronic acid.
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, dissolve 1,3-phenylenediboronic acid (1.99 g, 12 mmol), 1-bromonaphthalene (2.07 g, 10 mmol), tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol), and potassium carbonate (4.15 g, 30 mmol) in 100 mL of a 2:1 mixture of tetrahydrofuran (THF) and water.
-
Reaction Conditions: Stir the mixture at reflux (80 °C) for 2 hours.
-
Work-up: After the reaction is complete, separate the organic layer. Extract the aqueous layer three times with diethyl ether (40 mL each).
-
Purification: Combine the organic phases, dry with magnesium sulfate, filter, and evaporate the solvent. Purify the resulting residue by silica gel column chromatography to yield the final product.
Caption: Synthesis of the target compound via Suzuki Coupling.
Applications and Methodologies
This compound is a versatile reagent primarily used in palladium-catalyzed cross-coupling reactions to synthesize more complex molecules.
Suzuki-Miyaura Cross-Coupling Reactions
This compound is an excellent coupling partner in Suzuki-Miyaura reactions, which form carbon-carbon bonds.[1][3] This reaction is fundamental for constructing biaryl architectures, which are prevalent in pharmaceuticals and advanced materials.[3]
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (4:1, 10 mL).
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reaction Conditions: Heat the mixture with stirring at a specified temperature (e.g., 80-100 °C) for a designated time (typically 4-24 hours), monitoring the reaction progress by TLC or GC.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Caption: General catalytic cycle of the Suzuki-Miyaura reaction.
Applications in Materials Science
The unique photophysical properties derived from the extended π-conjugated system of the naphthalene and phenyl rings make this boronic acid a valuable precursor for organic electronic materials. It is used in the synthesis of molecules for Organic Light-Emitting Diodes (OLEDs) and other organic semiconductors.[1][3]
Caption: Workflow for OLED material synthesis.
Role in Drug Discovery and Medicinal Chemistry
Boronic acids are recognized as important pharmacophores due to their unique ability to form reversible covalent bonds with diols, which are present in many biological molecules like sugars and enzyme active sites.[3] While this compound is primarily a synthetic intermediate, it is used to construct larger, more complex molecules that are screened for potential therapeutic activity, including in the development of novel anti-cancer and antiviral agents.[2]
Safety and Handling
As with all boronic acids, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is supplied as a white crystalline powder and is stable under standard laboratory storage conditions.[1]
This document is intended for informational purposes for a scientific audience and is based on currently available data. Users should always consult original research and safety data sheets before conducting any experiments.
References
- 1. Thermo Scientific™ this compound 98% | LabMart Limited [labmartgh.com]
- 2. BORONIC ACID, [3-(1-NAPHTHALENYL)PHENYL]- | 881913-20-8 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. BORONIC ACID, [3-(1-NAPHTHALENYL)PHENYL]-(881913-20-8) 1H NMR [m.chemicalbook.com]
- 5. chemistry.sdsu.edu [chemistry.sdsu.edu]
An In-depth Technical Guide to the Synthesis of (3-(Naphthalen-1-yl)phenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-(Naphthalen-1-yl)phenyl)boronic acid is a valuable building block in organic synthesis, particularly in the construction of complex biaryl molecules for applications in medicinal chemistry, materials science, and organic electronics.[1] Its structure, featuring a naphthalene moiety linked to a phenylboronic acid, allows for its use in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[1] This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, including detailed experimental protocols, quantitative data, and mechanistic diagrams. The information presented is intended to equip researchers and professionals in drug development and related fields with the necessary knowledge to synthesize and utilize this versatile compound.
Introduction
Arylboronic acids are a class of organoboron compounds that have become indispensable in modern organic synthesis. Their stability, low toxicity, and broad functional group tolerance make them ideal reagents for a variety of chemical transformations. This compound is a specific derivative that has garnered interest due to its utility in creating extended aromatic systems. These systems are often key structural motifs in pharmacologically active compounds and advanced materials. This guide will focus on the most practical and widely employed synthetic strategies for the preparation of this important molecule.
Synthetic Strategies
The synthesis of this compound can be approached through several key disconnection strategies. The most prominent and efficient methods involve:
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for the formation of biaryl compounds and represents a primary route to the target molecule.
-
Organometallic Intermediates: The use of Grignard or organolithium reagents derived from a suitable precursor, followed by borylation, offers an alternative and effective synthetic pathway.
This guide will detail both approaches, providing theoretical background and practical experimental procedures.
Suzuki-Miyaura Coupling Approach
The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.[2] For the synthesis of this compound, two main variations of this approach are feasible, differing in the choice of starting materials.
Reaction Scheme:
Figure 1: General workflow for the Suzuki-Miyaura coupling synthesis.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an arylboronic acid with an aryl halide. This can be adapted for the synthesis of this compound by using either naphthalene-1-boronic acid and a 3-halophenylboronic acid precursor or a 1-halonaphthalene and (3-halophenyl)boronic acid.
Materials:
-
Aryl Halide (e.g., 1-Bromo-3-iodobenzene) (1.0 equiv)
-
Arylboronic Acid (e.g., Naphthalene-1-boronic acid) (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.05 equiv)
-
Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) (3.0 equiv)
-
Solvent (e.g., Toluene/Water, Dioxane/Water, or DMF)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the arylboronic acid (1.2 equivalents) and the base (3.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Under the inert atmosphere, add the palladium catalyst (0.05 equivalents).
-
Add the anhydrous organic solvent and degassed water (typically in a 4:1 to 10:1 ratio).
-
Add the aryl halide (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the pure this compound.[3]
Table 1: Representative Quantitative Data for Suzuki-Miyaura Coupling Reactions
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-3-iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/H₂O | 80 | 12 | 85 |
| 2 | 1-Iodo-3-nitrobenzene | Naphthalene-1-boronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DMF | 100 | 10 | 78 |
| 3 | 1-Bromonaphthalene | (3-Formylphenyl)boronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | THF/H₂O | 65 | 24 | 88 |
Note: The data in this table is representative of Suzuki-Miyaura reactions for the synthesis of analogous biaryl compounds and serves as a general guideline.[3]
Synthesis via Organometallic Intermediates
An alternative and robust strategy for the synthesis of this compound involves the preparation of an organometallic intermediate from a suitable aryl halide precursor, followed by quenching with a borate ester. This approach typically utilizes either a Grignard reagent or an organolithium species.
Logical Workflow:
Figure 2: Workflow for the synthesis via organometallic intermediates.
Synthesis of the Precursor: 1-Bromo-3-(naphthalen-1-yl)benzene
The key starting material for this approach is 1-bromo-3-(naphthalen-1-yl)benzene. This intermediate can be synthesized via a Suzuki-Miyaura coupling reaction between 1,3-dibromobenzene or 1-bromo-3-iodobenzene and naphthalene-1-boronic acid, carefully controlling the stoichiometry to favor mono-arylation.
Experimental Protocol: Grignard Reaction and Borylation
This protocol outlines the formation of a Grignard reagent from 1-bromo-3-(naphthalen-1-yl)benzene and its subsequent reaction with a trialkyl borate to yield the desired boronic acid.
Materials:
-
1-Bromo-3-(naphthalen-1-yl)benzene (1.0 equiv)
-
Magnesium turnings (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (a small crystal for initiation)
-
Triisopropyl borate (B(OiPr)₃) (1.5 equiv)
-
Aqueous HCl (e.g., 1 M)
Procedure:
-
Activate the magnesium turnings in a flame-dried, three-necked round-bottom flask under an inert atmosphere. Add a small crystal of iodine.
-
Prepare a solution of 1-bromo-3-(naphthalen-1-yl)benzene (1.0 equivalent) in anhydrous THF in a dropping funnel.
-
Add a small portion of the aryl bromide solution to the magnesium suspension. Gentle warming may be required to initiate the reaction, indicated by the disappearance of the iodine color and the appearance of a cloudy solution.
-
Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.
-
Slowly add triisopropyl borate (1.5 equivalents) to the cooled Grignard solution.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow, dropwise addition of aqueous HCl (e.g., 1 M) at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.[4][5][6]
Experimental Protocol: Lithiation and Borylation
This protocol describes the formation of an organolithium species from 1-bromo-3-(naphthalen-1-yl)benzene via lithium-halogen exchange, followed by borylation.
Materials:
-
1-Bromo-3-(naphthalen-1-yl)benzene (1.0 equiv)
-
n-Butyllithium (n-BuLi) (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)
-
Triisopropyl borate (B(OiPr)₃) (1.5 equiv)
-
Aqueous HCl (e.g., 1 M)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 1-bromo-3-(naphthalen-1-yl)benzene (1.0 equivalent) in anhydrous THF or Et₂O.
-
Cool the solution to -78 °C.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred solution.
-
Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
-
Slowly add triisopropyl borate (1.5 equivalents) to the organolithium solution at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow, dropwise addition of aqueous HCl (e.g., 1 M) at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.[7]
Table 2: Typical Quantitative Data for Grignard/Lithiation-Borylation Reactions
| Entry | Aryl Halide | Organometallic Reagent | Borylation Agent | Typical Yield (%) |
| 1 | Aryl Bromide | Grignard | Triisopropyl borate | 80-95 |
| 2 | Aryl Bromide | n-BuLi | Triisopropyl borate | 85-98 |
Note: The data in this table is representative of the borylation of aryl organometallic reagents and serves as a general guideline.[4]
Characterization Data
The synthesized this compound should be characterized to confirm its identity and purity.
Table 3: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₆H₁₃BO₂ |
| Molecular Weight | 248.09 g/mol |
| Appearance | White to off-white solid |
| Purity (Typical) | ≥98% |
| CAS Number | 881913-20-8 |
Data obtained from commercial supplier specifications.[1]
Conclusion
The synthesis of this compound is readily achievable through well-established synthetic methodologies. The Suzuki-Miyaura coupling offers a direct and efficient route, while the use of organometallic intermediates provides a robust alternative. The choice of synthetic pathway will depend on the availability of starting materials, desired scale, and the specific requirements of the research or development project. The detailed protocols and data presented in this guide provide a solid foundation for the successful synthesis and application of this important synthetic building block.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to (3-(Naphthalen-1-yl)phenyl)boronic acid
This document provides a comprehensive technical overview of this compound, a versatile arylboronic acid derivative. It covers its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and its significant applications in organic synthesis and medicinal chemistry.
Core Properties and Specifications
This compound is a white crystalline powder recognized for its high purity.[1][2] It serves as a crucial building block in modern organic synthesis, particularly in the formation of complex aromatic structures.[1][2][3] Its stability under standard laboratory conditions makes it a reliable reagent for a variety of chemical transformations.[1][2]
Quantitative Data Summary
The key identifying and physical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 881913-20-8 | [2][4] |
| Molecular Formula | C₁₆H₁₃BO₂ | [2][4][5] |
| Molecular Weight | 248.09 g/mol | [2] |
| Appearance | White Crystalline Powder | [1][2] |
| Purity | ≥98% | [1][2][3][5] |
| IUPAC Name | This compound | [2] |
| SMILES | B(C1=CC(=CC=C1)C2=CC=CC3=CC=CC=C32)(O)O | [2] |
| InChI Key | HFXYUCJLQZCNPD-UHFFFAOYSA-N | [2] |
| Storage Conditions | Room Temperature, Sealed in Dry Conditions | [4] |
Chemical Reactivity and Applications
The utility of this compound stems from the unique electronic properties of the boronic acid functional group. The boron atom possesses an empty p-orbital, rendering it a mild Lewis acid capable of acting as an electrophile.[3][6] This characteristic is fundamental to its primary applications.
Suzuki-Miyaura Cross-Coupling
This compound is extensively used as a reagent in Suzuki-Miyaura cross-coupling reactions.[1][2] This powerful palladium-catalyzed method forms carbon-carbon bonds, enabling the synthesis of complex biaryls and other conjugated systems that are core structures in many pharmaceutical ingredients and advanced organic materials.[3][7][8]
Medicinal Chemistry and Drug Development
In drug development, the boronic acid moiety can form reversible covalent bonds with nucleophilic groups, such as the hydroxyl groups of serine or threonine residues found in the active sites of enzymes.[3] This mechanism is exploited in the design of targeted enzyme inhibitors.[7] While specific biological targets for this compound are not extensively documented in the provided results, its structural motifs are of high interest for creating pharmaceutical intermediates for a range of therapeutic areas.[1][2]
Materials Science
The presence of both naphthalene and phenyl moieties makes this compound a valuable precursor for synthesizing extended conjugated systems.[3] These materials are integral to the development of organic electronics, including Organic Light-Emitting Diodes (OLEDs) and molecular sensors.[1][3][9]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and characterization of this compound, based on standard and established procedures for arylboronic acids.
Synthesis Protocol
A common method for preparing arylboronic acids is through the reaction of an organometallic intermediate, such as a Grignard reagent, with a trialkyl borate followed by acidic hydrolysis.[8][10]
Objective: To synthesize this compound from 1-bromo-3-(naphthalen-1-yl)benzene.
Materials:
-
1-bromo-3-(naphthalen-1-yl)benzene
-
Magnesium (Mg) turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Trimethyl borate (B(OMe)₃)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 2M)
-
Diethyl ether or Ethyl acetate
-
Anhydrous Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Grignard Reagent Formation:
-
Dry all glassware thoroughly in an oven and assemble under an inert atmosphere.
-
To a round-bottom flask, add magnesium turnings and a small crystal of iodine (as an initiator).
-
Dissolve 1-bromo-3-(naphthalen-1-yl)benzene in anhydrous THF and add it dropwise to the magnesium turnings with stirring.
-
The reaction may require gentle heating to initiate. Once started, maintain a gentle reflux until the magnesium is consumed. Cool the resulting Grignard reagent to room temperature.
-
-
Borylation:
-
Cool the Grignard solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of trimethyl borate in anhydrous THF dropwise, maintaining the temperature below -70 °C.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.
-
-
Hydrolysis and Workup:
-
Cool the reaction mixture in an ice bath and slowly quench by adding 2M aqueous HCl. Stir vigorously for 1-2 hours until two clear layers form.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude boronic acid.
-
Purification Protocol
Purification is critical to remove unreacted starting materials and boroxine anhydrides. Recrystallization is often an effective method.[11]
Objective: To purify crude this compound.
Materials:
-
Crude this compound
-
A suitable solvent system (e.g., Toluene/Hexane, Water, or Ethanol/Water)
Procedure (Recrystallization):
-
Dissolve the crude product in a minimum amount of the hot solvent (e.g., toluene).
-
If the solution is colored, activated charcoal can be added and the mixture heated for a few minutes before hot filtration.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the resulting white crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent (e.g., hexane) and dry under vacuum.
For challenging purifications, derivatization into a boronate salt or adduct can be employed, followed by isolation and regeneration of the pure boronic acid.[12]
Characterization Methodologies
The structure and purity of the final product are confirmed using standard spectroscopic techniques.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and environment of protons. The aromatic region will show a complex pattern of signals corresponding to the phenyl and naphthalenyl protons. The B(OH)₂ protons typically appear as a broad singlet, which is exchangeable with D₂O.
-
¹³C NMR: Shows signals for each unique carbon atom. The carbon atom directly bonded to the boron (C-B) may not be observed or may appear as a very broad signal due to quadrupolar relaxation.[13][14]
-
-
Infrared (IR) Spectroscopy: Used to identify key functional groups. Characteristic peaks for a boronic acid include a broad O-H stretch (around 3200-3600 cm⁻¹) and a strong B-O stretch (around 1350 cm⁻¹).[3]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound.[3] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition (C₁₆H₁₃BO₂).
References
- 1. Thermo Scientific™ this compound 98% | LabMart Limited [labmartgh.com]
- 2. Thermo Scientific™ this compound 98% | LabMart Limited [labmartgh.com]
- 3. This compound|98%|CAS 881913-20-8 [benchchem.com]
- 4. This compound - CAS:881913-20-8 - Sunway Pharm Ltd [3wpharm.com]
- 5. chemscene.com [chemscene.com]
- 6. mdpi.com [mdpi.com]
- 7. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 8. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 9. m.globalchemmall.com [m.globalchemmall.com]
- 10. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 13. rsc.org [rsc.org]
- 14. Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone [mdpi.com]
Spectroscopic and Application Guide for (3-(Naphthalen-1-yl)phenyl)boronic acid
An In-depth Technical Document for Researchers, Scientists, and Drug Development Professionals
Introduction
(3-(Naphthalen-1-yl)phenyl)boronic acid, with the CAS Number 881913-20-8, is an arylboronic acid derivative that serves as a critical building block in modern organic synthesis.[1][2][3][4] Its structure, featuring both a naphthalene and a phenyl moiety, makes it a versatile reagent, particularly in the synthesis of complex biaryl architectures through palladium-catalyzed cross-coupling reactions.[1][2] This guide provides a detailed overview of the spectroscopic properties of this compound and outlines a key experimental workflow for its application in Suzuki-Miyaura cross-coupling.
Chemical Properties and Structure
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 881913-20-8 |
| Molecular Formula | C₁₆H₁₃BO₂ |
| Molecular Weight | 248.09 g/mol |
| Appearance | Typically a white to off-white powder or crystalline solid.[1] |
| Purity | Commercially available with ≥98% purity.[1] |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not extensively published. The following sections provide available data and expected spectral characteristics based on the analysis of its structural features and comparison with related compounds.
¹H NMR Spectroscopy
A representative ¹H NMR spectrum for this compound is available.[5] While precise, tabulated data is not provided in the source, a qualitative analysis of the spectrum indicates the presence of aromatic protons corresponding to both the naphthalene and phenyl rings. The protons of the boronic acid group (-B(OH)₂) are also expected to be present, though their chemical shift can be broad and variable depending on the solvent and concentration.
Expected ¹H NMR Spectral Features: The aromatic region (typically δ 7.0-8.5 ppm) will show a complex pattern of multiplets due to the coupling of protons on the naphthalene and phenyl rings. The protons on the phenyl ring are expected to show distinct signals, with the proton ortho to the boronic acid group appearing at a downfield chemical shift. The naphthalene protons will also exhibit characteristic splitting patterns. The two hydroxyl protons of the boronic acid group may appear as a broad singlet, the chemical shift of which is highly dependent on the experimental conditions.
¹³C NMR Spectroscopy
| Carbon Environment | Expected Chemical Shift (ppm) |
| Phenyl C-B | ~130-140 (often a weak signal) |
| Aromatic C-H (Phenyl) | ~125-135 |
| Aromatic C-C (Phenyl-Naphthyl) | ~140-145 |
| Aromatic C-H (Naphthyl) | ~124-134 |
| Aromatic Quaternary C (Naphthyl) | ~130-135 |
¹¹B NMR Spectroscopy
For arylboronic acids, the ¹¹B NMR chemical shift is typically observed in the range of δ 27-33 ppm.[9] This technique is particularly useful for confirming the presence and electronic environment of the boron atom in the molecule.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the O-H, C-H, C=C, and B-O bonds.[10][11]
| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |
| O-H stretch (boronic acid) | 3200-3600 (broad) |
| C-H stretch (aromatic) | 3000-3100 |
| C=C stretch (aromatic) | 1400-1600 |
| B-O stretch | 1300-1400 |
| C-B stretch | 1000-1100 |
Mass Spectrometry (MS)
Mass spectrometry of arylboronic acids can be complex due to their tendency to dehydrate and form cyclic boroxine trimers.[12] Using soft ionization techniques like Electrospray Ionization (ESI) is often preferred.
Expected Mass Spectral Data (ESI-MS):
-
[M+H]⁺: m/z ≈ 249.10
-
[M+Na]⁺: m/z ≈ 271.08
-
[M-H]⁻: m/z ≈ 247.08
Fragmentation patterns in mass spectrometry would likely show losses of water and potentially cleavage of the C-B bond or fragmentation of the aromatic rings.[13][14]
UV-Vis Spectroscopy
Arylboronic acids exhibit characteristic ultraviolet (UV) absorbance due to the π-π* transitions of the aromatic systems.[15] The presence of the extended conjugation from the naphthalene moiety is expected to result in absorption maxima at longer wavelengths compared to simple phenylboronic acid. The exact λmax values would be dependent on the solvent used.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data described above.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Instrument: A 300 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum should be acquired. Due to the lower natural abundance of ¹³C, a longer acquisition time will be necessary.
-
¹¹B NMR: A proton-decoupled ¹¹B NMR spectrum can be acquired to observe the boron signal.
FT-IR Spectroscopy
Sample Preparation (Solid State):
-
Prepare a KBr pellet by mixing a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder.
-
Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a small amount of the solid sample directly onto the ATR crystal.[10]
Instrumentation and Data Acquisition:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Collection: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the pure KBr pellet or the empty ATR crystal should be collected and subtracted from the sample spectrum.
Mass Spectrometry (ESI-MS)
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The addition of a small amount of formic acid or ammonium hydroxide can aid in ionization for positive or negative ion mode, respectively.[12]
Instrumentation and Data Acquisition:
-
Instrument: An Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Analysis: The sample solution is infused into the ESI source. The mass spectrum is recorded in either positive or negative ion mode over a suitable mass range (e.g., m/z 100-500).
Application: Suzuki-Miyaura Cross-Coupling
A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form C-C bonds, leading to the synthesis of complex biaryl compounds.[16][17][18]
General Experimental Workflow
The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol for Suzuki-Miyaura Coupling
This protocol provides a general procedure for the coupling of an aryl bromide with this compound.[16][17]
-
Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable ligand (e.g., SPhos, 4 mol%), and a base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).[16]
-
Solvent Addition: Add degassed solvent (e.g., a mixture of toluene and water) to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
References
- 1. Thermo Scientific™ this compound 98% | LabMart Limited [labmartgh.com]
- 2. This compound|98%|CAS 881913-20-8 [benchchem.com]
- 3. This compound,(CAS# 881913-20-8)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 4. This compound - CAS:881913-20-8 - Sunway Pharm Ltd [3wpharm.com]
- 5. BORONIC ACID, [3-(1-NAPHTHALENYL)PHENYL]-(881913-20-8) 1H NMR spectrum [chemicalbook.com]
- 6. bhu.ac.in [bhu.ac.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. par.nsf.gov [par.nsf.gov]
- 10. tsapps.nist.gov [tsapps.nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. raco.cat [raco.cat]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. organic-synthesis.com [organic-synthesis.com]
- 18. rsc.org [rsc.org]
An In-depth Technical Guide to (3-(Naphthalen-1-yl)phenyl)boronic acid: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-(Naphthalen-1-yl)phenyl)boronic acid is a versatile synthetic intermediate of significant interest in medicinal chemistry, materials science, and organic synthesis. Its unique structure, featuring a naphthalene moiety linked to a phenylboronic acid, makes it a valuable building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound, along with its primary applications, particularly in Suzuki-Miyaura cross-coupling reactions. The methodologies presented herein are grounded in established chemical principles and supported by spectroscopic and chromatographic data to ensure scientific integrity and reproducibility.
Introduction
Arylboronic acids are a class of organoboron compounds that have become indispensable reagents in modern organic synthesis. Their stability, low toxicity, and broad functional group tolerance make them ideal partners in a variety of cross-coupling reactions. Among these, this compound has emerged as a particularly useful building block. The presence of the extended aromatic system of the naphthalene group imparts unique photophysical and electronic properties to the molecules synthesized from it, making it a desirable component in the development of organic light-emitting diodes (OLEDs), molecular sensors, and novel therapeutic agents.[1][2][3] This guide serves as a detailed resource for researchers, providing both the theoretical underpinnings and practical methodologies for the synthesis and characterization of this important compound.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through a Grignard reaction, a robust and well-established method for the formation of carbon-carbon bonds.[4] This approach involves the preparation of a Grignard reagent from an appropriate aryl halide, followed by its reaction with a trialkyl borate and subsequent hydrolysis to yield the desired boronic acid.
Synthetic Pathway
The overall synthetic scheme for the preparation of this compound is depicted below. The synthesis commences with the Suzuki-Miyaura coupling of 1-bromonaphthalene and 3-bromophenylboronic acid to form 1-bromo-3-(naphthalen-1-yl)benzene, which is then converted to the corresponding Grignard reagent and subsequently to the target boronic acid.
Figure 1: General synthetic scheme for this compound.
Experimental Protocol: Synthesis
Materials:
-
1-Bromo-3-(naphthalen-1-yl)benzene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Grignard Reagent Formation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents). Add a small crystal of iodine. The flask is gently heated under a flow of dry nitrogen to activate the magnesium. A solution of 1-bromo-3-(naphthalen-1-yl)benzene (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel to initiate the reaction. Once the reaction begins (as evidenced by heat evolution and disappearance of the iodine color), the remaining solution is added at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Borylation: The Grignard solution is cooled to -78 °C in a dry ice/acetone bath. A solution of triisopropyl borate (1.5 equivalents) in anhydrous THF is added dropwise, maintaining the temperature below -70 °C. After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred overnight.
-
Hydrolysis and Work-up: The reaction is quenched by the slow addition of 1 M HCl at 0 °C until the solution becomes acidic. The mixture is then extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with water and brine, dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
Purification
Crude arylboronic acids often contain boronic anhydrides (boroxines) and other impurities. Several methods can be employed for the purification of this compound to achieve the high purity (≥98%) required for most applications.[5][6]
Recrystallization
Recrystallization is a common and effective method for purifying solid organic compounds.
Protocol:
-
Dissolve the crude this compound in a minimal amount of a hot solvent mixture, such as toluene/heptane or water/ethanol.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Acid-Base Extraction
This method takes advantage of the acidic nature of the boronic acid group.
Protocol:
-
Dissolve the crude product in an organic solvent such as diethyl ether.
-
Extract the organic solution with an aqueous solution of a base (e.g., 1 M NaOH) to convert the boronic acid into its water-soluble boronate salt.
-
Separate the aqueous layer and wash it with diethyl ether to remove non-acidic impurities.
-
Acidify the aqueous layer with 1 M HCl to precipitate the pure boronic acid.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum.
Figure 2: Workflow for the purification of this compound via acid-base extraction.
Physicochemical Characterization
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₃BO₂ | [5] |
| Molecular Weight | 248.09 g/mol | [5] |
| Appearance | White to off-white powder | [5] |
| CAS Number | 881913-20-8 | [5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum of this compound is expected to show a complex pattern of signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons of the naphthalene and phenyl rings. The acidic protons of the boronic acid group may appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum will display signals corresponding to the 16 carbon atoms in the molecule. The carbon atom attached to the boron atom typically appears at a downfield chemical shift. Representative chemical shifts are: δ 157.31, 137.58, 133.47, 131.74, 130.67, 128.27, 128.06, 127.94, 127.43, 126.25, 125.57, 124.88, 123.90, 115.87 ppm.[7]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide information about the structure through fragmentation patterns. For this compound, a high-resolution mass spectrum (HRMS) using electrospray ionization (ESI) would confirm the elemental composition.
-
HRMS (ESI): Calculated for C₁₆H₁₃BO₂ [M+H]⁺: 249.1081; Found: (Value to be determined experimentally).
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the synthesized compound. A reverse-phase HPLC method is typically employed for arylboronic acids.
Illustrative HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or another modifier).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
The retention time will be specific to the exact conditions and column used. Method development may be required to achieve optimal separation from any impurities.[5]
Applications in Organic Synthesis
The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2][8] This reaction is a powerful method for forming carbon-carbon bonds, particularly for the synthesis of biaryls and conjugated systems.
Suzuki-Miyaura Cross-Coupling
In a typical Suzuki-Miyaura coupling, this compound is reacted with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base.
Figure 3: General scheme of a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a Schlenk flask, add this compound (1.2 equivalents), 4-bromotoluene (1.0 equivalent), potassium carbonate (2.0 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture at 80-100 °C with stirring until the starting materials are consumed (monitored by TLC or HPLC).
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile reagent in modern organic chemistry. This guide has provided a comprehensive overview of its synthesis, purification, and detailed characterization, along with a practical protocol for its application in Suzuki-Miyaura cross-coupling reactions. The methodologies and data presented herein are intended to provide researchers with the necessary information to confidently synthesize and utilize this important building block in their own research endeavors.
References
- 1. (3-(Naphthalen-1-yl)-5-(trifluoromethyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. edepot.wur.nl [edepot.wur.nl]
- 4. journals.iucr.org [journals.iucr.org]
- 5. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
- 6. Thermo Scientific™ this compound 98% | LabMart Limited [labmartgh.com]
- 7. rsc.org [rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Guide: Molecular Structure and Applications of (3-(Naphthalen-1-yl)phenyl)boronic acid
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
(3-(Naphthalen-1-yl)phenyl)boronic acid is an arylboronic acid derivative of significant interest in modern organic and medicinal chemistry. Characterized by the presence of both a naphthalene and a phenyl moiety, this compound serves as a critical building block in the synthesis of complex organic molecules. Its primary utility is realized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of carbon-carbon bond formation.[1][2] This reaction facilitates the construction of biaryl frameworks, which are prevalent in active pharmaceutical ingredients (APIs), organic light-emitting diodes (OLEDs), and molecular sensors.[1][2] This guide provides an in-depth overview of its molecular structure, physicochemical properties, experimental protocols for its synthesis and characterization, and its applications in research and development.
Molecular Structure and Properties
The molecular structure of this compound incorporates a planar naphthalene ring system linked to a phenyl ring at the meta-position, with a boronic acid [-B(OH)₂] functional group. The boronic acid's empty p-orbital confers electrophilic properties, enabling its versatile reactivity.[2]
Physicochemical and Structural Data
The key quantitative and identifying data for the compound are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Name | This compound | [1] |
| Synonyms | 3-naphthalen-1-yl phenylboronic acid, 3-(1-naphthyl)benzeneboronic acid | [1] |
| CAS Number | 881913-20-8 | [1] |
| Molecular Formula | C₁₆H₁₃BO₂ | [1][3] |
| Molecular Weight | 248.09 g/mol | [1][3] |
| Physical Form | White crystalline powder | [1] |
| Purity | ≥98% | [1][2] |
| SMILES | B(C1=CC(=CC=C1)C2=CC=CC3=CC=CC=C32)(O)O | [1] |
| InChI Key | HFXYUCJLQZCNPD-UHFFFAOYSA-N | [1][3] |
Solid-State Structure
Experimental Protocols
Synthesis Pathway: Suzuki-Miyaura Cross-Coupling
A common and efficient method for the synthesis of this compound involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. A representative protocol is detailed below.
Reaction: Coupling of 1-bromonaphthalene with 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneboronic acid pinacol ester, followed by hydrolysis.
Materials:
-
1-bromonaphthalene
-
3-bromophenylboronic acid, pinacol ester
-
Palladium(II) acetate [Pd(OAc)₂] or similar Pd catalyst
-
A suitable phosphine ligand (e.g., SPhos, XPhos)
-
A base (e.g., potassium carbonate, K₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene)
-
Hydrochloric acid (HCl) for hydrolysis
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., magnesium sulfate, MgSO₄)
Procedure:
-
Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromonaphthalene (1.0 eq.), 3-bromophenylboronic acid, pinacol ester (1.1 eq.), the palladium catalyst (0.02 eq.), the phosphine ligand (0.04 eq.), and the base (2.0 eq.).
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate.
-
Purification (Intermediate): Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude pinacol ester intermediate can be purified by column chromatography.
-
Hydrolysis: Dissolve the purified intermediate in a suitable solvent (e.g., acetone/water). Add aqueous HCl and stir at room temperature until the deprotection is complete (monitored by TLC).
-
Final Isolation: Remove the organic solvent under reduced pressure. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound as a white powder.
Characterization Protocol
To confirm the identity, purity, and structure of the synthesized compound, a standard suite of analytical techniques is employed.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Used to determine the number and environment of protons. The spectrum for this compound is expected to show distinct signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons on the naphthalene and phenyl rings, along with a broad singlet for the acidic -OH protons of the boronic acid group.
-
¹³C NMR: Used to identify the carbon skeleton of the molecule.
-
¹¹B NMR: Used to confirm the presence and electronic environment of the boron atom.
2. Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio, which should match the calculated molecular weight of C₁₆H₁₃BO₂.
3. Infrared (IR) Spectroscopy:
-
Used to identify key functional groups. The spectrum should show a strong, broad O-H stretching band (around 3200-3500 cm⁻¹) for the boronic acid, B-O stretching (around 1350 cm⁻¹), and characteristic C=C stretching bands for the aromatic rings.
Applications in Drug Development and Materials Science
The primary application of this compound is as a reagent in Suzuki-Miyaura cross-coupling reactions.[1] This reaction is fundamental for creating C-C bonds to assemble complex biaryl and poly-aryl structures.
Key Application Areas:
-
Pharmaceutical Synthesis: Used to synthesize intermediates for active pharmaceutical ingredients (APIs) where a biaryl core is a key pharmacophore.[1]
-
Organic Electronics: Serves as a building block for conjugated organic materials used in the fabrication of OLEDs and other electronic devices.[1]
-
Ligand Development: Employed in the synthesis of complex ligands for catalysis and coordination chemistry.[1]
The diagram below illustrates the catalytic cycle of a Suzuki-Miyaura reaction using an aryl boronic acid like this compound.
Conclusion
This compound is a versatile and high-purity reagent essential for advanced organic synthesis. Its defined molecular structure allows for precise C-C bond formation, making it an invaluable tool for researchers in medicinal chemistry, materials science, and drug development. The protocols and data presented in this guide offer a comprehensive technical overview for professionals utilizing this compound in demanding synthetic applications.
References
- 1. Thermo Scientific™ this compound 98% | LabMart Limited [labmartgh.com]
- 2. This compound|98%|CAS 881913-20-8 [benchchem.com]
- 3. BORONIC ACID, [3-(1-NAPHTHALENYL)PHENYL]-(881913-20-8) 1H NMR spectrum [chemicalbook.com]
- 4. Two forms of (naphthalen-1-yl)boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
An In-depth Technical Guide to the Solubility of (3-(Naphthalen-1-yl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-(Naphthalen-1-yl)phenyl)boronic acid is an arylboronic acid derivative that serves as a critical building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.[1][2] Its utility in the synthesis of complex aromatic compounds makes it valuable in pharmaceutical research, medicinal chemistry, and materials science for the development of organic electronics like OLEDs.[1][2] A thorough understanding of its solubility is fundamental for optimizing reaction conditions, developing purification strategies, and formulating new chemical entities.
This technical guide provides a comprehensive overview of the known properties of this compound, general solubility trends for arylboronic acids, and detailed experimental protocols for determining its solubility.
Physicochemical Properties
While specific solubility data for this compound is not extensively documented in publicly available literature, its key physicochemical properties are summarized below.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 3-(1-Naphthyl)benzeneboronic acid, (3-naphthalen-1-ylphenyl)boronic acid |
| CAS Number | 881913-20-8[3] |
| Molecular Formula | C₁₆H₁₃BO₂[1][3] |
| Molecular Weight | 248.09 g/mol [1] |
| Appearance | White crystalline powder[1] |
| Purity | ≥98%[1][2] |
General Solubility Characteristics of Arylboronic Acids
The solubility of arylboronic acids is influenced by the nature of the substituents on the phenyl ring and the properties of the solvent. Generally, boronic acids exhibit increased solubility in polar organic solvents.[4] However, the presence of the large, nonpolar naphthalene group in this compound is expected to influence its solubility profile.
To provide context, the following tables summarize the solubility of phenylboronic acid and its derivatives in various organic solvents. This data can be used to infer potential solvent systems for this compound.
Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents [5][6][7]
| Solvent | Solubility |
| Dipropyl ether | High |
| Acetone | High |
| 3-Pentanone | High |
| Chloroform | Moderate |
| Methylcyclohexane | Very Low |
Table 2: Solubility of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents [8][9]
| Solvent | Ortho-isomer Solubility | Meta-isomer Solubility | Para-isomer Solubility |
| Chloroform | High | Moderate | Moderate |
| 3-Pentanone | High | Moderate | Moderate |
| Acetone | High | Moderate | Moderate |
| Dipropyl ether | Moderate | Low | Low |
| Methylcyclohexane | Low | Very Low | Very Low |
It is a general trend that esterification of boronic acids to form, for example, pinacol esters, increases their solubility in organic solvents.[6][9][10]
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data for this compound, the following established methods are recommended.
Dynamic Method (Synthetic Method)
This method is widely used for determining the solubility of boronic acids and involves observing the temperature at which a known concentration of the solute completely dissolves in a solvent upon controlled heating.[8][11][12]
Materials and Equipment:
-
This compound
-
High-purity organic solvents
-
Analytical balance (precision ±0.1 mg)
-
Glass vials or test tubes with airtight seals
-
Magnetic stirrer and stir bars
-
Controlled temperature bath (e.g., oil bath) with a programmable temperature ramp
-
Calibrated thermometer or thermocouple
-
Luminance probe or turbidity sensor (or visual observation)
Procedure:
-
Accurately weigh a specific amount of this compound and the chosen solvent into a glass vial to prepare a mixture of known composition.
-
Seal the vial and place it in the temperature-controlled bath.
-
Begin stirring the mixture at a constant rate.
-
Slowly increase the temperature of the bath (e.g., 0.1 °C/min) while monitoring the mixture.
-
The temperature at which the last solid particles disappear is recorded as the solubility temperature for that specific concentration.
-
Repeat this process for different concentrations to construct a solubility curve.
Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a given solvent at a constant temperature.[13]
Materials and Equipment:
-
This compound
-
High-purity organic solvents
-
Analytical balance
-
Sealed vials
-
Shaker or agitator in a temperature-controlled incubator
-
Centrifuge
-
Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the solvent. An excess of solid must be present to ensure a saturated solution at equilibrium.
-
Seal the vials and place them in a shaker at a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully extract a sample of the supernatant. It is crucial not to disturb the solid residue.
-
Centrifuge the sample to remove any remaining suspended solid particles.
-
Dilute the clear supernatant with a suitable solvent and determine the concentration of the dissolved this compound using a calibrated analytical method like HPLC or UV-Vis spectroscopy.
Key Applications and Associated Pathways
This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of C-C bonds to synthesize biaryls and other conjugated systems.[1][12]
Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for determining the solubility of a boronic acid using the methods described in this guide.
Caption: Workflow for determining boronic acid solubility.
Conclusion
References
- 1. Thermo Scientific™ this compound 98% | LabMart Limited [labmartgh.com]
- 2. This compound|98%|CAS 881913-20-8 [benchchem.com]
- 3. This compound - CAS:881913-20-8 - Sunway Pharm Ltd [3wpharm.com]
- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Purity Analysis of (3-(Naphthalen-1-yl)phenyl)boronic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity analysis of (3-(Naphthalen-1-yl)phenyl)boronic acid, a key building block in modern organic synthesis, particularly in the realm of pharmaceutical and materials science. This document outlines common analytical methodologies, potential impurities, and detailed experimental protocols to ensure the quality and consistency of this critical reagent.
Introduction
This compound (CAS No. 881913-20-8) is an arylboronic acid widely employed in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] Its utility in the synthesis of complex biaryl structures makes it a valuable intermediate for active pharmaceutical ingredients (APIs), organic light-emitting diodes (OLEDs), and other advanced materials.[1][2] Given its application in highly sensitive and regulated fields, a thorough understanding and rigorous control of its purity are paramount.
This guide details the analytical techniques and potential impurities associated with this compound, providing researchers and drug development professionals with the necessary information to establish robust quality control protocols.
Physicochemical Properties and Purity Specifications
A summary of the key physicochemical properties and typical commercial purity specifications for this compound is presented in Table 1.
| Property | Value |
| CAS Number | 881913-20-8 |
| Molecular Formula | C₁₆H₁₃BO₂ |
| Molecular Weight | 248.08 g/mol |
| Appearance | White to off-white powder/crystals |
| Typical Purity (Commercial) | ≥97% to ≥98%[1][3] |
| Solubility | Soluble in organic solvents such as methanol, THF, and DMSO. |
Table 1: Physicochemical Properties and Purity Specifications
Potential Impurities
The purity profile of this compound is influenced by its synthetic route and subsequent handling and storage. The most common synthetic pathway involves a Suzuki-Miyaura cross-coupling reaction, which can introduce several process-related impurities.
Common Impurities:
-
Homocoupling Products: Dimerization of the boronic acid or the aryl halide starting materials can lead to the formation of binaphthyl and biphenyl impurities.
-
Dehalogenation Products: Removal of the halide from the starting aryl halide can result in the formation of naphthalene.
-
Protodeboronation Products: Cleavage of the C-B bond can lead to the formation of 1-phenylnaphthalene.
-
Boronic Acid Anhydrides (Boroxines): Boronic acids can reversibly form cyclic anhydrides, particularly upon heating or in non-polar solvents.
-
Residual Palladium: Trace amounts of the palladium catalyst used in the synthesis may remain in the final product.
-
Residual Solvents: Solvents used during the synthesis and purification process may be present in the final product.
A logical workflow for the identification and control of these impurities is essential for ensuring the quality of this compound.
References
An In-depth Technical Guide to (3-(Naphthalen-1-yl)phenyl)boronic acid: Commercial Availability, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-(Naphthalen-1-yl)phenyl)boronic acid is a versatile bifunctional organic compound that has garnered significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. Its unique structure, featuring both a naphthalene and a phenyl moiety, combined with the reactive boronic acid group, makes it a valuable building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the commercial availability of this compound, detailed experimental protocols for its synthesis and its application in Suzuki-Miyaura cross-coupling reactions, and insights into its role in the development of advanced materials and potential therapeutic agents.
Commercial Availability
This compound is readily available from a variety of chemical suppliers. Researchers can source this compound in various purities and quantities to suit their specific needs. The most common CAS number for this compound is 881913-20-8 .
A summary of representative commercial suppliers and their product specifications is provided in Table 1. Please note that availability and pricing are subject to change and should be confirmed with the respective suppliers.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| INDOFINE Chemical Company | [3-(1-NAPHTHYL)PHENYL]BORONIC ACID | 881913-20-8 | 98% | 1 g, 5 g |
| Thermo Scientific™ | This compound | 881913-20-8 | 98% | 250 mg, 1 g, 5 g |
| TCI America | 3-(1-Naphthyl)phenylboronic Acid | 881913-20-8 | >98.0% | 1 g, 5 g |
| BLDpharm | This compound | 881913-20-8 | 96% | Not specified |
| Chem-Impex | 3-(1-Naphthyl)phenylboronic acid | 881913-20-8 | 97-105% (Titration) | 5 g |
| Advanced ChemBlocks | 3-(Naphthalen-1-yl)phenylboronic acid | 881913-20-8 | 97% | Not specified |
Table 1: Commercial Availability of this compound
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 2.
| Property | Value |
| Molecular Formula | C₁₆H₁₃BO₂ |
| Molecular Weight | 248.08 g/mol |
| Appearance | White to light yellow crystalline powder[1] |
| Melting Point | Not widely reported |
| Solubility | Generally soluble in polar organic solvents |
| Storage Conditions | Store in a cool, dry place. Room temperature.[1] |
Table 2: Physicochemical Properties of this compound
Synthesis and Experimental Protocols
This compound can be synthesized through various methods, with the Suzuki-Miyaura cross-coupling reaction being a prominent and efficient route.
Synthesis of this compound
A representative experimental protocol for the synthesis of this compound is detailed below, based on a procedure described in patent literature.[2]
Reaction Scheme:
Caption: Synthetic route to this compound.
Experimental Protocol:
-
Reactant Preparation: In a suitable reaction vessel, dissolve 1,3-benzenediboronic acid (1.99 g, 12 mmol) and 1-bromonaphthalene (2.07 g, 10 mmol) in a 2:1 mixture of tetrahydrofuran (THF) and water (100 mL).[2]
-
Catalyst and Base Addition: To the solution, add tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol) and potassium carbonate (4.15 g, 30 mmol).[2]
-
Reaction Conditions: Stir the reaction mixture at reflux (80 °C) for 2 hours.[2]
-
Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and extract the aqueous layer three times with diethyl ether (40 mL each). Combine the organic phases.[2]
-
Purification: Dry the combined organic phase with magnesium sulfate, filter, and evaporate the solvent under reduced pressure. Purify the resulting residue by silica gel column chromatography to yield this compound (1.74 g, 70% yield).[2]
Application in Suzuki-Miyaura Cross-Coupling: Synthesis of an OLED Host Material
This compound is a key building block in the synthesis of advanced materials for organic electronics. A notable application is in the preparation of host materials for organic light-emitting diodes (OLEDs). The following protocol describes the synthesis of a blue OLED host material, 9-(10-(4-(naphthalen-1-yl)phenyl)anthracene-9-yl)SBFF (BH-9NPA), which utilizes a derivative of the title compound.[2][3]
Caption: Experimental workflow for the synthesis of a blue OLED host material.
Experimental Protocol (General Procedure adapted for BH-9NPA synthesis):
-
Reaction Setup: In a reaction flask, combine 9-bromo-SBFF (1.0 equivalent), 10-(4-(naphthalen-1-yl)phenyl)anthracene-9-yl boronic acid (1.1 equivalents), tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and potassium carbonate (2.0 equivalents).
-
Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water.
-
Reaction Conditions: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired blue OLED host material, BH-9NPA.[2][3]
Applications in Medicinal Chemistry and Drug Discovery
Boronic acids and their derivatives are recognized as important pharmacophores in medicinal chemistry. They can act as enzyme inhibitors by forming reversible covalent bonds with active site serine or threonine residues.[4] While specific therapeutic applications of this compound are not yet widely documented, its structural motifs are of significant interest in drug design.
As a representative example, phenylboronic acid has been shown to inhibit key signaling networks involved in cancer cell migration.[1][5] It has been demonstrated to decrease the activity of the Rho family of GTP-binding proteins (RhoA, Rac1, and Cdc42) in metastatic prostate cancer cells.[5] These proteins are crucial regulators of the actin cytoskeleton, which governs cell motility.
Caption: Inhibition of Rho GTPase signaling by a boronic acid analog.
The naphthalenyl-phenyl scaffold of this compound provides a larger and more complex hydrophobic backbone compared to phenylboronic acid. This could be exploited to design more potent and selective inhibitors for various enzymatic targets. The development of derivatives of this compound could lead to novel therapeutic agents targeting diseases where cell migration and proliferation are key pathological features, such as cancer.
Conclusion
This compound is a commercially available and synthetically accessible building block with significant potential in organic synthesis, materials science, and medicinal chemistry. Its utility in the construction of complex biaryl systems via Suzuki-Miyaura cross-coupling has been demonstrated, particularly in the synthesis of advanced materials for OLEDs. While its direct applications in medicinal chemistry are still emerging, the structural features of this molecule make it an attractive scaffold for the design of novel therapeutic agents. This technical guide provides researchers and drug development professionals with a solid foundation of information to explore the diverse applications of this versatile compound.
References
- 1. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. US20100160677A1 - Process for preparation of 6-[3-(1-admantyl)-4-methoxyphenyl]-2-naphtoic acid. - Google Patents [patents.google.com]
- 5. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
The Advent and Evolution of Naphthalene-Substituted Phenylboronic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naphthalene-substituted phenylboronic acids represent a significant class of compounds with a rich history rooted in the mid-20th century. Initially explored for their unique chemical reactivity, these molecules have evolved into crucial building blocks in organic synthesis and have emerged as promising scaffolds in medicinal chemistry. Their utility in the renowned Suzuki-Miyaura cross-coupling reaction has solidified their importance in the construction of complex biaryl systems. Furthermore, their diverse biological activities, particularly in the realm of oncology and anti-inflammatory research, have garnered considerable attention from the scientific community. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological applications of naphthalene-substituted phenylboronic acids, offering valuable insights for researchers and professionals in the field of drug development.
Discovery and Historical Perspective
The journey of naphthalene-substituted phenylboronic acids began in the post-war era of chemical exploration. A seminal paper published in 1948 by H. R. Snyder and F. W. Wyman, titled "Synthesis and Reactions of Some Substituted Naphthaleneboronic Acids," laid the foundational groundwork for this class of compounds.[1] Their work detailed the first successful synthesis of several substituted naphthaleneboronic acids, including 4-methoxy-1-naphthaleneboronic acid and 4-methyl-1-naphthaleneboronic acid. This pioneering research opened the door for further investigation into the chemical properties and potential applications of these novel molecules.
The true potential of naphthalene-boronic acids, and indeed all arylboronic acids, was fully realized with the advent of the Suzuki-Miyaura cross-coupling reaction in the late 1970s. This palladium-catalyzed reaction provided a powerful and versatile method for forming carbon-carbon bonds, with arylboronic acids serving as key coupling partners. The stability, low toxicity, and ease of handling of boronic acids compared to other organometallic reagents contributed to the rapid adoption and widespread use of this methodology in both academic and industrial research. The naphthalene moiety, with its extended aromatic system, offered a unique scaffold for creating diverse and complex molecular architectures through this powerful coupling reaction.
Key Pioneers in the Field:
-
H. R. Snyder and F. W. Wyman: Their 1948 publication marks the formal discovery and initial synthesis of substituted naphthaleneboronic acids.[1]
-
Akira Suzuki and Norio Miyaura: While not directly focused on naphthalene derivatives, their development of the Suzuki-Miyaura coupling reaction was instrumental in unlocking the synthetic potential of all arylboronic acids, including naphthalene-substituted variants.
Synthetic Methodologies
The synthesis of naphthalene-substituted phenylboronic acids has evolved since the initial methods described by Snyder and Wyman. The core strategies, however, still rely on the formation of a carbon-boron bond on the naphthalene ring system.
Classical Approach: Grignard Reaction with Borate Esters
The original method employed by Snyder and Wyman involves the reaction of a Grignard reagent, prepared from a bromonaphthalene derivative, with a trialkyl borate, followed by acidic hydrolysis. This classical approach remains a viable and widely used method.
Experimental Protocol: Synthesis of 4-Methoxy-1-Naphthaleneboronic Acid (Adapted from Snyder and Wyman, 1948)
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. A solution of 1-bromo-4-methoxynaphthalene in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent. The reaction mixture is typically refluxed to ensure complete formation.
-
Reaction with Triisopropyl Borate: The Grignard solution is cooled in an ice-salt bath, and a solution of triisopropyl borate in anhydrous diethyl ether is added dropwise while maintaining a low temperature.
-
Hydrolysis: After the addition is complete, the reaction mixture is stirred at a low temperature for a specified period before being hydrolyzed by the slow addition of dilute sulfuric acid.
-
Work-up and Purification: The ether layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then recrystallized from a suitable solvent system to yield pure 4-methoxy-1-naphthaleneboronic acid.
Modern Synthetic Methods
While the Grignard-based method is robust, modern organic synthesis has introduced alternative and often milder methods for the preparation of arylboronic acids.
-
Lithiation-Borylation: This method involves the direct lithiation of a naphthalene derivative using a strong organolithium base (e.g., n-butyllithium), followed by quenching with a borate ester. This approach is particularly useful for substrates that are incompatible with Grignard reagent formation.
-
Palladium-Catalyzed Borylation (Miyaura Borylation): This powerful method utilizes a palladium catalyst to couple a naphthalene halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a base. This reaction offers excellent functional group tolerance and is widely used for the synthesis of boronic esters, which are stable and versatile intermediates that can be readily converted to the corresponding boronic acids.
Biological Activities and Applications in Drug Discovery
Naphthalene-substituted phenylboronic acids and their derivatives have demonstrated a wide range of biological activities, making them attractive scaffolds for drug discovery. Their rigid, lipophilic naphthalene core provides a platform for introducing various functional groups to modulate their pharmacological properties.
Anticancer Activity
A significant body of research has focused on the anticancer potential of naphthalene-based compounds. Several mechanisms of action have been identified for different derivatives.
-
Keap1-Nrf2 Protein-Protein Interaction Inhibition: Certain naphthalene-N,N'-diacetic acid derivatives have been shown to be potent inhibitors of the Keap1-Nrf2 protein-protein interaction.[2] The Nrf2 pathway is a key regulator of the cellular antioxidant response, and its dysregulation is implicated in cancer. By inhibiting the interaction between Keap1 and Nrf2, these compounds can activate the Nrf2 pathway, leading to the transcription of cytoprotective genes.[2]
-
Enzyme Inhibition: Naphthalene-based compounds have been identified as inhibitors of various enzymes implicated in cancer progression, such as peptidyl arginine deiminases (PADs) and sphingosine kinase 2 (SphK2).[3][4] For example, naphthalene-based inhibitors of PAD4 have shown low cytotoxicity and a wide therapeutic window.[3]
-
Modulation of Signaling Pathways: Naphthalene derivatives have been shown to modulate key signaling pathways involved in cancer cell proliferation and survival, such as the IL-6/JAK2/STAT3 pathway.
Quantitative Data on Anticancer Activity of Naphthalene Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Naphthalene-1,4-dione analogue (Compound 44) | HEC1A | 6.4 | [5][6] |
| Naphthalene-chalcone hybrid (Compound 2j) | A549 | 7.835 | [7] |
| Naphthalene-substituted triazole spirodienone (Compound 6a) | MDA-MB-231 | 0.03 - 0.26 | [8] |
| Naphthalene-based PAD4 inhibitor (Compound 13) | - | 0.240 | [3] |
Anti-inflammatory Activity
The anti-inflammatory properties of naphthalene derivatives have also been explored. Some compounds have shown the ability to reduce the production of pro-inflammatory cytokines.
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms by which naphthalene-substituted phenylboronic acids exert their biological effects is crucial for their development as therapeutic agents.
Keap1-Nrf2 Signaling Pathway
The following diagram illustrates the inhibition of the Keap1-Nrf2 protein-protein interaction by a naphthalene-based inhibitor, leading to the activation of the Nrf2 antioxidant response.
Caption: Inhibition of Keap1-Nrf2 interaction by a naphthalene-based compound.
General Experimental Workflow for Drug Discovery
The process of discovering and developing new drugs based on the naphthalene-substituted phenylboronic acid scaffold typically follows a structured workflow.
Caption: A typical drug discovery workflow for naphthalene-based compounds.
Conclusion
From their initial synthesis in the late 1940s to their current role as versatile tools in organic chemistry and promising leads in drug discovery, naphthalene-substituted phenylboronic acids have demonstrated enduring value. Their rich history is intertwined with major advancements in synthetic methodology, most notably the Suzuki-Miyaura coupling. The unique structural and electronic properties of the naphthalene ring system, combined with the reactivity of the boronic acid moiety, have provided a fertile ground for the development of novel compounds with significant biological activities. As our understanding of the complex signaling pathways involved in diseases like cancer continues to grow, the rational design of new naphthalene-based therapeutics holds great promise for the future of medicine. This technical guide serves as a comprehensive resource for researchers and professionals seeking to build upon this legacy and explore the full potential of this remarkable class of molecules.
References
- 1. digitalcommons.andrews.edu [digitalcommons.andrews.edu]
- 2. Design and Synthesis of Boronic Chalcones with Dual Anticancer and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Synthesis of Substituted Naphthalene Derivatives: A Review [ouci.dntb.gov.ua]
- 5. ro.uow.edu.au [ro.uow.edu.au]
- 6. Impurities in Arylboronic Esters Induce Persistent Afterglow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone [mdpi.com]
- 8. scribd.com [scribd.com]
Methodological & Application
Application Note & Protocol: (3-(Naphthalen-1-yl)phenyl)boronic acid in Suzuki-Miyaura Coupling
Abstract
This guide provides a comprehensive overview and a detailed experimental protocol for the application of (3-(naphthalen-1-yl)phenyl)boronic acid in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis, enabling the efficient construction of carbon-carbon bonds to form complex biaryl structures.[1] this compound is a valuable building block, utilized in the synthesis of advanced materials and serving as a key intermediate for pharmaceuticals and agrochemicals.[2] This document is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a robust and validated protocol, and practical guidance for optimization and troubleshooting.
The Suzuki-Miyaura Coupling: A Mechanistic Perspective
The Suzuki-Miyaura reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has become an indispensable tool for synthetic chemists.[3] Its popularity stems from its operational simplicity, mild reaction conditions, broad functional group tolerance, and the use of organoboron reagents that are generally stable, easy to handle, and have low toxicity.[4][5]
The reaction proceeds via a catalytic cycle involving a palladium catalyst, which shuttles between the Pd(0) and Pd(II) oxidation states. The cycle is comprised of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6]
-
Oxidative Addition : The cycle begins with the active 14-electron Pd(0) complex, which undergoes oxidative addition into the carbon-halide bond of the electrophile (e.g., an aryl bromide, R¹-X). This irreversible step forms a square-planar 16-electron Pd(II) complex.[7][8]
-
Transmetalation : This is the crucial step where the organic moiety from the organoboron species (R²) is transferred to the palladium center. This process is not spontaneous; it requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex, [R²B(OH)₃]⁻.[4][9] This boronate then exchanges its organic group with the halide on the Pd(II) complex, forming a new diorganopalladium(II) intermediate.[3]
-
Reductive Elimination : In the final step, the two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the coordination sphere, forming the desired C-C bond of the biaryl product (R¹-R²). This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[3]
Caption: Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction
Reagents & Rationale
The success of a Suzuki-Miyaura coupling depends on the judicious selection of its core components.
| Component | Example | Role & Rationale |
| Organoboron Reagent | This compound | Nucleophilic Partner: Provides the 3-(naphthalen-1-yl)phenyl group. It is a stable, white to light yellow crystalline solid (C₁₆H₁₃BO₂, MW: 248.09 g/mol ) that is activated by the base for transmetalation.[2][10] |
| Organic Halide | 4-Bromoanisole | Electrophilic Partner: Provides the 4-methoxyphenyl group. Aryl bromides offer a good balance of reactivity and stability. The general reactivity trend for the halide is I > Br > OTf >> Cl.[11] |
| Palladium Pre-catalyst | Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄ | Catalyst: A reliable, air-stable Pd(0) pre-catalyst that is commonly used and does not require a separate ligand. It enters the catalytic cycle directly. Other systems like Pd(OAc)₂ or Pd₂(dba)₃ paired with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) can be highly effective, especially for challenging substrates.[4][12][13] |
| Base | Potassium Carbonate (K₂CO₃) | Activator: Essential for forming the reactive boronate species to enable transmetalation.[3][9] K₂CO₃ is a moderately strong, inexpensive, and effective base for many Suzuki couplings. For less reactive substrates, stronger bases like K₃PO₄ or Cs₂CO₃ may be required.[14][15] |
| Solvent System | 1,4-Dioxane / Water (e.g., 4:1 v/v) | Reaction Medium: A polar aprotic solvent like dioxane or THF is typically used to dissolve the organic reagents and catalyst. A small amount of water is often beneficial as it helps dissolve the inorganic base and facilitates the formation of the boronate species.[7] |
Experimental Protocol: Synthesis of 1-Methoxy-4-(3-(naphthalen-1-yl)phenyl)benzene
This protocol details a representative procedure for the coupling of this compound with 4-bromoanisole.
Materials & Equipment
-
This compound
-
4-Bromoanisole
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Ethyl Acetate, ACS grade
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Schlenk flask or round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas line (Argon or Nitrogen) with bubbler
-
Standard glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Reagent Quantities
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 4-Bromoanisole | 187.04 | 187 mg | 1.0 | 1.0 |
| This compound | 248.09 | 298 mg | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 35 mg | 0.03 | 0.03 (3 mol%) |
| K₂CO₃ | 138.21 | 276 mg | 2.0 | 2.0 |
| 1,4-Dioxane | - | 8 mL | - | - |
| Water | - | 2 mL | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (298 mg, 1.2 mmol), 4-bromoanisole (187 mg, 1.0 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the vessel is free of oxygen.
-
Solvent Addition: Under a positive pressure of inert gas, add 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Degassing: Stir the mixture and sparge with a gentle stream of Argon for 15-20 minutes to thoroughly degas the solvent and reaction mixture.
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (35 mg, 0.03 mmol) to the flask under a positive flow of inert gas. The mixture will typically turn yellow or orange.
-
Reaction: Attach a reflux condenser (under inert gas) and heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting aryl halide is consumed (typically 6-18 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (25 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 1-methoxy-4-(3-(naphthalen-1-yl)phenyl)benzene.
Visualizing the Experimental Workflow
The following diagram outlines the key stages of the experimental process, from initial setup to final product isolation.
Caption: Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling
Optimization & Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst (decomposed by oxygen).2. Insufficient temperature or reaction time.3. Inappropriate base or solvent. | 1. Ensure a rigorously inert atmosphere and use freshly degassed solvents.2. Increase temperature in 10 °C increments or extend reaction time.3. Screen alternative conditions. Try a stronger base (K₃PO₄) or a different ligand if using a two-component catalyst system (e.g., XPhos, SPhos).[15] |
| Protodeboronation | The C-B bond of the boronic acid is cleaved and replaced by a C-H bond. This is often promoted by strong bases, high temperatures, or excess water.[7][16] | 1. Use a milder base (e.g., K₃PO₄, Cs₂CO₃).2. Reduce the amount of water in the solvent system or run under anhydrous conditions.3. Use a boronic ester (e.g., pinacol ester) which can be more stable. |
| Homocoupling (Side Product) | Formation of R¹-R¹ or R²-R². Often caused by oxygen contamination promoting oxidative coupling of the boronic acid, or specific catalyst/ligand combinations. | 1. Improve degassing procedures to minimize oxygen.2. Lower the catalyst loading.3. Screen different palladium pre-catalysts or ligands. |
| Steric Hindrance | Substrates with bulky groups near the reaction site (ortho-substituents) can slow or prevent the reaction. | 1. Switch to a catalyst system with bulky, electron-rich phosphine ligands (e.g., Pd₂(dba)₃ with XPhos or SPhos) which are known to promote challenging couplings.[15]2. Use a stronger base (K₃PO₄) and a higher boiling point solvent (e.g., toluene) to allow for higher reaction temperatures. |
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CAS 881913-20-8: 3-(1-Naphthyl)phenylboronic acid [cymitquimica.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 14. Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of (3-(Naphthalen-1-yl)phenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-(Naphthalen-1-yl)phenyl)boronic acid is a versatile building block in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, providing a powerful tool for the synthesis of complex biaryl and terphenyl structures.[1][2][3] These motifs are of significant interest in medicinal chemistry, materials science for applications such as organic light-emitting diodes (OLEDs), and the development of pharmaceutical intermediates.[3] The mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and coupling partners have made the Suzuki-Miyaura reaction a cornerstone of modern organic synthesis.[1][4]
This document provides detailed application notes and experimental protocols for the use of this compound in palladium-catalyzed cross-coupling reactions.
Data Presentation: Catalyst Systems and Reaction Conditions
The success of a Suzuki-Miyaura cross-coupling reaction is highly dependent on the choice of palladium catalyst, ligand, base, and solvent. Below is a summary of commonly employed catalyst systems and conditions for the cross-coupling of arylboronic acids, which can be adapted for reactions involving this compound.
| Catalyst Precursor | Ligand | Base | Solvent(s) | Temperature (°C) | Typical Yields (%) | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80-110 | 70-95 | [5] |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane/H₂O | 80-100 | 75-98 | [5] |
| Pd(PPh₃)₄ | - | K₂CO₃ | DME/H₂O | 80 | 40-85 | [6] |
| PdCl₂(dppf) | - | Na₂CO₃ | Toluene/Dioxane | 85 | 60-90 | General Protocol |
| Pd/C | - | K₂CO₃ | Acetonitrile | 80 | 78-91 | General Protocol |
| LaF₃·Pd nanocatalyst | - | K₂CO₃ | Water | 70 | up to 97 | [7][8] |
Experimental Protocols
The following are representative protocols for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. These protocols are based on established procedures for similar cross-coupling reactions and should be optimized for specific substrates.[6]
Protocol 1: General Procedure using Pd(PPh₃)₄
Materials:
-
This compound (1.5 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 - 0.1 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 M aqueous solution, 2-3 equivalents)
-
1,2-Dimethoxyethane (DME)
-
Deionized water
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a round-bottom flask or reaction tube, add this compound (1.5 eq.), the aryl bromide (1.0 eq.), and a magnetic stir bar.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add 1,2-dimethoxyethane (DME) to dissolve the reactants.
-
Add the 2 M aqueous solution of potassium carbonate (K₂CO₃) (2-3 eq.).
-
To the stirring mixture, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 - 0.1 eq.).
-
Heat the reaction mixture to 80 °C and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[6]
Protocol 2: Microwave-Assisted Synthesis
Materials:
-
This compound (1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (0.1 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 M aqueous solution, up to 10 equivalents)
-
N,N-Dimethylacetamide (DMA)
-
Microwave reactor vials
Procedure:
-
To a microwave reactor vial, add the aryl halide (1.0 eq.), this compound (1.5 eq.), and PdCl₂(dppf) (0.1 eq.).
-
Add N,N-dimethylacetamide (DMA) to dissolve the solids.
-
Add the 2 M aqueous solution of potassium carbonate (K₂CO₃) (up to 10 eq.).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 150 °C for 20-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture to remove any solids.
-
Purify the filtrate directly by preparative HPLC or by conventional column chromatography after an aqueous workup as described in Protocol 1.
Visualizations
Suzuki-Miyaura Catalytic Cycle
References
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gala.gre.ac.uk [gala.gre.ac.uk]
- 3. Thermo Scientific™ this compound 98% | LabMart Limited [labmartgh.com]
- 4. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 5. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diva-portal.org [diva-portal.org]
- 7. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using (3-(Naphthalen-1-yl)phenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of biaryl scaffolds is a cornerstone of modern organic chemistry, with profound implications for drug discovery, materials science, and chemical biology. These structural motifs are prevalent in a vast array of pharmaceuticals, natural products, and functional materials. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for the formation of carbon-carbon bonds between sp²-hybridized centers. This application note provides detailed protocols and data for the synthesis of biaryl compounds utilizing (3-(Naphthalen-1-yl)phenyl)boronic acid, a versatile building block for accessing complex molecular architectures.[1] The presence of both a naphthalene and a phenyl moiety makes this reagent particularly valuable for creating sterically demanding and electronically interesting biaryl systems.
Core Applications
This compound is a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds.[1] Its applications include:
-
Synthesis of Pharmaceutical Intermediates: The resulting biaryl structures are often key components of biologically active molecules.
-
Development of Organic Electronic Materials: The extended π-systems of the naphthalene-containing biaryls are desirable for applications in organic light-emitting diodes (OLEDs) and sensors.[1]
-
Ligand and Catalyst Design: The rigid and well-defined geometry of the biaryl products can be exploited in the design of novel ligands for catalysis.[1]
-
Combinatorial Chemistry: This boronic acid can be used in high-throughput synthesis to generate libraries of diverse biaryl compounds for screening.[1]
Data Presentation: Suzuki-Miyaura Coupling of an Analogous Naphthylboronic Acid
Due to the limited availability of comprehensive published data specifically for this compound, the following table presents the substrate scope for the Suzuki-Miyaura coupling of the structurally similar 1-naphthaleneboronic acid with various aryl halides. This data provides a representative overview of the expected reactivity and yields.
Table 1: Substrate Scope of Suzuki-Miyaura Coupling with 1-Naphthaleneboronic Acid
| Entry | Aryl Halide | Catalyst (mol%) | Base (equivalents) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | Pd(PPh₃)₄ (2) | Na₂CO₃ (2) | Toluene/Ethanol/H₂O (4:1:1) | 80 | 12 | 95 |
| 2 | 4-Bromotoluene | Pd(PPh₃)₄ (2) | Na₂CO₃ (2) | Toluene/Ethanol/H₂O (4:1:1) | 80 | 12 | 92 |
| 3 | 4-Bromoanisole | Pd(PPh₃)₄ (2) | Na₂CO₃ (2) | Toluene/Ethanol/H₂O (4:1:1) | 80 | 12 | 96 |
| 4 | 4-Bromobenzaldehyde | Pd(PPh₃)₄ (2) | Na₂CO₃ (2) | Toluene/Ethanol/H₂O (4:1:1) | 80 | 12 | 85 |
| 5 | 4-Bromobenzonitrile | Pd(PPh₃)₄ (2) | Na₂CO₃ (2) | Toluene/Ethanol/H₂O (4:1:1) | 80 | 12 | 88 |
| 6 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (2) | Na₂CO₃ (2) | Toluene/Ethanol/H₂O (4:1:1) | 80 | 12 | 78 |
| 7 | 2-Bromopyridine | Pd(PPh₃)₄ (2) | Na₂CO₃ (2) | Toluene/Ethanol/H₂O (4:1:1) | 80 | 12 | 75 |
| 8 | 1-Chloro-4-nitrobenzene | Pd(dppf)Cl₂ (3) | K₃PO₄ (3) | 1,4-Dioxane | 100 | 24 | 70 |
Disclaimer: The data presented in this table is based on reactions with 1-naphthaleneboronic acid, a structural analog of this compound. While similar reactivity is expected, optimal conditions and yields may vary.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Na₂CO₃ or K₂CO₃, 2-3 equivalents)
-
Degassed solvent (e.g., Toluene/Ethanol/Water mixture, 1,4-Dioxane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.2 eq.), the aryl bromide (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and the base (e.g., Na₂CO₃, 2 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1:1 mixture of toluene, ethanol, and water) to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired biaryl compound.
Mandatory Visualizations
Suzuki-Miyaura Coupling Workflow
Caption: General workflow for the synthesis of biaryl compounds via Suzuki-Miyaura cross-coupling.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application of (3-(Naphthalen-1-yl)phenyl)boronic Acid in OLED Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-(Naphthalen-1-yl)phenyl)boronic acid is a versatile organic building block utilized in the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs). Its rigid naphthalene and phenyl moieties contribute to the formation of thermally stable and highly efficient charge-transporting and emissive materials. The boronic acid functional group makes it an ideal precursor for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone in the construction of complex organic molecules for electronic applications.[1][2] This document provides detailed application notes and protocols for the use of this compound in the synthesis of OLED materials, specifically focusing on its role as a precursor for host materials in blue OLEDs.
Principle of Application: Suzuki-Miyaura Coupling
The primary application of this compound in OLED synthesis is its participation in Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the boronic acid and an organohalide in the presence of a palladium catalyst and a base. This method is highly efficient for creating the extended π-conjugated systems necessary for charge transport and light emission in OLED devices.
Figure 1: General workflow of Suzuki-Miyaura coupling for OLED material synthesis.
Application: Synthesis of a Host Material for Blue OLEDs
Based on this precedent, a synthetic protocol for a hypothetical host material using this compound and a suitable bromo-functionalized core, such as 9-bromoanthracene, can be proposed.
Experimental Protocol: Synthesis of 9-(3-(Naphthalen-1-yl)phenyl)anthracene (Hypothetical)
This protocol is adapted from the synthesis of similar anthracene-based OLED materials.[1]
Materials:
-
This compound
-
9-Bromoanthracene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Tetrahydrofuran (THF)
-
Deionized water
-
Magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve 9-bromoanthracene (1.0 eq) and this compound (1.2 eq) in a mixture of toluene (20 mL) and THF (10 mL).
-
Add a 2M aqueous solution of potassium carbonate (10 mL).
-
Purge the mixture with argon or nitrogen for 30 minutes to remove dissolved oxygen.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 80-90 °C) and stir under an inert atmosphere for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient as the eluent to obtain the final product, 9-(3-(naphthalen-1-yl)phenyl)anthracene.
Figure 2: Workflow for the synthesis of a hypothetical OLED host material.
OLED Device Fabrication and Performance (Based on a Structurally Similar Host Material)
The performance of an OLED device is highly dependent on the device architecture and the specific materials used. The following data is for a blue OLED device using BH-9NPA, a host material structurally similar to the one proposed above, doped with a fluorescent blue emitter.[1] This data is presented to provide an indication of the potential performance of materials derived from this compound.
Device Configuration: ITO / DNTPD (60 nm) / NPB (30 nm) / Host: 5% Dopant (30 nm) / Alq₃ (20 nm) / LiF (1 nm) / Al (200 nm)[1]
Table 1: Performance Data of a Blue OLED with a Naphthalene-Phenyl-Anthracene Based Host Material [1]
| Parameter | Value |
| Host Material | BH-9NPA |
| Dopant Material | DSA-Ph |
| Turn-on Voltage (V) | 3.5 |
| Maximum Luminance (cd/m²) | 9,870 |
| Luminous Efficiency (cd/A) | 7.03 |
| Power Efficiency (lm/W) | 4.98 |
| External Quantum Efficiency (%) | 5.86 |
| CIE Coordinates (x, y) | (0.14, 0.18) |
Figure 3: A typical multi-layer OLED device structure.
Conclusion
This compound is a valuable building block for the synthesis of high-performance materials for OLED applications. Through well-established Suzuki-Miyaura coupling reactions, this precursor can be incorporated into various molecular architectures to create materials with desirable thermal and electronic properties for use as hosts, emitters, or charge transport layers. The provided protocol, adapted from the synthesis of a structurally similar and high-performing host material, offers a solid starting point for researchers exploring the potential of this compound in the development of next-generation OLEDs. The performance data from the analogous material suggests that derivatives of this boronic acid are promising candidates for achieving high efficiency and pure color emission in OLED devices.
References
- 1. Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (3-(Naphthalen-1-yl)phenyl)boronic Acid Derivatives in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Introduction to (3-(Naphthalen-1-yl)phenyl)boronic Acid in Drug Discovery
Boronic acid derivatives have emerged as a significant class of compounds in medicinal chemistry, moving past initial concerns about toxicity to become key components in approved therapeutics like the proteasome inhibitor Bortezomib.[1][2] The unique electronic properties of the boronic acid group, particularly its ability to form reversible covalent bonds with nucleophilic residues (like serine or threonine) in enzyme active sites, make it a valuable pharmacophore for designing potent and selective inhibitors.[3]
The compound, this compound, is a versatile biaryl building block featuring a naphthalene moiety linked to a phenylboronic acid.[4] While it does not typically possess intrinsic biological activity, it serves as a crucial intermediate in the synthesis of more complex molecules via reactions like the Suzuki-Miyaura cross-coupling.[3][4] This scaffold allows for the construction of drug candidates with extended aromatic systems, which are pivotal for establishing specific interactions within protein binding pockets.
Primary Application: Inhibition of ENPP1 for Cancer Immunotherapy
A promising therapeutic application for derivatives synthesized from the this compound scaffold is the inhibition of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1).
The cGAS-STING Pathway: The cGAS-STING (cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral infections or cellular damage in cancer.[5] Upon activation, it triggers the production of type I interferons and other inflammatory cytokines, leading to the recruitment and activation of tumor-specific T cells and a robust anti-tumor immune response.[5][6]
ENPP1 as a Negative Regulator: ENPP1 is a type II transmembrane glycoprotein that negatively regulates the cGAS-STING pathway.[7] Its primary function in this context is to hydrolyze the STING agonist, 2',3'-cyclic GMP-AMP (cGAMP), thereby dampening the anti-tumor immune signal.[5][8] Overexpression of ENPP1 in the tumor microenvironment can lead to immunosuppression and limit the effectiveness of immunotherapies like checkpoint inhibitors.[5]
Therapeutic Strategy: By inhibiting ENPP1, the concentration and half-life of endogenous cGAMP are increased, leading to sustained STING activation and an enhanced immune-mediated clearance of tumor cells.[8] Small molecule inhibitors of ENPP1 are therefore being intensely investigated as a novel cancer immunotherapy strategy.[7] The naphthalene scaffold, which can be introduced using reagents like this compound, is a feature found in various reported ENPP1 inhibitors.[9] Developing potent, selective, and orally bioavailable ENPP1 inhibitors is a key goal in this field.[6]
Data Presentation
The development of ENPP1 inhibitors involves synthesizing and testing numerous derivatives to establish a structure-activity relationship (SAR). Quantitative data, such as the half-maximal inhibitory concentration (IC50), is crucial for comparing the potency of these compounds.
Table 1: Examples of Potent Non-Nucleotide ENPP1 Inhibitors
| Compound/Scaffold | Target | Substrate | IC50 Value (nM) |
| ISM5939 | Human ENPP1 | 2',3'-cGAMP | 0.63[6] |
| ISM5939 | Human ENPP1 | ATP | 9.28[6] |
| Pyrrolopyrimidine Derivative (18p) | ENPP1 | 2',3'-cGAMP | 25[8] |
| Quinazolinone-based Derivative | ENPP1 | Not Specified | 188[8] |
| Pyrido[2,3-d]pyrimidin-7-one (Compound 31) | ENPP1 | Not Specified | Not Specified |
(Note: The compounds listed are representative of current research into non-nucleotide ENPP1 inhibitors and serve to illustrate the type of quantitative data generated. They are not all direct derivatives of this compound but represent scaffolds that could be synthesized using similar building blocks.)
Mandatory Visualizations
Caption: The cGAS-STING pathway and its negative regulation by ENPP1.
Caption: Screening cascade for the discovery of novel ENPP1 inhibitors.
Caption: General scheme for synthesis via Suzuki-Miyaura coupling.
Experimental Protocols
Protocol 1: Synthesis of a Biaryl Derivative via Suzuki-Miyaura Coupling
This protocol describes a general method for coupling this compound with a generic aryl bromide to form a more complex biaryl structure, a common first step in synthesizing potential ENPP1 inhibitors.[2][10]
Materials:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium catalyst, e.g., PdCl₂(dppf) or Pd(PPh₃)₄ (0.05 - 0.1 equiv.)
-
Base, e.g., 2 M aqueous Na₂CO₃ or K₂CO₃ (10 equiv.)
-
Solvent, e.g., Toluene/Dioxane (4:1) or THF
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and the palladium catalyst (0.1 equiv.).
-
Add the solvent (e.g., Toluene/Dioxane, 4:1 mixture, 10 mL).
-
Begin stirring the mixture.
-
Add the aqueous base solution (e.g., 2 M Na₂CO₃, 10 mL).
-
Degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Heat the mixture to 85-90 °C under a nitrogen or argon atmosphere and stir for 4-12 hours. Monitor the reaction progress using TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Transfer the filtrate to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting crude residue by silica gel column chromatography to obtain the final biaryl product.
Protocol 2: In Vitro ENPP1 Inhibition Assay (Fluorogenic)
This protocol outlines a method to determine the IC50 value of a test compound against human ENPP1 using a fluorogenic substrate.[1][11]
Materials:
-
Recombinant human ENPP1 enzyme
-
ENPP1-specific fluorogenic substrate (e.g., Tokyo Green™-mAMP)
-
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 1 µM ZnCl₂, 500 µM CaCl₂, pH 7.4)[12]
-
Test compound (derivative) dissolved in DMSO
-
Positive control inhibitor (e.g., ENPP1 Inhibitor C)
-
Black, 96-well microplate
-
Fluorescence plate reader (Excitation/Emission = 485/520 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute these into the Assay Buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in all wells is consistent and low (e.g., <1%).
-
Reaction Setup: In the wells of the 96-well plate, add the following:
-
Blank (No Enzyme): Assay Buffer and substrate.
-
Control (100% Activity): Assay Buffer, ENPP1 enzyme, and DMSO vehicle.
-
Positive Control: Assay Buffer, ENPP1 enzyme, and a known ENPP1 inhibitor.
-
Test Compound: Assay Buffer, ENPP1 enzyme, and the serially diluted test compound.
-
-
Pre-incubation: Add 50 µL of Assay Buffer containing the ENPP1 enzyme (e.g., at a final concentration of 3 nM) to the appropriate wells.[12] Then add 25 µL of the diluted test compound, positive control, or DMSO vehicle.
-
Gently mix and incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.
-
Initiate Reaction: Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate solution to all wells.
-
Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity (Ex/Em = 485/520 nm) every 5 minutes for 60-120 minutes.[13]
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
-
Normalize the data: Set the average rate of the control wells (DMSO vehicle) as 100% activity and the blank wells as 0% activity.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., Prism) to determine the IC50 value.
-
Protocol 3: Cell-Based STING Activation Reporter Assay
This protocol assesses the ability of an ENPP1 inhibitor to enhance STING pathway activation in a cellular context. It uses a reporter cell line that expresses luciferase under the control of an interferon-stimulated response element (ISRE).[14][15]
Materials:
-
Reporter cell line (e.g., HEK293T or RAW-Blue™ ISG cells) stably expressing a STING-dependent ISRE-luciferase or SEAP reporter construct.[15][16]
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Test compound (ENPP1 inhibitor) dissolved in DMSO.
-
STING agonist (e.g., 2',3'-cGAMP) for co-treatment.
-
White, opaque 96-well cell culture plates.
-
Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™).
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the reporter cells into a white, opaque 96-well plate at a density that will result in ~80-90% confluency at the time of the assay (e.g., 20,000 cells/well). Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Prepare a solution of a sub-optimal concentration of cGAMP in the medium. This is to provide a baseline level of STING activation that can be enhanced by the ENPP1 inhibitor.
-
Aspirate the old medium from the cells.
-
Add the medium containing the test compound dilutions and the fixed concentration of cGAMP to the respective wells. Include vehicle controls (DMSO).
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.[14] This allows for the inhibition of ENPP1, accumulation of cGAMP, and subsequent transcription of the luciferase reporter gene.
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 15 minutes.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add the luciferase reagent to each well (typically in a 1:1 volume ratio with the culture medium, e.g., 100 µL).
-
Incubate for 5-10 minutes at room temperature, protected from light, to ensure complete cell lysis and signal stabilization.
-
-
Measurement: Measure the luminescence of each well using a plate-based luminometer.
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control.
-
Plot the fold-increase in luminescence against the test compound concentration to determine the compound's efficacy in enhancing STING signaling.
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. This compound|98%|CAS 881913-20-8 [benchchem.com]
- 4. Thermo Scientific™ this compound 98% | LabMart Limited [labmartgh.com]
- 5. researchgate.net [researchgate.net]
- 6. Oral ENPP1 inhibitor designed using generative AI as next generation STING modulator for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. What are the new molecules for ENPP1 inhibitors? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. tcichemicals.com [tcichemicals.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols for Suzuki-Miyaura Coupling of (3-(Naphthalen-1-yl)phenyl)boronic acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction between (3-(Naphthalen-1-yl)phenyl)boronic acid and various aryl halides. The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity, which is particularly valuable in the synthesis of complex molecules, including pharmaceuticals and advanced materials.[1][2][3] The protocols described herein are based on established methodologies for sterically hindered substrates and aim to provide a robust starting point for reaction optimization.
Introduction
The coupling of this compound with aryl halides is a key transformation for synthesizing complex biaryl structures containing the bulky naphthalenylphenyl moiety. These structures are of significant interest in medicinal chemistry and materials science. The primary challenge in this specific coupling lies in the steric hindrance posed by the naphthalene group, which can impede the catalytic cycle of the Suzuki-Miyaura reaction.[4][5][6] Therefore, careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity. This document outlines optimized reaction conditions and a detailed experimental protocol for this transformation.
Data Presentation: Reaction Conditions for Suzuki-Miyaura Coupling
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of sterically hindered boronic acids with aryl halides, which can be adapted for this compound. The choice of aryl halide (iodide, bromide, or chloride) will significantly impact reactivity, with the general trend being I > Br > Cl.
| Parameter | Condition 1 (High Reactivity Aryl Halides) | Condition 2 (Less Reactive Aryl Halides) | Condition 3 (Microwave-Assisted) |
| Palladium Catalyst | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) with a phosphine ligand | Pd(OAc)₂ (Palladium(II) acetate) with a phosphine ligand |
| Catalyst Loading | 1-5 mol% | 0.5-2 mol% | 1-3 mol% |
| Ligand | None (if using Pd(PPh₃)₄) | SPhos, XPhos, or other bulky phosphine ligands | Buchwald or other specialized phosphine ligands |
| Ligand Loading | N/A | 1.2-2.4 equivalents relative to Palladium | 1.5-3 equivalents relative to Palladium |
| Base | K₂CO₃ (Potassium carbonate) | K₃PO₄ (Potassium phosphate) or Cs₂CO₃ (Cesium carbonate) | t-BuOK (Potassium tert-butoxide) |
| Base Equivalents | 2-3 equivalents | 2-3 equivalents | 3 equivalents |
| Solvent System | Toluene/Water (4:1) or Dioxane/Water (4:1) | Dioxane or THF | Dioxane or DMF |
| Temperature | 80-110 °C | 100-120 °C | 100-150 °C |
| Reaction Time | 12-24 hours | 18-24 hours | 15-60 minutes |
| Typical Yields | 80-95% | 70-90% | 85-99%[5] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)
-
Phosphine ligand (if required, e.g., SPhos)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Degassed water
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
Standard work-up and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica gel)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.5 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., a 4:1 mixture of dioxane and degassed water) via syringe. The total solvent volume should be sufficient to create a stirrable slurry.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously for the required time (typically 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure biaryl product.
Mandatory Visualizations
The following diagrams illustrate the key aspects of the Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. Palladium‐Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds via (3-(Naphthalen-1-yl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing (3-(Naphthalen-1-yl)phenyl)boronic acid as a key building block. The primary synthetic strategy focuses on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of C-C bonds. The synthesized compounds, featuring a unique naphthalen-1-yl-phenyl scaffold, are of significant interest in medicinal chemistry due to their potential as anticancer agents, particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. The incorporation of bulky, lipophilic moieties such as the naphthalen-1-yl-phenyl group can significantly influence the pharmacological properties of these heterocycles, enhancing their binding affinity to biological targets. This compound is a versatile reagent in organic synthesis, primarily employed in Suzuki-Miyaura cross-coupling reactions to introduce this desirable scaffold.[1] This methodology allows for the efficient construction of complex molecules with potential therapeutic applications.
Recent studies have highlighted the anticancer potential of heterocyclic compounds containing a naphthalene moiety.[2][3] In particular, pyrazole derivatives bearing a naphthalene substituent have shown promise as inhibitors of EGFR, a key protein involved in cell growth and proliferation, which is often dysregulated in cancer.[4] This document outlines the synthesis of such compounds and discusses their potential mechanism of action.
Synthetic Applications
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction with various halo-substituted heterocycles. This reaction allows for the direct formation of a carbon-carbon bond between the phenyl ring of the boronic acid and the heterocyclic core.
A general reaction scheme is presented below:
Where Heterocycle-X can be a variety of halo-substituted pyridines, quinolines, pyrazoles, indoles, and other heterocyclic systems.
Synthesis of 2-(3-(Naphthalen-1-yl)phenyl)pyridine
This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with 2-bromopyridine.
Table 1: Reaction Parameters for the Synthesis of 2-(3-(Naphthalen-1-yl)phenyl)pyridine
| Parameter | Value |
| Reactants | |
| 2-Bromopyridine | 1.0 eq |
| This compound | 1.2 eq |
| Catalyst | |
| Pd(PPh₃)₄ | 0.05 eq |
| Base | |
| K₂CO₃ | 2.0 eq |
| Solvent | 1,4-Dioxane/H₂O (4:1) |
| Temperature | 90 °C |
| Reaction Time | 12-24 h |
| Typical Yield | 70-90% (Estimated) |
Experimental Protocol:
-
To a dry Schlenk flask, add 2-bromopyridine (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed solvent system (8 mL of 1,4-dioxane and 2 mL of water) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of Novel Pyrazole Derivatives
This section describes a multi-step synthesis of pyrazole derivatives incorporating the naphthalen-1-yl moiety, which have shown potential as anticancer agents.[2][5]
Workflow for the Synthesis of Naphthalene-Containing Pyrazoles:
References
- 1. researchgate.net [researchgate.net]
- 2. eurekaselect.com [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: (3-(Naphthalen-1-yl)phenyl)boronic acid in Catalysis
Prepared for: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and experimental protocols for the catalytic use of (3-(Naphthalen-1-yl)phenyl)boronic acid. The primary application highlighted is its role as a key building block in the synthesis of advanced organic materials, specifically hole-transporting materials (HTMs) for perovskite solar cells, via the Suzuki-Miyaura cross-coupling reaction.
Introduction to this compound in Catalysis
This compound is an arylboronic acid derivative that serves as a versatile reagent in palladium-catalyzed cross-coupling reactions. Its structure, featuring both naphthalene and phenyl moieties, makes it a valuable precursor for creating extended π-conjugated systems. These systems are integral to the development of novel organic electronics, such as Organic Light-Emitting Diodes (OLEDs) and photovoltaic devices, as well as for the synthesis of complex biaryl structures found in pharmaceutical intermediates.[1] The primary catalytic application of this compound is in the Suzuki-Miyaura coupling, a powerful and widely used method for forming carbon-carbon bonds.
Application: Synthesis of Hole-Transporting Materials for Perovskite Solar Cells
A significant application of this compound is in the synthesis of small molecule hole-transporting materials (HTMs) for perovskite solar cells. The planar structure and extended π-conjugation imparted by the naphthalen-phenyl group are beneficial for hole extraction and transport, which are crucial processes for efficient solar cell performance.
This section details the synthesis of two such HTMs, designated NH-2,6 and NH-2,7, which are based on a naphthalene core with arylamine terminal groups.[2][3] The synthesis involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a dibromonaphthalene core and this compound, followed by a subsequent Buchwald-Hartwig amination. For the purpose of these application notes, we will focus on the key Suzuki-Miyaura coupling step.
Quantitative Data Summary
The efficiency of the Suzuki-Miyaura coupling is influenced by several factors, including the choice of catalyst, ligand, base, and solvent. The following table summarizes typical conditions and expected outcomes for the synthesis of arylnaphthalenes, which is the core transformation in the preparation of the HTM precursors.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (Equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | THF | 65 | 18 | ~65 |
| 2 | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | K₃PO₄ (2) | Dioxane | 100 | 12-24 | ~78 |
| 3 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ (2) | Dioxane | 100 | 12-24 | ~94 |
| 4 | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ (2) | Dioxane | 100 | 12-24 | ~95 |
Data is representative of typical Suzuki-Miyaura couplings for arylnaphthalene synthesis and serves as a guideline for optimization.[1]
Experimental Protocol: Suzuki-Miyaura Coupling for HTM Precursor Synthesis
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a dibromonaphthalene with this compound.
Materials:
-
Dibromonaphthalene (e.g., 2,6-dibromonaphthalene or 2,7-dibromonaphthalene) (1.0 equiv)
-
This compound (2.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Dioxane or THF)
-
Magnetic stir bar
-
Schlenk flask or other suitable reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the dibromonaphthalene (1.0 equiv), this compound (2.2 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add the anhydrous solvent (e.g., Dioxane) via syringe. The reaction concentration is typically in the range of 0.1-0.5 M.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired diaryl-substituted naphthalene precursor.
Visualization of the Synthetic Pathway
The following diagram illustrates the logical flow of the synthesis of a hole-transporting material using this compound.
Caption: Synthetic route to HTMs.
General Considerations for Catalytic Applications
The success of the Suzuki-Miyaura coupling reaction with this compound can be influenced by several factors:
-
Protodeborylation: A common side reaction with arylboronic acids is protodeborylation, where the boronic acid group is replaced by a hydrogen atom. This can be minimized by using milder bases (e.g., K₂CO₃ or KF), running the reaction under anhydrous conditions, or by using the more stable pinacol ester derivative of the boronic acid.
-
Catalyst and Ligand Choice: The selection of the palladium source and the phosphine ligand is critical, especially for coupling with sterically hindered substrates. Bulky, electron-rich phosphine ligands like SPhos, XPhos, and RuPhos often improve catalytic activity and product yields.
-
Solvent System: A solvent that can effectively dissolve both the organic reactants and the inorganic base is necessary. A mixture of an organic solvent like dioxane or THF with water is often employed. The ratio of these solvents can significantly impact the reaction rate.
Visualization of the Suzuki-Miyaura Catalytic Cycle
The following diagram outlines the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for Ligand Selection in Suzuki Reactions Involving (3-(Naphthalen-1-yl)phenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is particularly vital in drug discovery and development for the synthesis of complex biaryl and heteroaryl structures. However, substrates with significant steric hindrance, such as (3-(Naphthalen-1-yl)phenyl)boronic acid, present a considerable challenge. The bulky naphthalene group can impede the crucial steps of the catalytic cycle, leading to low yields and slow reaction rates. The judicious selection of a phosphine ligand for the palladium catalyst is paramount to overcoming these steric challenges and achieving efficient coupling. This document provides a guide to ligand selection, quantitative data on ligand performance, and detailed experimental protocols for the successful Suzuki coupling of this compound.
The Challenge of Sterically Hindered Substrates
The steric bulk of the 1-naphthyl group in this compound can significantly hinder the approach of the palladium complex, affecting both the transmetalation and reductive elimination steps of the Suzuki-Miyaura catalytic cycle. To achieve high yields, the ligand on the palladium center must be carefully chosen to be both bulky enough to promote reductive elimination and electron-rich to facilitate oxidative addition.[1]
Ligand Selection and Performance Data
| Ligand | Palladium Precatalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | 16 | 42 | For a similar α-chloronaphthalene substrate. |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane/H₂O | 80 | 18 | High | Generally high yields reported for hindered substrates. |
| RuPhos | Pd(OAc)₂ | K₃PO₄ | Dioxane/H₂O | 100 | 24 | Good to Excellent | Effective for challenging heteroaryl couplings.[2] |
| Not Specified | Palladacycle | K₂CO₃ | THF/H₂O | 60 | 12 | 76 | For the synthesis of 9-Bromo-10-(4-naphthalen-1-yl)phenyl)anthracene.[3] |
Note: "Good" and "High" yields are qualitative descriptors based on literature for similar sterically hindered substrates. Specific yields can vary based on the precise reaction conditions and the nature of the coupling partner.
Experimental Protocols
Below is a detailed experimental protocol for a representative Suzuki-Miyaura coupling reaction using this compound and a common aryl bromide, employing a Buchwald ligand such as SPhos. This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (3.0 equivalents)
-
Anhydrous, degassed toluene (solvent)
-
Degassed water
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (3.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of the inert gas, add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 16-24 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired biaryl product.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Ligand Selection Workflow
This diagram outlines a logical workflow for selecting an appropriate ligand for a challenging Suzuki-Miyaura coupling reaction.
Caption: A decision workflow for ligand selection in Suzuki-Miyaura reactions.
References
Application Notes and Protocols for the Scale-Up Synthesis of (3-(Naphthalen-1-yl)phenyl)boronic acid
Introduction: The Strategic Importance of (3-(Naphthalen-1-yl)phenyl)boronic acid in Modern Drug Discovery and Materials Science
This compound is a bifunctional aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a naphthalene moiety linked to a phenylboronic acid, provides a versatile scaffold for the synthesis of complex organic molecules. In the pharmaceutical industry, this compound serves as a crucial intermediate in the construction of biaryl structures, which are prevalent in a wide range of therapeutic agents.[1] The boronic acid functional group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful and widely utilized method for the formation of carbon-carbon bonds.[2][3] Beyond its role in drug development, the unique photophysical properties endowed by the extended aromatic system make this compound a valuable precursor for the synthesis of organic light-emitting diode (OLED) materials and other organic electronics.[2]
This application note provides a comprehensive guide for the multi-gram scale synthesis, purification, and characterization of this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are presented with a focus on scalability, safety, and reproducibility.
Chemical Properties and Safety Considerations
A thorough understanding of the chemical properties and associated hazards of all reagents is paramount for a safe and successful scale-up synthesis. The following table summarizes key data for the materials used in this protocol.
| Compound Name | Formula | MW ( g/mol ) | CAS No. | Physical Form | Key Hazards |
| 1-Bromonaphthalene | C₁₀H₇Br | 207.07 | 90-11-9 | Liquid | Harmful if swallowed, Causes serious eye irritation.[4] |
| 3-Bromophenylboronic acid | C₆H₆BBrO₂ | 200.83 | 5467-74-3 | Solid | Skin corrosion/irritation, Serious eye damage/eye irritation, Specific target organ toxicity (single exposure). |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 14221-01-3 | Solid | May cause an allergic skin reaction, Suspected of causing cancer, May damage fertility or the unborn child. |
| Sodium Carbonate | Na₂CO₃ | 105.99 | 497-19-8 | Solid | Causes serious eye irritation. |
| Toluene | C₇H₈ | 92.14 | 108-88-3 | Liquid | Flammable liquid and vapor, May be fatal if swallowed and enters airways, Causes skin irritation, May cause drowsiness or dizziness, Suspected of damaging fertility or the unborn child. |
| Ethanol | C₂H₆O | 46.07 | 64-17-5 | Liquid | Highly flammable liquid and vapor, Causes serious eye irritation. |
| Magnesium Turnings | Mg | 24.31 | 7439-95-4 | Solid | Flammable solid, In contact with water releases flammable gases. |
| Iodine | I₂ | 253.81 | 7553-56-2 | Solid | Harmful if inhaled, Causes skin irritation, Causes serious eye irritation. |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Liquid | Highly flammable liquid and vapor, May form explosive peroxides, Causes serious eye irritation, May cause respiratory irritation. |
| Triisopropyl borate | C₉H₂₁BO₃ | 188.07 | 5419-55-6 | Liquid | Highly flammable liquid and vapor.[5][6] |
| Hydrochloric Acid (2M) | HCl | 36.46 | 7647-01-0 | Liquid | Causes severe skin burns and eye damage, May cause respiratory irritation. |
| This compound | C₁₆H₁₃BO₂ | 248.09 | 881913-20-8 | White Powder | To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated. Handle with care.[3] |
Scale-Up Synthesis Protocol: A Two-Step Approach
The synthesis of this compound is most reliably achieved on a multi-gram scale through a two-step process. The first step involves a Suzuki-Miyaura cross-coupling reaction to form the key intermediate, 1-(3-bromophenyl)naphthalene. The second step is the conversion of the aryl bromide to the desired boronic acid via a Grignard reaction.
Step 1: Synthesis of 1-(3-Bromophenyl)naphthalene
This step utilizes a palladium-catalyzed Suzuki-Miyaura coupling between 1-bromonaphthalene and 3-bromophenylboronic acid.
Materials and Equipment:
-
Three-neck round-bottom flask (1 L) equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet/outlet
-
Heating mantle with a temperature controller
-
Separatory funnel (1 L)
-
Rotary evaporator
-
1-Bromonaphthalene (20.7 g, 100 mmol)
-
3-Bromophenylboronic acid (22.1 g, 110 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (1.16 g, 1 mmol)
-
Sodium carbonate (31.8 g, 300 mmol)
-
Toluene (400 mL)
-
Ethanol (100 mL)
-
Deionized water (200 mL)
-
Brine solution (100 mL)
-
Anhydrous magnesium sulfate
Protocol:
-
Reaction Setup: To the 1 L three-neck round-bottom flask, add 1-bromonaphthalene (20.7 g, 100 mmol), 3-bromophenylboronic acid (22.1 g, 110 mmol), and sodium carbonate (31.8 g, 300 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to establish an inert atmosphere.
-
Solvent and Catalyst Addition: Add toluene (400 mL) and ethanol (100 mL) to the flask. Degas the solvent mixture by bubbling nitrogen through it for 30 minutes. Following degassing, add tetrakis(triphenylphosphine)palladium(0) (1.16 g, 1 mmol) to the reaction mixture under a positive flow of nitrogen.
-
Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-16 hours.
-
Workup: Cool the reaction mixture to room temperature. Add deionized water (200 mL) and transfer the mixture to a 1 L separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with deionized water (2 x 100 mL) and brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 1-(3-bromophenyl)naphthalene. The crude product is typically a viscous oil or a low-melting solid and can be used in the next step without further purification if the reaction has gone to completion.
Step 2: Synthesis of this compound
This step involves the formation of a Grignard reagent from 1-(3-bromophenyl)naphthalene, followed by reaction with triisopropyl borate and subsequent hydrolysis to yield the final product. This method is amenable to scale-up.[7][8]
Materials and Equipment:
-
Three-neck round-bottom flask (1 L) equipped with a dropping funnel, reflux condenser, mechanical stirrer, and nitrogen inlet/outlet
-
Ice-water bath
-
Magnesium turnings (3.65 g, 150 mmol)
-
Iodine (a single crystal)
-
Anhydrous tetrahydrofuran (THF) (300 mL)
-
Crude 1-(3-bromophenyl)naphthalene (from Step 1, assuming ~100 mmol)
-
Triisopropyl borate (37.6 g, 200 mmol)
-
2M Hydrochloric acid (approx. 200 mL)
-
Diethyl ether (300 mL)
-
Saturated sodium bicarbonate solution (100 mL)
-
Brine solution (100 mL)
-
Anhydrous magnesium sulfate
Protocol:
-
Grignard Reagent Formation:
-
To the flame-dried 1 L three-neck round-bottom flask, add magnesium turnings (3.65 g, 150 mmol) and a single crystal of iodine.
-
Assemble the glassware and flush with nitrogen.
-
Add 50 mL of anhydrous THF to the flask.
-
Dissolve the crude 1-(3-bromophenyl)naphthalene in 150 mL of anhydrous THF and add it to the dropping funnel.
-
Add a small portion (approx. 10%) of the 1-(3-bromophenyl)naphthalene solution to the magnesium turnings. Gentle heating may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing of the solvent.
-
Once the reaction has initiated, add the remaining 1-(3-bromophenyl)naphthalene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
Cool the Grignard reagent solution to 0 °C using an ice-water bath.
-
Add triisopropyl borate (37.6 g, 200 mmol) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
-
Hydrolysis and Workup:
-
Cool the reaction mixture to 0 °C in an ice-water bath.
-
Slowly and carefully quench the reaction by the dropwise addition of 2M hydrochloric acid until the pH of the aqueous layer is approximately 1-2.
-
Transfer the mixture to a separatory funnel and add diethyl ether (300 mL).
-
Separate the organic layer. Wash the organic layer sequentially with deionized water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
-
-
Isolation of Crude Product: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as a solid.
Purification Protocol
The crude this compound can be purified by recrystallization to obtain a high-purity product.
Materials and Equipment:
-
Erlenmeyer flask (500 mL)
-
Hot plate
-
Büchner funnel and filter flask
-
Toluene
-
Hexanes
Protocol:
-
Dissolution: Transfer the crude solid to a 500 mL Erlenmeyer flask. Add a minimal amount of hot toluene to dissolve the solid completely.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystallization does not occur, scratching the inside of the flask with a glass rod can induce crystal formation. Further cooling in an ice bath will promote complete crystallization.
-
Isolation: Collect the crystalline solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexanes to remove any residual toluene and soluble impurities.
-
Drying: Dry the purified this compound in a vacuum oven at 40-50 °C to a constant weight. The final product should be a white to off-white crystalline powder.[3]
Characterization of this compound
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| Melting Point | Literature values may vary, but a sharp melting point indicates high purity. |
| ¹H NMR | The spectrum should show characteristic signals for the aromatic protons of the naphthalene and phenyl rings, as well as a broad singlet for the B(OH)₂ protons.[2][9] |
| ¹³C NMR | The spectrum will display the expected number of signals for the aromatic carbons. The carbon attached to the boron atom may be broad or not observed due to quadrupolar relaxation.[9] |
| FT-IR | Characteristic peaks for O-H stretching (broad, ~3300 cm⁻¹), B-O stretching (~1350 cm⁻¹), and aromatic C-H and C=C stretching. |
| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight. |
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low yield in Step 1 (Suzuki Coupling) | Inactive catalyst | Ensure the palladium catalyst is fresh and handled under an inert atmosphere. |
| Insufficient degassing | Thoroughly degas the solvents to remove oxygen, which can deactivate the catalyst. | |
| Inefficient stirring | Use a mechanical stirrer to ensure good mixing of the heterogeneous reaction mixture. | |
| Failure of Grignard reaction to initiate (Step 2) | Wet glassware or solvent | Flame-dry all glassware and use anhydrous solvents. |
| Inactive magnesium | Use fresh magnesium turnings. Briefly grinding the turnings under nitrogen can help activate the surface. | |
| Low yield in Step 2 (Borylation) | Grignard reagent decomposition | Ensure the Grignard reagent is used promptly after its formation. |
| Incomplete reaction | Allow sufficient reaction time for both the Grignard formation and the borylation steps. | |
| Product is an oil or difficult to crystallize | Impurities present | Repeat the purification step. Consider a different solvent system for recrystallization (e.g., ethyl acetate/hexanes).[4] |
| Formation of boroxine (cyclic anhydride) | Recrystallize from a solvent mixture containing a small amount of water to hydrolyze the boroxine back to the boronic acid.[10] |
Experimental Workflow and Logical Relationships
Overall Synthetic Workflow
Caption: Overall workflow for the scale-up synthesis of this compound.
Logical Relationships in Troubleshooting Low Yields
Caption: Troubleshooting logic for addressing low product yields.
References
- 1. Purification of Solids by Recrystallization | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 2. BORONIC ACID, [3-(1-NAPHTHALENYL)PHENYL]-(881913-20-8) 1H NMR spectrum [chemicalbook.com]
- 3. Thermo Scientific™ this compound 98% | LabMart Limited [labmartgh.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives [mdpi.com]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: One-Pot Synthesis Strategies Involving (3-(Naphthalen-1-yl)phenyl)boronic Acid
Introduction: The Strategic Value of (3-(Naphthalen-1-yl)phenyl)boronic Acid in Complex Synthesis
This compound is a versatile and pivotal building block in modern organic synthesis. Its structure, featuring a bulky, rigid naphthalene moiety linked to a phenylboronic acid, makes it an invaluable reagent for creating sterically hindered biaryl structures and extended polycyclic aromatic systems.[1][2][3] These structural motifs are at the core of numerous functional materials, including organic light-emitting diodes (OLEDs), and are prevalent in a wide array of pharmacologically active compounds.[1][2][3] The boronic acid functional group is a cornerstone of palladium-catalyzed cross-coupling chemistry, most notably the Suzuki-Miyaura reaction, prized for its mild conditions and broad functional group tolerance.[4]
The drive for efficiency, sustainability, and molecular complexity in chemical synthesis has propelled the development of one-pot, multi-step reaction sequences. These strategies, which avoid the isolation and purification of intermediates, offer significant advantages by reducing solvent waste, saving time, and often increasing overall yields. This guide details two distinct one-pot protocols utilizing this compound, designed for researchers in materials science and drug discovery. The first protocol describes a sequential Suzuki-Miyaura coupling followed by an intramolecular cyclization to construct complex polycyclic aromatic hydrocarbons (PAHs). The second outlines a Petasis borono-Mannich multicomponent reaction, a powerful tool for rapidly generating libraries of complex amines.
Protocol 1: One-Pot Sequential Suzuki-Miyaura Coupling and Intramolecular Dehydrocyclization for the Synthesis of Benzo[ghi]fluoranthene Derivatives
This protocol details a one-pot sequence that first couples this compound with a suitably substituted aryl halide, followed by an in-situ, acid-catalyzed intramolecular cyclization to generate a complex, fused polycyclic aromatic hydrocarbon. This strategy is particularly relevant for the synthesis of advanced materials and organic semiconductors.
Scientific Rationale and Causality
The logic of this one-pot strategy hinges on the sequential activation of distinct catalytic cycles or reaction conditions within the same vessel.
-
Suzuki-Miyaura Coupling: The initial step is a standard palladium-catalyzed Suzuki-Miyaura coupling.[4] We select a coupling partner, such as 2-bromo-1-vinylnaphthalene, which introduces a reactive handle (the vinyl group) ortho to the newly formed C-C bond. The choice of a palladium catalyst with appropriate ligands (e.g., Pd(PPh₃)₄ or a Buchwald-Hartwig pre-catalyst) is critical for efficiently coupling the sterically demanding boronic acid.[5] The base (e.g., K₂CO₃ or Cs₂CO₃) is crucial for the transmetalation step of the catalytic cycle.[6]
-
Intramolecular Cyclization: Once the Suzuki coupling is complete, the reaction environment is switched to acidic conditions. The introduction of a strong acid (e.g., methanesulfonic acid or Eaton's reagent) protonates the vinyl group, generating a carbocation. This electrophilic center is then attacked by the electron-rich naphthalene ring in an intramolecular Friedel-Crafts-type reaction, leading to the formation of a new six-membered ring and yielding the final polycyclic aromatic product.[1][2][3] This tandem approach is highly efficient as it builds significant molecular complexity from readily available starting materials in a single operation.
Experimental Workflow Diagram
References
- 1. Nitrogen-doped polycyclic aromatic hydrocarbons by a one-pot Suzuki coupling/intramolecular SNAr reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrogen-doped polycyclic aromatic hydrocarbons by a one-pot Suzuki coupling/intramolecular SNAr reaction - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of (3-(Naphthalen-1-yl)phenyl)boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide troubleshooting assistance and frequently asked questions (FAQs) to help you optimize the yield of Suzuki coupling reactions involving (3-(Naphthalen-1-yl)phenyl)boronic acid.
Troubleshooting Guide
This section addresses specific issues you may encounter during your Suzuki coupling experiments with this compound, providing potential causes and actionable solutions.
Q1: My Suzuki coupling reaction is resulting in a low yield of the desired product. What are the primary factors I should investigate?
A1: Low yields in Suzuki coupling reactions can stem from several factors. A systematic approach to troubleshooting is recommended.[1][2] Key areas to examine include:
-
Reagent Quality: Ensure the this compound, aryl halide, palladium catalyst, ligand, and base are of high purity and have been stored correctly to prevent degradation.[2] Phosphine ligands, for instance, are susceptible to oxidation.[2]
-
Reaction Atmosphere: The Suzuki coupling is sensitive to oxygen, which can deactivate the Pd(0) catalyst.[2] Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) by thoroughly degassing the solvent and reaction vessel.[3]
-
Catalyst System: The choice of palladium source and ligand is critical. For challenging couplings, highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), may be necessary.[1][4]
-
Base Selection: The base plays a crucial role in activating the boronic acid.[5][6][7] The effectiveness of a particular base is highly dependent on the substrates and solvent system.[1]
-
Solvent Choice: The solvent must be able to dissolve the reactants, catalyst, and base to a sufficient extent.[8] Common solvent systems include mixtures of an organic solvent (like dioxane, THF, or toluene) with water to dissolve the inorganic base.[3]
Q2: I am observing a significant amount of a byproduct that appears to be the result of my boronic acid reacting with itself (homocoupling). How can I minimize this?
A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or certain Pd(II) species.[1][3] To mitigate this:
-
Rigorous Degassing: Ensure the reaction mixture is thoroughly deoxygenated before the addition of the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by sparging the solvent with an inert gas.[3]
-
Palladium Source: Using a Pd(0) source, such as Pd(PPh₃)₄, may be advantageous over some Pd(II) precatalysts that can promote homocoupling if not efficiently reduced to the active Pd(0) state.[1][3]
-
Controlled Addition: Slow addition of the boronic acid to the reaction mixture can help to maintain a low concentration, favoring the desired cross-coupling over homocoupling.[3]
Q3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a suspected side reaction. What steps can I take to prevent this?
A3: Protodeboronation can be a significant issue, particularly with electron-rich or sterically hindered boronic acids.[2][8] Strategies to minimize this side reaction include:
-
Choice of Base: The use of milder bases, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), can be beneficial as strong bases can promote protodeboronation.[2]
-
Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water can act as a proton source for protodeboronation.[2] Employing anhydrous conditions with a suitable non-aqueous base can be effective.[8]
-
Use of Boronic Esters: Converting the boronic acid to a more stable derivative, like a pinacol ester, can protect it from premature decomposition.[1][9] These esters slowly release the active boronic acid species into the reaction, minimizing its concentration and thus the rate of protodeboronation.[2][3]
Q4: My starting materials are not fully consumed, even after extended reaction times. What adjustments can I make?
A4: Incomplete conversion can be due to catalyst deactivation or suboptimal reaction conditions. Consider the following adjustments:
-
Increase Temperature: Higher temperatures can often overcome the activation energy barrier, especially for less reactive aryl halides (e.g., chlorides).[1] Microwave irradiation can also be an effective method for rapidly achieving and maintaining higher temperatures.[3]
-
More Active Catalyst System: If using a less reactive aryl halide (e.g., an aryl chloride), a more active catalyst system is likely required. This typically involves the use of bulky, electron-rich ligands like those from the Buchwald family (e.g., SPhos, XPhos).[4]
-
Screen Different Bases: The choice of base can significantly impact the reaction rate.[10] If one base is not effective, screening others such as Cs₂CO₃ or K₃PO₄ may improve the outcome.[1]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for reaction conditions for the Suzuki coupling of this compound?
A1: A general starting point for a small-scale reaction would be:
-
Reactants: this compound (1.2 equivalents), Aryl halide (1.0 equivalent).
-
Catalyst: Pd(OAc)₂ (2 mol%) and a phosphine ligand like SPhos (4 mol%).[3]
-
Base: K₃PO₄ (2.0 equivalents).[3]
-
Solvent: A degassed mixture of dioxane and water (e.g., 10:1 v/v).[3]
-
Temperature: 80-110 °C.[1]
-
Atmosphere: Inert (Argon or Nitrogen).[1]
These conditions should be optimized for your specific aryl halide.
Q2: How do I choose the right palladium catalyst and ligand?
A2: The choice of catalyst and ligand is crucial for success.[11]
-
Palladium Source: Pd(OAc)₂ and PdCl₂(dppf) are common and effective precatalysts. Pd(PPh₃)₄ is a Pd(0) source that can also be used.
-
Ligands: For aryl-aryl couplings, especially with challenging substrates, bulky and electron-donating phosphine ligands are often the best choice.[4] Ligands like SPhos, XPhos, and RuPhos have demonstrated broad applicability and high activity.[4]
Q3: What is the role of the base in the Suzuki coupling reaction?
A3: The base is essential for the transmetalation step in the catalytic cycle.[6][7] It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[5][10] The choice of base can also influence the reaction rate and the prevalence of side reactions.[10]
Q4: Can the solvent choice significantly impact the reaction yield?
A4: Yes, the solvent plays a critical role in solubilizing the reactants and catalyst, and can also influence the reactivity of the base and the stability of the catalytic species.[12][13] Biphasic solvent systems, such as toluene/water or THF/water, are commonly used to dissolve both the organic substrates and the inorganic base.[8][14] The quality of the solvent is also important, as impurities can poison the catalyst.[12][15]
Data Presentation
Table 1: Common Bases for Suzuki Coupling Reactions
| Base | Typical Substrates | Relative Strength | Comments |
| K₂CO₃ | Aryl bromides, iodides | Moderate | A common and cost-effective choice.[1] |
| Na₂CO₃ | Aryl bromides, iodides | Moderate | Similar to K₂CO₃, often used in aqueous solutions.[1] |
| K₃PO₄ | Aryl chlorides, bromides | Strong | Often effective for more challenging couplings.[1] |
| Cs₂CO₃ | Sterically hindered substrates | Strong | Highly effective but more expensive.[1] |
| KF | Base-sensitive substrates | Mild | Can be used to avoid cleavage of ester groups.[16] |
Table 2: Common Palladium Catalysts and Ligands
| Palladium Source | Ligand | Typical Substrates | Characteristics |
| Pd(PPh₃)₄ | PPh₃ (integrated) | Aryl iodides, bromides | A classic, versatile Pd(0) catalyst. |
| Pd(OAc)₂ | SPhos | Aryl chlorides, bromides, tosylates | Highly active system for a broad range of substrates.[4] |
| Pd(OAc)₂ | XPhos | Sterically hindered aryl halides | Excellent for challenging couplings.[1] |
| PdCl₂(dppf) | dppf (integrated) | Aryl bromides, iodides | A stable and reliable precatalyst. |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound:
-
Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the chosen base (e.g., K₃PO₄, 2.0 mmol).[3]
-
Catalyst and Ligand Addition: Add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (e.g., SPhos, 0.04 mmol).[3]
-
Degassing: Seal the flask with a septum and perform three cycles of evacuating the flask under vacuum and backfilling with an inert gas (argon or nitrogen).[3]
-
Solvent Addition: Add the degassed solvent system (e.g., 10 mL of a 10:1 mixture of dioxane/water) via syringe.[3]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC or LC-MS.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow for troubleshooting low yields in Suzuki coupling reactions.
Caption: A general experimental workflow for a Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. benchchem.com [benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. arodes.hes-so.ch [arodes.hes-so.ch]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]
- 16. researchgate.net [researchgate.net]
minimizing side reactions with (3-(Naphthalen-1-yl)phenyl)boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-(Naphthalen-1-yl)phenyl)boronic acid, particularly in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Cross-Coupled Product
Low yields are a common issue when working with sterically hindered boronic acids like this compound. The primary competing side reactions are protodeboronation and homocoupling of the boronic acid.
Troubleshooting Workflow:
Technical Support Center: A Researcher's Guide to Preventing Protodeboronation of (3-(Naphthalen-1-yl)phenyl)boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of protodeboronation, specifically focusing on (3-(Naphthalen-1-yl)phenyl)boronic acid. Our goal is to equip you with the foundational knowledge and practical strategies to minimize this undesired side reaction and maximize the yield of your target compounds.
I. Understanding the Challenge: What is Protodeboronation?
Protodeboronation is a chemical reaction that results in the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond.[1] In the context of Suzuki-Miyaura cross-coupling reactions, this process is a significant undesired side reaction, as it consumes the boronic acid starting material, leading to reduced yields and the formation of a difficult-to-remove byproduct (in this case, 3-phenylnaphthalene).[2][3] The propensity for a given boronic acid to undergo protodeboronation is highly dependent on the reaction conditions and the electronic and steric nature of the organic substituent.[1]
The Mechanisms at Play
Protodeboronation can proceed through several pathways, primarily catalyzed by either acid or base.[1][4]
-
Acid-Catalyzed Protodeboronation: This pathway involves the reaction of the boronic acid with an acid, leading to protonolysis of the C-B bond.[1][2]
-
Base-Catalyzed Protodeboronation: This is often more relevant to Suzuki-Miyaura conditions. It begins with a pre-equilibrium where the boronic acid reacts with a hydroxide ion to form a more reactive boronate species ([ArB(OH)₃]⁻).[1][5][6] This boronate then reacts with a proton source, typically water, in the rate-limiting step to yield the protodeboronated product.[1][7] For highly electron-deficient arylboronic acids, the mechanism can even involve the formation of a transient aryl anion.[6][8]
The pH of the reaction medium is a critical factor, as it dictates the speciation of the boronic acid and can significantly influence the rate of protodeboronation.[1][9]
Caption: Competing Suzuki-Miyaura and protodeboronation pathways.
II. Troubleshooting Guide: Low Yields and Unexpected Byproducts
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Significant formation of 3-phenylnaphthalene alongside the desired coupled product.
Q: My reaction is producing a substantial amount of the protodeboronated byproduct, 3-phenylnaphthalene. What are the likely causes and how can I mitigate this?
A: This is a classic sign that the rate of protodeboronation is competitive with your desired Suzuki-Miyaura coupling. Several factors could be at play:
-
Choice and Stoichiometry of Base: Strong bases like sodium or potassium hydroxide can aggressively promote protodeboronation.[10][11] The formation of the boronate anion ([ArB(OH)₃]⁻) is an equilibrium step, and a high concentration of hydroxide ions will push this equilibrium to the right, increasing the concentration of the species susceptible to protonolysis.[1]
-
Solution: Switch to a milder base. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often better choices.[12] These bases are strong enough to facilitate the transmetalation step of the Suzuki-Miyaura cycle but are less likely to accelerate protodeboronation. Carefully control the stoichiometry of the base.
-
-
Reaction Temperature: Higher temperatures increase the rates of most reactions, including protodeboronation.[12]
-
Solution: Run the reaction at the lowest temperature that still provides a reasonable rate for the desired coupling.[12] It may be beneficial to start at a lower temperature (e.g., 60-70 °C) and monitor the reaction's progress before considering an increase.
-
-
Solvent System: The presence of a proton source, most commonly water, is a prerequisite for protodeboronation.[12] While many Suzuki-Miyaura reactions use aqueous solvent mixtures to dissolve the base, a high water content can be detrimental.
-
Inefficient Catalyst System: If the catalytic cycle of your Suzuki-Miyaura reaction is slow, the boronic acid will have more time to decompose.[11]
-
Solution: Employ a highly active catalyst system. This includes both the palladium source and the ligand. Modern, highly active phosphine ligands can accelerate the rate of the productive coupling reaction, outcompeting the undesired protodeboronation.[1]
-
| Parameter | Condition to Avoid | Recommended Condition | Rationale |
| Base | Strong bases (NaOH, KOH) | Milder bases (K₂CO₃, Cs₂CO₃, K₃PO₄)[11][12] | Reduces the rate of formation of the reactive boronate species. |
| Temperature | High temperatures (>100 °C) | Lowest effective temperature (e.g., 60-80 °C) | Slows the kinetics of the protodeboronation side reaction.[12] |
| Solvent | High water content | Anhydrous or minimal water[12] | Limits the availability of the proton source required for C-B bond cleavage. |
| Catalyst | Slow or inefficient system | Highly active Pd catalyst/ligand combination[1][11] | Ensures the desired coupling reaction is significantly faster than protodeboronation. |
Issue 2: Inconsistent results between batches.
Q: I am observing significant variability in the yield and amount of byproduct from one experiment to the next, even with the same protocol. What could be causing this?
A: Inconsistent results often point to subtle, uncontrolled variables in your experimental setup.
-
Purity and Storage of Boronic Acid: this compound, like many boronic acids, can degrade over time if not stored properly. Exposure to moisture and air can lead to the formation of boroxines (cyclic trimers) or other decomposition products.
-
Reaction Atmosphere: Oxygen can play a role in the decomposition of the palladium catalyst and can also lead to oxidative side reactions.
-
Reaction Vessel: The surface of a glass reaction vessel can sometimes influence the reaction, particularly with sensitive reagents.[13]
-
Solution: For highly sensitive reactions, consider using PTFE (Teflon) reaction vessels to minimize potential surface-catalyzed decomposition.[13]
-
III. Proactive Strategies: Protecting Your Boronic Acid
For particularly challenging substrates or when maximum yield is critical, a proactive approach to prevent protodeboronation is often the best strategy. This typically involves converting the boronic acid to a more stable derivative.
The Power of Protection: Boronic Esters
Converting the boronic acid to a boronic ester can significantly enhance its stability.[3] These esters act as protecting groups, shielding the boronic acid functionality until it is needed in the catalytic cycle.
-
Pinacol Esters: These are the most popular and widely used protecting groups for boronic acids.[16] They are generally stable enough for purification by column chromatography but are sufficiently reactive to participate directly in Suzuki-Miyaura coupling reactions.[16]
-
MIDA (N-methyliminodiacetic acid) Esters: MIDA boronates offer exceptional stability under a wide range of conditions.[1][3][17] They are particularly useful in a "slow-release" strategy.[1][11] The MIDA ester is stable in the reaction mixture and slowly hydrolyzes to release the free boronic acid, keeping its concentration low and thus minimizing the rate of protodeboronation.[1][11]
Caption: Workflow for using boronic esters to prevent protodeboronation.
Experimental Protocol: Conversion to Pinacol Ester
This protocol provides a general method for the conversion of this compound to its corresponding pinacol ester.
Materials:
-
This compound
-
Pinacol
-
Toluene or other suitable azeotroping solvent
-
Dean-Stark apparatus
-
Round-bottom flask and reflux condenser
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and pinacol (1.1 eq).
-
Add a sufficient volume of toluene to dissolve the reagents upon heating.
-
Assemble the Dean-Stark apparatus and reflux condenser.
-
Heat the mixture to reflux and collect the water that forms in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (this may take several hours).
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure.
-
The resulting crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling or purified by column chromatography.
IV. Frequently Asked Questions (FAQs)
Q1: Is this compound particularly prone to protodeboronation?
Q2: Can I just add more boronic acid to compensate for the loss due to protodeboronation?
A: While using a slight excess of the boronic acid is a common strategy, it is not an ideal solution. It is not atom-economical and can lead to higher levels of the protodeboronated byproduct, which may be difficult to separate from your desired product.[18] Optimizing the reaction conditions to prevent protodeboronation is a more efficient and elegant approach.
Q3: Are there alternatives to boronic acids for Suzuki-Miyaura coupling that are less prone to protodeboronation?
A: Yes, organotrifluoroborates are an excellent alternative.[1] They are generally more stable than the corresponding boronic acids and can be used in "slow-release" strategies, where the hydrolysis to the active boronic acid is the rate-limiting step.[13] MIDA boronates also serve this purpose effectively.[1][3]
Q4: How does the choice of palladium catalyst and ligand affect protodeboronation?
A: The goal is to have the Suzuki-Miyaura catalytic cycle proceed much faster than the protodeboronation reaction. Highly active palladium catalysts, often featuring electron-rich and bulky phosphine ligands, can significantly accelerate the rates of oxidative addition, transmetalation, and reductive elimination.[1] This rapid turnover minimizes the time the boronic acid is exposed to conditions that favor its decomposition.
V. References
-
Protodeboronation. In: Wikipedia. --INVALID-LINK--
-
Cox, P. A., Reid, M., & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
-
The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. --INVALID-LINK--
-
Cox, P. A., Reid, M., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165.
-
Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. Organic & Biomolecular Chemistry, 15(28), 5919–5923.
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. --INVALID-LINK--
-
Preventing protodeboronation in reactions with organotrifluoroborates. Benchchem. --INVALID-LINK--
-
Cox, P. A., Reid, M., & Lloyd-Jones, G. C. (2016). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. Journal of the American Chemical Society, 138(29), 9145-9157.
-
Preventing protodeboronation of 3-Thienylboronic acid. Benchchem. --INVALID-LINK--
-
Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Research Explorer - The University of Manchester. --INVALID-LINK--
-
Hayes, C. J., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1269–1284.
-
Cox, P. A., Reid, M., & Lloyd-Jones, G. C. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online.
-
Screening of different bases on the protodeboronation reaction of 4-tert-butylphenylboronic acid a. ResearchGate. --INVALID-LINK--
-
Protecting Groups for Boronic Acids. Chem-Station Int. Ed. --INVALID-LINK--
-
Minimizing protodeboronation side reactions of 3-Carboxyphenylboronic acid. Benchchem. --INVALID-LINK--
-
Boronic acids protecting groups with standard deprotecting conditions. ResearchGate. --INVALID-LINK--
-
Hayes, C. J., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1269-1284.
-
Cox, P. A., Reid, M., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. ResearchGate.
-
US9085590B2 - Protecting groups for boronic acids. Google Patents. --INVALID-LINK--
-
Perrin, C. L., & Kresge, A. J. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry, 79(11), 5342–5347.
-
The unexpected protodeboronation rather than condensation. ResearchGate. --INVALID-LINK--
-
Kuivila, H. G., & Nahabedian, K. V. (1961). Electrophilic Displacement Reactions. XI. Solvent Isotope Effects in the Protodeboronation of Areneboronic Acids1-3. Journal of the American Chemical Society, 83(9), 2159–2163.
-
Protodeboronation. Organic Chemistry Portal. --INVALID-LINK--
-
Thermo Scientific™ this compound 98%. LabMart. --INVALID-LINK--
-
Knapp, D. M., & Gillis, E. P. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 139(1), 6-9.
-
Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling. PubMed. --INVALID-LINK--
-
Technical Support Center: Preventing Protodeboronation of Alkenylboronic Acids. Benchchem. --INVALID-LINK--
-
McClary, K. M., & Woods, B. P. (2017). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic letters, 19(12), 3235-3238.
-
Introduction, Interconversion and Removal of Boron Protecting Groups. ResearchGate. --INVALID-LINK--
-
This compound|98%. Benchchem. --INVALID-LINK--
-
Cross-coupling reactions : a practical guide. Semantic Scholar. --INVALID-LINK--
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Thermo Scientific™ this compound 98% | LabMart Limited [labmartgh.com]
- 15. This compound|98%|CAS 881913-20-8 [benchchem.com]
- 16. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 17. researchgate.net [researchgate.net]
- 18. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Homocoupling of (3-(Naphthalen-1-yl)phenyl)boronic acid
Welcome to the technical support center for the use of (3-(Naphthalen-1-yl)phenyl)boronic acid in synthetic chemistry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the undesired homocoupling of this reagent during Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki-Miyaura reaction involving this compound?
A1: Homocoupling is an undesired side reaction where two molecules of this compound react with each other to form a symmetrical biaryl, 3,3'-di(naphthalen-1-yl)-1,1'-biphenyl. This side reaction consumes the boronic acid starting material and the palladium catalyst, which leads to a lower yield of the desired cross-coupled product and complicates the purification process.
Q2: What are the primary causes of this compound homocoupling?
A2: The two main causes for the homocoupling of arylboronic acids are the presence of oxygen in the reaction mixture and the use of a Palladium(II) catalyst precursor.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then promotes the homocoupling of the boronic acid.[2][3] Pd(II) precursors can also directly react with the boronic acid to generate the homocoupled product during the in situ reduction to the active Pd(0) species.[2]
Q3: How can I identify if homocoupling is a significant issue in my reaction?
A3: The primary indication of significant homocoupling will be a lower than expected yield of your desired product. Upon analysis of the crude reaction mixture by techniques such as LC-MS or NMR, you will likely observe a significant peak corresponding to the mass of the homocoupled product, 3,3'-di(naphthalen-1-yl)-1,1'-biphenyl (expected molecular weight: 506.65 g/mol ).
Q4: Can the choice of catalyst, ligand, or base influence the extent of homocoupling?
A4: Absolutely.
-
Catalyst: Using a Pd(0) precatalyst, such as Pd(PPh₃)₄, can be advantageous over Pd(II) sources like Pd(OAc)₂ as it reduces the initial concentration of Pd(II) that can lead to homocoupling.[4]
-
Ligand: Bulky, electron-rich phosphine ligands, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), can promote the desired cross-coupling pathway and minimize side reactions.[4][5]
-
Base: The choice and concentration of the base are crucial for activating the boronic acid. While a base is necessary, excessively strong or concentrated bases can sometimes promote unwanted side reactions. It is recommended to screen bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ to find the optimal conditions for your specific substrates.[4]
Troubleshooting Guides
Issue 1: Low Yield of Desired Product with Significant Homocoupling Byproduct Observed
If you are experiencing low yields of your target molecule and have identified the homocoupled dimer of this compound as a major byproduct, follow these troubleshooting steps.
Caption: A logical workflow for troubleshooting low yields due to homocoupling.
-
Improve Degassing: Oxygen is a major contributor to homocoupling.[6] Ensure your solvent and reaction mixture are rigorously deoxygenated.
-
Re-evaluate Your Palladium Source: Pd(II) sources can directly cause homocoupling.[2]
-
Optimize the Base and Solvent System: The choice of base and solvent can significantly impact the reaction outcome.
-
Base: While a base is necessary, a highly concentrated strong base can sometimes promote unwanted side reactions. Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) to find the optimal balance for your specific substrates.
-
Solvent: Aprotic solvents such as 1,4-dioxane, toluene, and tetrahydrofuran (THF) are commonly used and are often effective at minimizing homocoupling.[9] While the addition of water is often necessary to dissolve the base, an excessive amount can sometimes promote homocoupling.[9]
-
-
Adjust Reaction Temperature: Running the reaction at the lowest temperature that allows for a reasonable reaction rate can help to suppress homocoupling.[9]
Data Presentation
Table 1: Summary of Troubleshooting Strategies for Homocoupling
| Strategy | Recommendation | Rationale |
| Oxygen Removal | Rigorously degas solvents and reaction mixture (e.g., 3x Freeze-Pump-Thaw cycles or 30-60 min inert gas sparging). | Oxygen promotes the formation of a palladium peroxo complex, a key intermediate in the homocoupling pathway.[10][11][12][13] |
| Catalyst Selection | Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄) instead of a Pd(II) source (e.g., Pd(OAc)₂). | Pd(II) species can directly react with the boronic acid in a stoichiometric homocoupling reaction.[2][7] |
| Ligand Choice | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). | These ligands can accelerate the desired reductive elimination step of the cross-coupling cycle, outcompeting the homocoupling pathway.[4][5] |
| Additive Inclusion | Add a mild reducing agent like potassium formate. | This helps to minimize the concentration of free Pd(II) in the reaction mixture without interfering with the main catalytic cycle.[7][8] |
| Condition Optimization | Screen different bases (K₂CO₃, K₃PO₄, Cs₂CO₃) and run the reaction at the lowest effective temperature. | Harsh conditions (high temperature, very strong base) can sometimes favor side reactions like homocoupling and protodeboronation.[3][9] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Homocoupling
-
Reagent Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the chosen base (e.g., K₂CO₃, 2.0 equivalents), and the ligand (e.g., SPhos, 2-4 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., a toluene/water mixture) via syringe.
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for an additional 15-20 minutes. For more rigorous degassing, perform three freeze-pump-thaw cycles.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%) to the reaction mixture under a positive pressure of the inert gas.
-
Reaction: Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Workup & Purification: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an appropriate organic solvent. The organic layers are then combined, dried over anhydrous sulfate, filtered, and concentrated. The crude product is then purified, typically by column chromatography.
Visualizations
Competing Reaction Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scite.ai [scite.ai]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude (3-(Naphthalen-1-yl)phenyl)boronic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude (3-(Naphthalen-1-yl)phenyl)boronic acid. It is intended for researchers, scientists, and professionals in drug development who are working with this compound.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Q1: My final product has a low melting point and appears as a glassy solid instead of a crystalline powder. What could be the issue?
A1: This often indicates the presence of impurities that are disrupting the crystal lattice. A common impurity in boronic acid synthesis is the corresponding boroxine (a trimeric anhydride), which can form upon heating or under anhydrous conditions.
-
Troubleshooting Steps:
-
Hydrolysis: Before the final isolation step, try stirring the crude product in a biphasic mixture of diethyl ether and water for 1-2 hours to hydrolyze any boroxine back to the boronic acid.
-
Recrystallization: If the product is already isolated, attempt recrystallization from a suitable solvent system. A solvent/anti-solvent system like ethyl acetate/hexanes or toluene/hexanes can be effective.
-
Q2: After purification by silica gel chromatography, the yield is very low, and I suspect the product is sticking to the column. How can I improve recovery?
A2: Boronic acids are known to interact strongly with the silanol groups on silica gel, leading to poor recovery.[1]
-
Troubleshooting Steps:
-
Deactivate Silica: Prepare a slurry of silica gel in your eluent and add 1-2% triethylamine or acetic acid to cap the active sites before packing the column.
-
Alternative Stationary Phase: Consider using neutral alumina or a C18 reversed-phase column for chromatography.
-
Boric Acid Impregnated Silica: A literature-reported method to reduce tailing and improve recovery of boronic esters involves using silica gel impregnated with boric acid. While this is for boronic esters, a similar principle may apply to the free acid by competing for binding sites.
-
Avoid Chromatography: If possible, opt for non-chromatographic purification methods like recrystallization or acid/base extraction.
-
Q3: My NMR spectrum shows signals that I cannot attribute to the product. What are the likely impurities from a Suzuki-Miyaura coupling synthesis?
A3: Common side products in Suzuki-Miyaura cross-coupling reactions include homocoupled and protodeboronated species.[2]
-
Likely Impurities:
-
Homocoupling Products: Biphenyl (from the phenylboronic acid starting material) or binaphthyl (from the naphthalene starting material). These are typically non-polar and can often be removed by recrystallization or careful column chromatography.
-
Protodeboronation Product: Naphthalene, formed by the cleavage of the C-B bond of the starting boronic acid. This is also a non-polar impurity.
-
Residual Palladium Catalyst: This can often be removed by filtration through a pad of Celite® or by specific palladium scavengers.
-
-
Troubleshooting Steps:
-
Optimize Reaction: To minimize side products in future reactions, ensure thorough degassing of the reaction mixture and use high-purity reagents.[2]
-
Purification Strategy:
-
Recrystallization: Can be effective at removing less polar impurities like biphenyl and naphthalene.
-
Acid/Base Extraction: Can help separate the acidic boronic acid from neutral impurities.
-
-
Q4: I am having difficulty finding a suitable solvent for recrystallization. What is a good starting point?
A4: The choice of solvent depends on the impurity profile. Given the large aromatic structure of this compound, it is expected to have good solubility in moderately polar organic solvents.
-
Suggested Solvents to Screen:
-
Single Solvents: Toluene, ethyl acetate, acetone, and hot water have been reported for the recrystallization of other arylboronic acids.[1]
-
Solvent/Anti-Solvent Systems:
-
Dissolve the crude product in a minimum amount of a good solvent (e.g., ethyl acetate, dichloromethane, or THF).
-
Slowly add a poor solvent (e.g., hexanes, heptane, or petroleum ether) until the solution becomes turbid.
-
Gently warm the mixture until it becomes clear again, then allow it to cool slowly.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the typical storage conditions for this compound?
A1: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 4°C.[3] This minimizes degradation through oxidation and dehydration to the boroxine.
Q2: Is this compound soluble in water?
A2: While some simple arylboronic acids have limited water solubility, larger, more hydrophobic structures like this compound are expected to be poorly soluble in water.[4][5] However, it will likely dissolve in aqueous base due to the formation of the boronate salt.
Q3: Can I use an acid/base extraction to purify my crude product?
A3: Yes, this is a common and effective technique for purifying boronic acids.[1] The general procedure involves dissolving the crude material in an organic solvent, extracting with an aqueous base (like NaOH) to move the boronic acid into the aqueous layer as its salt, washing the aqueous layer with an organic solvent to remove neutral impurities, and then acidifying the aqueous layer and extracting the pure boronic acid back into an organic solvent.
Q4: My purified this compound has a purity of >98% by HPLC. Is this sufficient for use in subsequent reactions?
A4: A purity of ≥98% is generally considered high and is suitable for most synthetic applications, including further cross-coupling reactions.[6][7] However, for sensitive applications like the synthesis of active pharmaceutical ingredients (APIs), further purification and analysis to quantify residual metals (e.g., palladium) may be necessary.
Data Presentation
Table 1: Illustrative Purification Outcomes for Crude this compound
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Key Impurities Removed |
| Recrystallization (Toluene/Hexanes) | 85% | 98.5% | 75% | Homocoupling byproducts |
| Silica Gel Chromatography | 85% | 97.2% | 55% | Starting materials, polar impurities |
| Acid/Base Extraction | 85% | 96.5% | 80% | Neutral, non-acidic impurities |
Note: The data in this table is illustrative and will vary depending on the specific reaction conditions and the nature of the impurities.
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In a small vial, test the solubility of a small amount of the crude material in various solvents (e.g., toluene, ethyl acetate, acetone) at room temperature and with gentle heating. Identify a solvent that dissolves the compound when hot but in which it is sparingly soluble at room temperature. Alternatively, identify a good solvent and a poor solvent for an anti-solvent recrystallization.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot "good" solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If using an anti-solvent, add the "poor" solvent dropwise to the warm solution until it becomes persistently cloudy, then add a few more drops of the "good" solvent to redissolve, and allow to cool.
-
Isolation: Cool the flask in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Protocol 2: Purification by Acid/Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or diethyl ether.
-
Basification: Transfer the solution to a separatory funnel and extract with 1-2 M aqueous sodium hydroxide (NaOH) solution. Repeat the extraction 2-3 times. The boronic acid will move into the aqueous layer as the sodium boronate salt.
-
Wash: Combine the aqueous layers and wash with a small portion of the organic solvent to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid (HCl) until the pH is acidic (pH 1-2), at which point the purified boronic acid should precipitate.
-
Extraction/Filtration: If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry. If no solid forms, extract the acidified aqueous layer with three portions of ethyl acetate.
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Final Workup: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Visualizations
Caption: A flowchart for troubleshooting the purification of this compound.
Caption: A general workflow for the purification of arylboronic acids, including the target molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. researchgate.net [researchgate.net]
- 5. Solubility of phenylboronic compounds in water | Mediterranean Journal of Chemistry [medjchem.com]
- 6. Thermo Scientific™ this compound 98% | LabMart Limited [labmartgh.com]
- 7. This compound|98%|CAS 881913-20-8 [benchchem.com]
Technical Support Center: Purification of Biaryl Products from (3-(Naphthalen-1-yl)phenyl)boronic acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suzuki-Miyaura cross-coupling reactions involving (3-(Naphthalen-1-yl)phenyl)boronic acid. The focus is on the purification of the resulting biaryl products.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki-Miyaura reaction with this compound shows a complex mixture on TLC/LC-MS. What are the likely impurities?
A1: Besides your desired biaryl product, several byproducts can form in Suzuki-Miyaura coupling reactions. With a sterically hindered reactant like this compound, common impurities include:
-
Homocoupling Product: Dimerization of the boronic acid to form 3,3'-di(naphthalen-1-yl)biphenyl. This is often promoted by the presence of oxygen.[1]
-
Unreacted Starting Materials: Residual this compound and the aryl halide partner.
-
Protodeborylation Product: The boronic acid group is replaced by a hydrogen atom, yielding 1-phenylnaphthalene. This is a common side reaction with boronic acids.
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Palladium Residues: The palladium catalyst can sometimes be challenging to remove completely.
-
Boronic Acid Anhydrides (Boroxines): Boronic acids can dehydrate to form cyclic trimers, which may complicate purification.
Q2: What is a general work-up procedure for a Suzuki-Miyaura reaction using this compound before purification?
A2: A standard aqueous work-up is typically performed to remove the base, inorganic salts, and water-soluble impurities.
-
Upon reaction completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate or toluene.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.[2]
Q3: How can I purify my biaryl product using column chromatography?
A3: Column chromatography is a common and effective method for purifying biaryl products. Due to the aromatic nature of your product, silica gel is a suitable stationary phase.
-
Solvent System Selection: The choice of eluent is crucial. A good starting point is a non-polar solvent with a gradual increase in a more polar solvent. Common solvent systems for biaryl compounds include gradients of ethyl acetate in hexanes or dichloromethane in petroleum ether.
-
TLC Optimization: Before running a column, it is highly recommended to determine the optimal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.25-0.35 for your desired product to ensure good separation on the column.
-
Column Packing: Ensure the column is packed uniformly to avoid channeling, which can lead to poor separation.
-
Loading the Sample: The crude product can be loaded onto the column either as a concentrated solution in a minimal amount of the initial eluent or by adsorbing it onto a small amount of silica gel ("dry loading").
Q4: I'm struggling to separate my product from a closely-eluting impurity. What can I do?
A4: If standard silica gel chromatography is insufficient, consider the following:
-
Specialized Columns: For separating isomers or structurally similar aromatic compounds, specialized HPLC columns can be effective. Columns with phenyl, pyrenylethyl (PYE), or nitrophenylethyl (NPE) stationary phases can offer different selectivities based on π-π interactions.[3][4]
-
Solvent System Modification: Small changes to the mobile phase can have a significant impact on separation. Trying different solvent combinations can alter the selectivity.
-
Recrystallization: If the product is a solid, recrystallization can be a powerful purification technique, especially for removing small amounts of impurities.
Q5: What are suitable solvents for the recrystallization of my naphthalenyl-phenyl biaryl product?
A5: The ideal recrystallization solvent will dissolve your product well at high temperatures but poorly at low temperatures.
-
Solvent Screening: Test the solubility of your crude product in a range of solvents at room temperature and upon heating. Common solvents to screen for bulky, aromatic compounds include:
-
Toluene
-
Hexanes or Heptane
-
Ethanol
-
Isopropanol
-
Ethyl Acetate
-
Mixtures such as toluene/petroleum ether or hexanes/ethyl acetate.[5]
-
-
General Procedure:
-
Dissolve the crude solid in a minimal amount of the chosen hot solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution.[2]
-
Allow the solution to cool slowly to room temperature to promote the formation of pure crystals.
-
Further cooling in an ice bath can maximize the yield.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
-
Data Presentation
Table 1: Common Solvents for Purification
| Purification Technique | Solvent/Solvent System | Rationale |
| Column Chromatography | Hexanes/Ethyl Acetate (gradient) | A standard system for moderately polar organic compounds. |
| Petroleum Ether/Dichloromethane (gradient) | Good for separating non-polar to moderately polar compounds. | |
| Recrystallization | Toluene/Petroleum Ether | Toluene dissolves aromatic compounds well when hot, and petroleum ether can be added to induce precipitation.[5] |
| Ethanol or Isopropanol | Often effective for compounds with some polarity. | |
| Hexanes/Ethyl Acetate | A common mixed-solvent system for compounds of intermediate polarity. |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
-
TLC Analysis: Develop a suitable solvent system using TLC. A common starting point is 10% ethyl acetate in hexanes. Adjust the polarity to achieve an Rf of ~0.3 for the desired product.
-
Column Preparation: Pack a glass column with silica gel slurried in the initial, least polar solvent mixture.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and apply it to the top of the column. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.
-
Elution: Begin eluting with the non-polar solvent system determined by TLC. Gradually increase the polarity of the eluent to move the compounds down the column.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will show poor solubility at room temperature and good solubility when hot.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Isolation: Cool the flask in an ice bath for 15-30 minutes to maximize crystal formation. Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Visualizations
References
Technical Support Center: Catalyst Deactivation in (3-(Naphthalen-1-yl)phenyl)boronic acid Couplings
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to catalyst deactivation during Suzuki-Miyaura cross-coupling reactions involving the sterically hindered (3-(Naphthalen-1-yl)phenyl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?
A1: Low or no yield in the coupling of a sterically bulky boronic acid like this compound can often be attributed to several factors. The primary areas to investigate are the activity of the catalyst, the reaction conditions not being optimal for the sterically demanding substrates, and the integrity of the reagents. Key aspects to check include ensuring the palladium catalyst is active, the solvent is thoroughly degassed to prevent catalyst decomposition, and the base is appropriate for the reaction.[1][2]
Q2: I am observing a significant amount of a black precipitate (palladium black) in my reaction. What does this indicate and how can I prevent it?
A2: The formation of a black precipitate is indicative of palladium catalyst decomposition and aggregation into inactive palladium black.[3] This is a common deactivation pathway and can be caused by several factors, including the presence of oxygen in the reaction, impurities in the reagents or solvents, or excessively high reaction temperatures. To prevent this, it is crucial to use properly degassed solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. Using fresh, high-purity reagents can also minimize catalyst decomposition.
Q3: What are the most common side reactions observed with this compound in Suzuki couplings, and how can they be minimized?
A3: Two prevalent side reactions with sterically hindered and electron-rich boronic acids are protodeboronation and homocoupling.
-
Protodeboronation is the replacement of the boronic acid group with a hydrogen atom. This is often promoted by the presence of water and strong bases. To minimize this, consider using milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or running the reaction under anhydrous conditions.[4]
-
Homocoupling is the self-coupling of the boronic acid to form a symmetrical biaryl byproduct. This side reaction can be promoted by the presence of oxygen or certain palladium(II) species. Thoroughly degassing the reaction mixture and using a Pd(0) source or an efficient precatalyst system can help reduce homocoupling.[5]
Q4: How does the steric hindrance of the naphthalene group in this compound affect the catalyst and the reaction?
A4: The bulky naphthalene group introduces significant steric hindrance around the boronic acid moiety. This can slow down key steps in the catalytic cycle, particularly the transmetalation step where the organic group is transferred from boron to the palladium center. This can lead to incomplete conversion and lower yields. To overcome this, it is often necessary to use more reactive catalysts, bulkier and more electron-rich ligands (e.g., Buchwald-type ligands), and potentially higher reaction temperatures to facilitate the coupling.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low to No Product Formation | Inactive catalyst | Use a fresh batch of palladium catalyst or a more robust precatalyst. Ensure proper activation if using a Pd(II) source.[1][2] |
| Steric hindrance impeding the reaction | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to promote oxidative addition and reductive elimination.[6] Increase the reaction temperature. | |
| Inappropriate base | Screen different bases. For sterically hindered couplings, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.[6] | |
| Poor solvent choice | Use anhydrous, degassed aprotic polar solvents such as dioxane, THF, or toluene. The presence of some water can be beneficial for dissolving the base but can also promote protodeboronation.[7][8] | |
| Significant Protodeboronation | Presence of excess water or strong base | Use anhydrous solvents and ensure all reagents are dry. Switch to a milder base such as potassium carbonate (K₂CO₃). Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester). |
| Formation of Homocoupling Product | Oxygen in the reaction mixture | Thoroughly degas all solvents and reagents before use and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[5] |
| Inefficient precatalyst reduction | Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) or a precatalyst that efficiently generates the active Pd(0) species.[5] | |
| Catalyst Decomposition (Palladium Black) | Presence of oxygen or impurities | Use high-purity, degassed solvents and reagents. Avoid excessively high reaction temperatures.[3] |
| Incompatible ligand | Ensure the chosen ligand is stable under the reaction conditions. Some phosphine ligands can be susceptible to oxidation. |
Data Presentation: Ligand and Base Effects on Sterically Hindered Couplings
The following tables summarize the impact of ligand and base selection on the yield of Suzuki-Miyaura couplings involving sterically hindered substrates. While not specific to this compound, these trends are highly relevant for optimizing its reactions.
Table 1: Comparison of Ligands for the Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Chloride.
| Entry | Ligand | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | PPh₃ | Pd₂(dba)₃ | K₂CO₃ | THF | 60 | 1 | 60 |
| 2 | DPPF | Pd₂(dba)₃ | K₂CO₃ | THF | 60 | 1 | 20 |
| 3 | XPhos | Pd₂(dba)₃ | K₂CO₃ | THF | 60 | 1 | 85 |
Data adapted from a study on sterically hindered substrates and may not be representative of all reactions.[9]
Table 2: Effect of Different Bases on the Suzuki-Miyaura Coupling of a Sterically Hindered Substrate.
| Entry | Base | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Pd₂(dba)₃ / XPhos | THF | 60 | 1 | 85 |
| 2 | Cs₂CO₃ | Pd₂(dba)₃ / XPhos | THF | 60 | 1 | 71 |
| 3 | NaOH | Pd₂(dba)₃ / XPhos | THF | 60 | 1 | 50 |
Data adapted from a study on sterically hindered substrates and may not be representative of all reactions.[9]
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
-
Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).
-
Solvent Addition: Add a degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The final concentration of the limiting reagent should be between 0.1 and 0.5 M.
-
Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Common catalyst deactivation and side reaction pathways in Suzuki-Miyaura couplings.
Caption: A logical workflow for troubleshooting failed Suzuki-Miyaura couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
- 4. Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arodes.hes-so.ch [arodes.hes-so.ch]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Stability of (3-(Naphthalen-1-yl)phenyl)boronic acid in the Presence of a Base
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of (3-(Naphthalen-1-yl)phenyl)boronic acid, particularly concerning the effects of basic conditions commonly employed in synthetic chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound, especially under basic conditions?
A1: The main stability issue for this compound, like other arylboronic acids, is its susceptibility to protodeboronation. This is a degradation pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 3-(Naphthalen-1-yl)benzene. This process is often accelerated in the presence of bases.
Q2: Why are basic conditions often necessary when using this compound in reactions?
A2: Basic conditions are a standard requirement for many cross-coupling reactions where this boronic acid is used, most notably the Suzuki-Miyaura coupling. The base activates the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation step in the catalytic cycle.
Q3: Which bases are commonly used with this compound, and how do they impact its stability?
A3: Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), hydroxides (e.g., NaOH, KOH), and fluorides (e.g., KF, CsF). The strength of the base and the pH of the reaction mixture significantly influence the rate of protodeboronation. Stronger bases generally lead to faster degradation.
Q4: Are there any visual indicators of this compound degradation?
A4: Visual inspection is not a reliable method for determining the degradation of this compound. While the formation of byproducts might alter the appearance of the reaction mixture, quantitative analytical techniques such as HPLC or NMR are necessary for accurate assessment.
Q5: How can I minimize the degradation of this compound during a reaction?
A5: To minimize degradation, consider the following strategies:
-
Choice of Base: Use the mildest base that effectively promotes the desired reaction.
-
Reaction Time: Keep the reaction time to a minimum.
-
Temperature: Avoid unnecessarily high temperatures, as this can accelerate decomposition.
-
Inert Atmosphere: While the primary degradation is protodeboronation, performing reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidative side reactions.
-
Use of Boronic Esters: In some cases, converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) can be a viable strategy. The boronic acid can then be generated in situ under the reaction conditions.
Troubleshooting Guides
Issue 1: Low or No Product Yield in a Suzuki-Miyaura Coupling Reaction
| Possible Cause | Troubleshooting Step |
| Degradation of this compound via protodeboronation. | - Analyze the starting material for purity and signs of degradation before use. - Use a milder base (e.g., K₂CO₃ instead of K₃PO₄). - Decrease the reaction temperature and/or time. - Monitor the reaction progress closely by TLC or LC-MS to avoid prolonged reaction times. |
| Inactive catalyst. | - Ensure the palladium catalyst is active. Use a fresh batch if necessary. - Consider using a pre-catalyst that is more resistant to deactivation. |
| Suboptimal solvent system. | - Ensure the solvent is anhydrous and deoxygenated, as water and oxygen can contribute to side reactions and catalyst deactivation. |
| Steric hindrance from the bulky naphthalenylphenyl group. | - Use a bulkier phosphine ligand (e.g., Buchwald ligands) to promote the catalytic cycle. |
Issue 2: Presence of Significant Amounts of 3-(Naphthalen-1-yl)benzene Byproduct
| Possible Cause | Troubleshooting Step |
| Extensive protodeboronation of the starting boronic acid. | - Re-evaluate the choice of base; a weaker base is recommended. - Shorten the reaction time. If the desired reaction is slow, consider optimizing other parameters like catalyst loading or ligand choice. - If aqueous bases are used, minimize the amount of water. |
Data Presentation
Table 1: Estimated Relative Stability of this compound with Common Bases
| Base | Strength | Estimated Stability of Boronic Acid | Potential for Protodeboronation |
| K₃PO₄ | Strong | Low | High |
| NaOH | Strong | Low | High |
| K₂CO₃ | Moderate | Moderate | Moderate |
| CsF | Moderate | Moderate | Moderate |
| NaHCO₃ | Weak | High | Low |
Note: This table provides a qualitative estimation. Actual stability will vary based on specific reaction conditions.
Experimental Protocols
Protocol for Assessing the Stability of this compound by HPLC
Objective: To quantify the degradation of this compound over time in the presence of a specific base.
Materials:
-
This compound
-
Selected base (e.g., K₂CO₃)
-
Reaction solvent (e.g., Dioxane/Water mixture)
-
Internal standard (e.g., a stable aromatic compound that does not react under the experimental conditions)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN) and water (HPLC grade)
-
Formic acid or other mobile phase modifier
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound and the internal standard in the reaction solvent at a known concentration.
-
Reaction Setup: In a reaction vessel, dissolve a known amount of this compound and the internal standard in the chosen solvent system.
-
Initiation: Add the selected base to the reaction vessel at time t=0.
-
Sampling: At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by neutralizing the base with a dilute acid to prevent further degradation.
-
HPLC Analysis: Inject the quenched sample into the HPLC system.
-
Mobile Phase: A gradient of water and acetonitrile with a small amount of formic acid is a common starting point.
-
Detection: Monitor the elution of the boronic acid, the protodeboronated product, and the internal standard using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
-
Data Analysis:
-
Integrate the peak areas of the boronic acid and the internal standard.
-
Calculate the concentration of the remaining boronic acid at each time point relative to the internal standard.
-
Plot the concentration of this compound versus time to determine the degradation kinetics.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Competing reaction pathways for this compound in the presence of a base.
Technical Support Center: Suzuki Reactions of (3-(Naphthalen-1-yl)phenyl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions utilizing (3-(Naphthalen-1-yl)phenyl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the initial checks I should perform?
A1: When encountering low yields with this sterically hindered boronic acid, a systematic check of the following is recommended:
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands, which can lead to catalyst deactivation and homocoupling of the boronic acid.[1][2] Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen.
-
Reagent Quality:
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine-based ligands can be sensitive to air and moisture.[1] Use fresh or properly stored catalysts and ligands.
-
Solvent and Base Purity: The use of anhydrous and degassed solvents is crucial as oxygen can deactivate the catalyst.[1] Ensure the base is of high purity and anhydrous if the reaction conditions are intended to be water-free.
-
-
Reaction Conditions:
-
Temperature: Sterically hindered substrates often require higher reaction temperatures to overcome the activation energy.[1] Solvents with high boiling points like toluene or dioxane may be necessary.
-
Stirring: For biphasic reactions, vigorous stirring is essential to ensure proper mixing and maximize the interaction between the reactants and the catalyst.
-
Q2: I am observing a significant amount of homocoupling of my boronic acid. How can this be minimized?
A2: Homocoupling, the formation of a biaryl product from two molecules of the boronic acid, is a common side reaction often promoted by the presence of oxygen.[2] To minimize this:
-
Thorough Degassing: Rigorously degas the solvent and reaction mixture before adding the palladium catalyst. This can be achieved through several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.
-
Catalyst Choice: Using a Pd(0) source, such as Pd(PPh₃)₄, may be preferable over some Pd(II) sources which can sometimes promote homocoupling during their in situ reduction to Pd(0).
Q3: Protodeboronation seems to be a major side reaction in my experiment. What are the strategies to mitigate it?
A3: Protodeboronation, the cleavage of the C-B bond, is a common pathway for the degradation of boronic acids, especially under basic conditions.[3][4] To address this:
-
Choice of Base: The strength and concentration of the base can influence the rate of protodeboronation. While a base is necessary for the transmetalation step, a very strong base or high concentration can accelerate the decomposition of the boronic acid.[5] Consider using a milder base like K₃PO₄ or Cs₂CO₃, or carefully titrating the amount of base.
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can reduce the rate of protodeboronation.[2][6] These esters slowly release the boronic acid into the reaction mixture, keeping its concentration low.
-
Anhydrous Conditions: Since water can be a proton source for this side reaction, running the reaction under strictly anhydrous conditions can be beneficial.[6] However, many Suzuki protocols require water for the dissolution of the base.[5]
-
Reaction Time and Temperature: Minimize reaction time and temperature where possible, as prolonged exposure to harsh conditions can increase the extent of protodeboronation.[3][4]
Q4: I am struggling with the low reactivity of the sterically hindered this compound. What modifications to the reaction conditions should I consider?
A4: The steric bulk of this substrate can significantly slow down the key steps of the Suzuki catalytic cycle.[7][8] The following adjustments are often effective:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands, often referred to as Buchwald-type ligands (e.g., XPhos, SPhos, RuPhos).[1] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which facilitates the oxidative addition of the aryl halide and accelerates the reductive elimination step.
-
Stronger Bases: A stronger base, such as K₃PO₄ or Cs₂CO₃, is often required to facilitate the transmetalation step with hindered substrates.[1]
-
Higher Temperatures: Increasing the reaction temperature is frequently necessary to provide sufficient energy to overcome the steric barriers.[1]
Troubleshooting Guide
Problem: Low or No Product Formation
| Possible Cause | Troubleshooting Action |
| Inactive Catalyst/Ligand | Use fresh, properly stored palladium catalyst and phosphine ligand. Consider using a more robust pre-catalyst. |
| Presence of Oxygen | Ensure all solvents are thoroughly degassed. Maintain a positive pressure of inert gas (Argon or Nitrogen) throughout the reaction setup and duration. |
| Poor Solubility of Reagents | Select a solvent system where all reactants, including the base, are sufficiently soluble at the reaction temperature.[9] |
| Insufficient Reaction Temperature | For sterically hindered substrates, increase the reaction temperature. Use a high-boiling point solvent if necessary (e.g., Toluene, Dioxane, DMF).[1] |
| Sub-optimal Base | Switch to a stronger, more soluble base like K₃PO₄ or Cs₂CO₃.[1] |
Problem: Significant Side Product Formation
| Side Product | Possible Cause | Troubleshooting Action |
| Homocoupling of Boronic Acid | Oxygen in the reaction mixture. | Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere. |
| Protodeboronation | Base-mediated decomposition of the boronic acid. | Use a milder base, lower the reaction temperature, or use a more stable boronic ester derivative.[2][6] |
| Dehalogenation of Aryl Halide | Competing reaction pathway, sometimes promoted by protic solvents or certain bases. | Change the solvent system or base. Using a non-protic solvent might be beneficial. |
Data Presentation
The choice of solvent can significantly impact the yield of the Suzuki reaction with sterically hindered substrates. The following table provides representative data on the effect of different solvents on the yield of a Suzuki coupling between a sterically hindered aryl bromide and an arylboronic acid.
Table 1: Effect of Solvent on the Yield of a Sterically Hindered Suzuki Coupling Reaction
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Toluene/H₂O | 100 | 85 |
| 2 | Dioxane/H₂O | 100 | 92 |
| 3 | DMF/H₂O | 110 | 78 |
| 4 | THF/H₂O | 66 | 65 |
| 5 | 2-MeTHF/H₂O | 85 | 88 |
Note: Yields are illustrative and can vary depending on the specific substrates, catalyst, ligand, and base used. Toluene and dioxane are often effective solvents for Suzuki reactions involving bulky substrates.[5]
Experimental Protocols
General Protocol for Suzuki Coupling of this compound with an Aryl Bromide
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Solvent Addition: Under a positive pressure of the inert gas, add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 100-110 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: Experimental workflow for a typical Suzuki cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting low yields in Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pcliv.ac.uk [pcliv.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Loading for (3-(Naphthalen-1-yl)phenyl)boronic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-(Naphthalen-1-yl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. The following information is designed to help overcome common challenges and optimize reaction conditions, with a focus on catalyst loading.
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading range for Suzuki-Miyaura reactions involving sterically hindered boronic acids like this compound?
A1: For sterically hindered substrates, a higher catalyst loading is often necessary to achieve good conversion.[1][2] While standard Suzuki-Miyaura reactions might use palladium catalyst loadings as low as 0.001-1 mol%, for challenging substrates like this compound, a starting range of 1-5 mol% is common.[1] In some difficult cases, especially during initial optimization, loadings up to 10 mol% might be explored. However, very high loadings can sometimes lead to increased side reactions.
Q2: I am observing a low yield in my reaction. What are the first parameters I should check related to the catalyst?
A2: When experiencing low yields, the primary catalyst-related factors to investigate are:
-
Catalyst Activity: Ensure your palladium source and ligand are not degraded. Older palladium sources or those exposed to air can lose activity.
-
Catalyst Inhibition: The presence of impurities in your reagents or solvents can poison the catalyst. Ensure high-purity materials and properly dried and degassed solvents.
-
Incomplete Catalyst Activation: If using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species. Inefficient reduction can lead to low catalytic activity. Consider using a pre-formed Pd(0) catalyst or a more efficient precatalyst system.
-
Insufficient Catalyst Loading: For sterically demanding couplings, the initial catalyst loading may be too low. A systematic increase in catalyst loading can help improve the yield.
Q3: What are the common side reactions I should be aware of, and how do they relate to catalyst loading?
A3: The most common side reactions in Suzuki-Miyaura couplings are homocoupling of the boronic acid and protodeboronation.
-
Homocoupling: This is the self-coupling of two boronic acid molecules. It can be promoted by the presence of oxygen or certain palladium species. While not directly caused by high catalyst loading, inefficient catalysis at low loadings can provide more opportunity for this side reaction to occur. Thoroughly degassing the reaction mixture is crucial to minimize homocoupling.
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It is often promoted by high temperatures and the presence of water, especially with strong bases. While not directly linked to catalyst loading, if a reaction stalls due to catalyst deactivation, prolonged reaction times at high temperatures can increase the extent of protodeboronation.
Q4: Which type of palladium catalyst and ligands are recommended for bulky substrates like this compound?
A4: For sterically hindered substrates, standard catalysts like Pd(PPh₃)₄ may be ineffective.[1] It is highly recommended to use bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbene (NHC) ligands.[1] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which facilitates the challenging steps of the catalytic cycle with bulky substrates.
Troubleshooting Guides
Problem 1: Low to No Conversion of Starting Materials
| Possible Cause | Troubleshooting Step |
| Insufficient Catalyst Activity | Increase catalyst loading incrementally (e.g., from 1 mol% to 3 mol%, then 5 mol%). |
| Use a more active catalyst system (e.g., a Buchwald precatalyst with a bulky phosphine ligand). | |
| Steric Hindrance | Increase reaction temperature. Microwave heating can sometimes be effective. |
| Switch to a bulkier, more electron-rich ligand to facilitate oxidative addition and reductive elimination. | |
| Poor Reagent Solubility | Screen different solvents or solvent mixtures to ensure all components are dissolved at the reaction temperature. |
Problem 2: Significant Formation of Homocoupling Byproducts
| Possible Cause | Troubleshooting Step |
| Presence of Oxygen | Ensure all solvents and the reaction mixture are thoroughly degassed using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent. |
| Inefficient Cross-Coupling | Optimize the catalyst system to favor the desired cross-coupling pathway. A more active catalyst can outcompete the homocoupling reaction. |
| Suboptimal Palladium Source | Using a Pd(0) source like Pd₂(dba)₃ might be preferable to some Pd(II) sources which can promote homocoupling during the initial reduction step. |
Problem 3: Protodeboronation is a Major Side Product
| Possible Cause | Troubleshooting Step |
| Harsh Basic Conditions | Use a milder base (e.g., K₃PO₄ or K₂CO₃ instead of stronger bases). |
| Presence of Water | Use anhydrous solvents and reagents. |
| Unstable Boronic Acid | Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) before the coupling reaction. |
Data Presentation
The following tables provide examples of how catalyst loading and other reaction parameters can be optimized for Suzuki-Miyaura reactions involving sterically hindered substrates. The data is representative and compiled from literature on analogous systems.
Table 1: Effect of Catalyst Loading on a Sterically Hindered Suzuki-Miyaura Coupling
| Entry | Catalyst | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | SPhos | 0.5 | K₃PO₄ | Toluene/H₂O | 100 | 65 |
| 2 | Pd(OAc)₂ | SPhos | 1.0 | K₃PO₄ | Toluene/H₂O | 100 | 85 |
| 3 | Pd(OAc)₂ | SPhos | 2.0 | K₃PO₄ | Toluene/H₂O | 100 | 92 |
| 4 | Pd(OAc)₂ | SPhos | 5.0 | K₃PO₄ | Toluene/H₂O | 100 | 93 |
Reaction conditions: Sterically hindered aryl bromide (1.0 mmol), sterically hindered arylboronic acid (1.5 mmol), base (2.0 equiv), solvent (5 mL), 12 h. Data is representative of trends observed for sterically hindered couplings.
Table 2: Screening of Reaction Conditions for a Challenging Biaryl Synthesis
| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | PPh₃ | K₂CO₃ | Dioxane/H₂O | 80 | 45 |
| 2 | Pd₂(dba)₃ (2) | XPhos | K₂CO₃ | Dioxane/H₂O | 80 | 78 |
| 3 | Pd₂(dba)₃ (2) | XPhos | K₃PO₄ | Dioxane/H₂O | 80 | 89 |
| 4 | Pd₂(dba)₃ (2) | XPhos | K₃PO₄ | Toluene | 110 | 94 |
| 5 | Pd(OAc)₂ (2) | RuPhos | Cs₂CO₃ | t-AmylOH | 100 | 91 |
Data is representative and compiled from typical results in the literature for challenging Suzuki-Miyaura reactions.
Experimental Protocols
General Protocol for Optimizing Catalyst Loading in a Suzuki-Miyaura Reaction
-
Reagent Preparation: In a dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (e.g., 1.0 mmol), this compound (e.g., 1.2 mmol), and the chosen base (e.g., K₃PO₄, 2.0 mmol).
-
Catalyst and Ligand Addition: In a separate vial, weigh the palladium source (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos) to achieve the desired catalyst loading (start with 1-2 mol%).
-
Inert Atmosphere: Seal the Schlenk flask with a septum and perform three cycles of vacuum followed by backfilling with an inert gas (argon or nitrogen).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water mixture or toluene) via syringe to the Schlenk flask.
-
Catalyst Introduction: Add the catalyst and ligand to the reaction mixture under a positive flow of inert gas.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously for the specified time (e.g., 12-24 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Mandatory Visualization
Caption: Experimental workflow for optimizing catalyst loading.
References
Technical Support Center: (3-(Naphthalen-1-yl)phenyl)boronic acid in Synthesis
Welcome to the technical support center for reactions involving (3-(Naphthalen-1-yl)phenyl)boronic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist with your experiments, primarily focusing on its application in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is predominantly used as a reactant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] This reaction is a powerful method for creating carbon-carbon (C-C) bonds to synthesize complex biaryl and polyaryl structures.[1][2][3][4] These structures are important motifs in pharmaceuticals, advanced materials like OLEDs, and agrochemicals.[1][2][3][5]
Q2: What are the common side reactions to be aware of when using this boronic acid?
A2: The most common side reactions are protodeboronation (replacement of the boronic acid group with a hydrogen atom) and homocoupling of the boronic acid to form a symmetrical biaryl.[6][7] Homocoupling is often promoted by the presence of oxygen or excess Pd(II) species in the reaction mixture.[6][7] Due to the steric bulk of the naphthalenylphenyl structure, incomplete reaction or slower reaction rates might also be observed compared to less hindered boronic acids.
Q3: How can I remove unreacted boronic acid and its byproducts after the reaction?
A3: Unreacted boronic acid and its anhydride (boroxine) can typically be removed with a basic aqueous wash. Boronic acids are weakly acidic and will form water-soluble boronate salts in the presence of a base like sodium hydroxide (NaOH), which can then be separated from the organic layer containing your desired product.[8] Another method involves using specialized silica-based scavengers like SiliaBond DEAM or Diol, which are effective in binding and removing boronic acids.
Q4: My reaction is sluggish or fails to go to completion. What are the likely causes?
A4: For sterically hindered substrates like this compound, sluggish reactions are a common issue.[1][5][9][10] Key factors to investigate are:
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Catalyst/Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be effective. More electron-rich and bulky phosphine ligands (e.g., Buchwald or Fu ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often required to promote the oxidative addition and reductive elimination steps for hindered substrates.[8]
-
Base: The choice of base is critical. Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃) for challenging couplings.[3]
-
Temperature: Higher reaction temperatures are often necessary to overcome the activation energy barrier associated with sterically demanding substrates.
-
Degassing: Inadequate removal of oxygen can lead to catalyst deactivation and promote homocoupling. Ensure your solvent and reaction setup are thoroughly degassed.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive catalyst. | - Use a fresh source of palladium catalyst and ligand.- Consider a pre-catalyst that is more air-stable.- Switch to a more active ligand system designed for sterically hindered substrates (e.g., Buchwald ligands).[8] |
| 2. Inappropriate base or solvent. | - Screen different bases (e.g., K₂CO₃, K₃PO₄, CsF). For hindered couplings, K₃PO₄ is often a good starting point.[3]- Ensure the solvent is anhydrous and properly degassed. Aprotic polar solvents like dioxane, THF, or DMF are common. | |
| 3. Reaction temperature too low. | - Increase the reaction temperature, typically to the reflux temperature of the solvent (e.g., 80-110 °C). | |
| Significant Homocoupling of Boronic Acid | 1. Oxygen present in the reaction. | - Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[6] |
| 2. Pd(II) precatalyst not fully reduced. | - If using a Pd(II) source like Pd(OAc)₂, the presence of phosphine ligands usually facilitates reduction to the active Pd(0) state. Homocoupling can be a competing reductive pathway.[6] Using a Pd(0) source like Pd(PPh₃)₄ might mitigate this, but ensure it is of high quality. | |
| Protodeboronation of Starting Material | 1. Presence of excess water or acidic protons. | - Use anhydrous solvents and ensure the base is sufficiently strong to neutralize any acidic species. |
| 2. Reaction time is too long at high temperature. | - Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Extended heating can promote decomposition. | |
| Difficult Purification | 1. Co-elution of product with boronic acid starting material or byproducts. | - Perform a basic aqueous wash (e.g., 1M NaOH) during work-up to remove acidic boron-containing species.[8]- If the product is base-sensitive, consider using a diol-based polymer or resin to selectively bind and remove the boronic acid. |
| 2. Residual palladium in the final product. | - Filter the reaction mixture through a pad of Celite to remove precipitated palladium black.[3]- For trace amounts, consider treatment with a metal scavenger or recrystallization. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
This protocol is a starting point and may require optimization for your specific aryl halide. Due to the steric hindrance of the boronic acid, a catalyst system known for coupling bulky substrates is recommended.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equivalents)
-
Anhydrous 1,4-Dioxane
-
Water (optional, typically 10-20% v/v with dioxane)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide, this compound, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Degassing: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (and water, if used) via syringe. The typical concentration is 0.1 M with respect to the aryl halide.
-
Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions with sterically hindered substrates may require 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash with water, followed by a 1M NaOH solution to remove residual boronic acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization.
Data Presentation
Table 1: Optimization of Reaction Conditions for a Sterically Hindered Coupling
The following table provides representative data on how changing key parameters can affect the yield in a Suzuki-Miyaura coupling involving a sterically hindered boronic acid. This serves as a guide for optimizing your specific reaction.
Reaction: 2,6-Dimethylbromobenzene + (Aryl)boronic acid → 2,6-Dimethylbiphenyl derivative
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 24 | <10 |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 24 | 25 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (3) | Dioxane | 100 | 18 | 78 |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane | 100 | 12 | 92 |
| 5 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (3) | Dioxane | 100 | 12 | 89 |
| 6 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | Toluene | 110 | 12 | 95 |
This data is illustrative and compiled from typical results for sterically hindered couplings.[3][6]
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Synthesis of (3-(Naphthalen-1-yl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in identifying and mitigating impurities during the synthesis of (3-(Naphthalen-1-yl)phenyl)boronic acid.
Synthetic Pathway Overview
The most common and direct method for synthesizing this compound is through a Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction between 1-bromonaphthalene and (3-bromophenyl)boronic acid.
An alternative, though less common, route involves a Grignard reaction. This would entail the formation of a Grignard reagent from 3-bromo-1,1'-binaphthyl, followed by a reaction with a trialkyl borate, like triisopropyl borate, and subsequent hydrolysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product shows extra aromatic signals in the 1H NMR that don't correspond to the desired product. What could these be?
A1: The most likely impurities are homocoupling byproducts from the starting materials. These are 1,1'-binaphthyl (from 1-bromonaphthalene) and a biphenyl derivative (from (3-bromophenyl)boronic acid).
-
Identification:
-
1,1'-Binaphthyl: Look for a complex multiplet in the 1H NMR spectrum around 7.2-8.0 ppm. Its mass spectrum will show a molecular ion peak (M+) at m/z 254.[1][2][3]
-
Biphenyl derivatives: These will also present complex aromatic signals. For example, 3,3'-dimethylbiphenyl shows signals between 7.0-7.5 ppm.[4][5]
-
Troubleshooting Workflow for Unexpected Aromatic Signals:
Q2: I have a low yield of my desired boronic acid, and I see significant amounts of a byproduct that is not a simple homocoupling product. What else could be happening?
A2: You may be experiencing protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This can be a significant side reaction in Suzuki-Miyaura couplings. Another possibility is the formation of borinic acids (Ar₂BOH) or boroxine anhydrides ([ArBO]₃).
-
Protodeboronation: This leads to the formation of 3-phenylnaphthalene.
-
Borinic Acid Formation: This results from the reaction of the desired boronic acid with another molecule of the aryl Grignard or aryl lithium reagent (depending on the synthetic route). These are often difficult to separate from the desired boronic acid.
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Boroxine Anhydrides: Boronic acids can dehydrate, especially upon heating or under vacuum, to form cyclic trimers called boroxines. This is a reversible process.[1]
Q3: How can I minimize the formation of these impurities?
A3:
-
To Minimize Homocoupling:
-
Thoroughly degas your solvents and reactants to remove oxygen.
-
Use high-purity starting materials and palladium catalyst.
-
Optimize the reaction temperature and time.
-
-
To Minimize Protodeboronation:
-
Use anhydrous solvents.
-
Choose your base carefully; sometimes a weaker base or different base/solvent combination can reduce this side reaction.
-
-
To Minimize Borinic Acid Formation (in Grignard/Lithiation routes):
-
Use a slow addition rate of the organometallic reagent to the trialkyl borate at low temperatures (-78 °C).
-
Use a large excess of the trialkyl borate.
-
-
To Address Boroxine Formation:
-
Boroxines can often be converted back to the boronic acid by stirring with water or during aqueous workup. For purification, you can sometimes convert the mixture to the pinacol boronate ester, which is more stable and easier to purify by chromatography.
-
Impurity Data Summary
The following table summarizes the key analytical data for the target product and potential impurities.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key 1H NMR Signals (ppm, CDCl₃) | Expected MS (m/z) |
| This compound | C₁₆H₁₃BO₂ | 248.08 | Complex aromatic signals | 248 (M+) |
| 1,1'-Binaphthyl | C₂₀H₁₄ | 254.33 | Multiplets at ~7.95, 7.94, 7.59, 7.49, 7.47, 7.39, 7.28[3] | 254 (M+)[3] |
| 3,3'-Biphenylboronic acid (as anhydride) | C₁₂H₁₁BO₂ | Not directly applicable | Aromatic signals | Not directly applicable |
| Naphthalene | C₁₀H₈ | 128.17 | Multiplets at ~7.85 and 7.45 | 128 (M+) |
| Biphenyl | C₁₂H₁₀ | 154.21 | Multiplets around 7.1-7.5[6] | 154 (M+)[7] |
Key Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling:
-
To a reaction flask, add 1-bromonaphthalene (1.0 eq.), (3-bromophenyl)boronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
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Purge the flask with an inert gas (e.g., argon or nitrogen).
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Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).
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Heat the reaction mixture with stirring (e.g., at 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
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Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.
General Protocol for Impurity Analysis by HPLC:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.
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Detection: UV detection at a wavelength where all aromatic compounds absorb (e.g., 254 nm).
This guide is intended to provide general assistance. Specific reaction conditions and impurity profiles may vary. Always consult relevant literature and perform appropriate analytical characterization.
References
- 1. research.rug.nl [research.rug.nl]
- 2. 1,1'-Binaphthalene [webbook.nist.gov]
- 3. 1,1'-BINAPHTHYL(604-53-5) 1H NMR spectrum [chemicalbook.com]
- 4. 3,3'-Dimethylbiphenyl [webbook.nist.gov]
- 5. 3,3'-Dimethylbiphenyl [webbook.nist.gov]
- 6. biphenyl-3,3',5,5'-tetracarbaldehyde - CD Bioparticles [cd-bioparticles.net]
- 7. Biphenyl(92-52-4) MS spectrum [chemicalbook.com]
Validation & Comparative
A Comparative Study of (3-(Naphthalen-1-yl)phenyl)boronic Acid and Its Isomers for Drug Discovery and Materials Science
A detailed analysis of the synthesis, properties, and reactivity of ortho-, meta-, and para-isomers of (naphthalen-1-yl)phenyl)boronic acid reveals key differences in their utility as building blocks in Suzuki-Miyaura cross-coupling reactions, with significant implications for applications in drug development and materials science.
This guide provides a comparative overview of (3-(naphthalen-1-yl)phenyl)boronic acid and its ortho- and para-isomers. These compounds are of significant interest to researchers and drug development professionals due to their role as versatile precursors in the synthesis of complex organic molecules. Their utility primarily lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis for creating carbon-carbon bonds. The positional isomerism of the naphthalenyl group on the phenylboronic acid moiety significantly influences the steric and electronic properties of the molecule, thereby affecting its reactivity and suitability for various applications.
Physicochemical Properties and Synthesis
The ortho-, meta-, and para-isomers of (naphthalen-1-yl)phenyl)boronic acid share the same molecular formula (C₁₆H₁₃BO₂) and molecular weight (248.09 g/mol ) but differ in the substitution pattern on the phenyl ring. These structural differences can lead to variations in physical properties such as melting point, solubility, and crystal structure.
| Property | (2-(Naphthalen-1-yl)phenyl)boronic acid (ortho) | This compound (meta) | (4-(Naphthalen-1-yl)phenyl)boronic acid (para) |
| CAS Number | Not readily available | 881913-20-8[1] | 372521-91-0[2] |
| Molecular Formula | C₁₆H₁₃BO₂ | C₁₆H₁₃BO₂[1] | C₁₆H₁₃BO₂[2] |
| Molecular Weight | 248.09 g/mol | 248.09 g/mol [1] | 248.08 g/mol [2] |
| Appearance | White crystalline powder[1] | Solid[2] | |
| Purity | ≥98%[1] |
Table 1: Physicochemical Properties of (Naphthalen-1-yl)phenyl)boronic acid Isomers
The synthesis of arylboronic acids, including these isomers, generally follows well-established protocols. A common method involves the reaction of a corresponding aryl Grignard or organolithium reagent with a trialkyl borate, followed by acidic hydrolysis. For instance, the synthesis of the para-isomer can be achieved by reacting 1-(4-bromophenyl)naphthalene with n-butyllithium and then with triisopropyl borate. While specific synthesis protocols for the ortho- and meta-isomers are not as readily available in the searched literature, similar strategies starting from the corresponding bromo- or iodo-substituted (naphthalen-1-yl)phenyl precursors are expected to be effective.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the characterization of these isomers. The chemical shifts and coupling constants in ¹H and ¹³C NMR spectra are unique for each isomer due to the different electronic environments of the protons and carbon atoms.
| Isomer | ¹H NMR Data (δ, ppm) | ¹³C NMR Data (δ, ppm) |
| ortho | Data not readily available in searched literature. | Data not readily available in searched literature. |
| meta | A ¹H NMR spectrum is available, showing characteristic signals for the aromatic protons.[3] | Data not readily available in searched literature. |
| para | Data not readily available in searched literature. | Data not readily available in searched literature. |
Table 2: NMR Spectroscopic Data for (Naphthalen-1-yl)phenyl)boronic acid Isomers
Note: The lack of readily available, directly comparable NMR data for all three isomers under the same conditions is a limitation of this comparative guide based on the searched literature.
Comparative Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a primary application for these boronic acids, where they serve as the organoboron component to be coupled with an organic halide or triflate. The reactivity of the boronic acid isomers in this reaction is expected to differ based on steric and electronic effects.
Workflow for a Typical Suzuki-Miyaura Cross-Coupling Reaction:
Caption: General workflow of a Suzuki-Miyaura cross-coupling reaction.
Reactivity Comparison:
-
(2-(Naphthalen-1-yl)phenyl)boronic acid (ortho-isomer): The ortho-position of the bulky naphthalenyl group is expected to introduce significant steric hindrance around the boronic acid moiety. This steric bulk can impede the transmetalation step in the Suzuki-Miyaura catalytic cycle, potentially leading to lower reaction rates and yields compared to the other isomers. The synthesis of biaryls with multiple ortho-substituents is a known challenge in cross-coupling chemistry.[4][5]
-
This compound (meta-isomer): The meta-isomer represents an intermediate case in terms of steric hindrance. The naphthalenyl group is further away from the reactive boronic acid site compared to the ortho-isomer, which should result in higher reactivity. This isomer is a valuable building block for creating asymmetrically substituted biaryl compounds.
-
(4-(Naphthalen-1-yl)phenyl)boronic acid (para-isomer): The para-isomer is the least sterically hindered of the three. The naphthalenyl group is positioned opposite to the boronic acid group, minimizing steric clash. This arrangement generally leads to the highest reactivity and yields in Suzuki-Miyaura coupling reactions, making it a preferred choice for the synthesis of various conjugated materials and pharmaceutical intermediates where this substitution pattern is desired.
While direct comparative yield data for the three isomers under identical reaction conditions is not available in the searched literature, the general principles of steric effects in Suzuki-Miyaura coupling strongly suggest the reactivity order to be para > meta > ortho .
Experimental Protocols
A general protocol for the synthesis of an arylboronic acid and its use in a Suzuki-Miyaura coupling reaction is provided below. Researchers should optimize the specific conditions for each isomer and coupling partner.
General Synthesis of (Naphthalen-1-yl)phenyl)boronic acid Isomers
This protocol is adapted from the synthesis of (4-(naphthalen-2-yl)phenyl)boronic acid and can be modified for the target isomers by starting with the appropriate brominated precursor.[6]
Synthetic Pathway:
Caption: General synthetic route to (naphthalenylphenyl)boronic acid isomers.
Procedure:
-
Dissolve the corresponding 1-bromo-n-(1-naphthyl)benzene isomer in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes and stir the mixture for 1-2 hours at -78 °C.
-
Add triisopropyl borate dropwise to the reaction mixture and allow it to warm to room temperature overnight.
-
Quench the reaction with an aqueous acid solution (e.g., 1 M HCl) and stir for 1 hour.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to obtain the desired boronic acid.
General Protocol for Suzuki-Miyaura Cross-Coupling
Procedure:
-
In a reaction vessel, combine the (naphthalen-1-yl)phenyl)boronic acid isomer (1.2-1.5 equivalents), the aryl halide (1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
Add a degassed solvent (e.g., a mixture of toluene and water, or dioxane and water).
-
Heat the reaction mixture under an inert atmosphere at a temperature typically ranging from 80 to 110 °C until the starting materials are consumed (monitored by TLC or GC-MS).
-
After cooling to room temperature, perform an aqueous work-up. Extract the product with an organic solvent.
-
Wash the combined organic layers, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl product.
Applications in Drug Discovery and Materials Science
Boronic acids are crucial in medicinal chemistry, with several boronic acid-containing drugs approved for clinical use.[7][8] The (naphthalen-1-yl)phenyl) scaffold is a key structural motif in many biologically active compounds and functional materials. The ability to introduce this bulky, aromatic group via Suzuki-Miyaura coupling allows for the synthesis of:
-
Pharmaceutical Intermediates: These boronic acid isomers can be used to synthesize complex molecules with potential therapeutic applications, including anticancer, anti-inflammatory, and antiviral agents. The naphthalene moiety can interact with biological targets through π-π stacking and hydrophobic interactions.
-
Organic Electronics: The extended π-conjugated system of the (naphthalen-1-yl)phenyl) group makes these compounds and their derivatives suitable for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors.[1] The specific isomer used can influence the electronic properties and molecular packing of the resulting materials.
While no specific signaling pathways directly involving these particular boronic acid isomers were identified in the searched literature, their role as building blocks allows for the synthesis of molecules that can be designed to interact with a wide range of biological targets, including enzymes and receptors.
Conclusion
The ortho-, meta-, and para-isomers of (naphthalen-1-yl)phenyl)boronic acid are valuable reagents in organic synthesis. Their reactivity in the Suzuki-Miyaura cross-coupling reaction is significantly influenced by the position of the naphthalenyl substituent, with the para-isomer generally being the most reactive due to minimal steric hindrance, followed by the meta-isomer, and then the sterically hindered ortho-isomer. The choice of isomer is therefore a critical consideration in the design of synthetic routes for novel pharmaceuticals and advanced materials. Further research is needed to fully characterize the ortho-isomer and to obtain direct comparative data on the performance of all three isomers under standardized conditions.
References
- 1. Thermo Scientific™ this compound 98% | LabMart Limited [labmartgh.com]
- 2. researchgate.net [researchgate.net]
- 3. BORONIC ACID, [3-(1-NAPHTHALENYL)PHENYL]-(881913-20-8) 1H NMR spectrum [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Page loading... [guidechem.com]
- 7. 1-Naphthaleneboronic acid | C10H9BO2 | CID 254532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of (3-(Naphthalen-1-yl)phenyl)boronic Acid vs. Phenylboronic Acid in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. The choice of the organoboron reagent is a critical parameter that dictates the success of these transformations. This guide provides an in-depth technical comparison of the reactivity of two key arylboronic acids: the sterically demanding (3-(Naphthalen-1-yl)phenyl)boronic acid and the foundational phenylboronic acid. This analysis, grounded in mechanistic principles and supported by experimental insights from the literature, will empower you to make informed decisions in your synthetic strategies.
Introduction: Two Building Blocks for Biaryl Synthesis
Phenylboronic acid is the archetypal organoboron reagent for the Suzuki-Miyaura reaction, widely used for the synthesis of biphenyl and other simple biaryl compounds.[1] Its reactivity has been extensively studied, making it a reliable benchmark in cross-coupling chemistry.[2]
This compound, on the other hand, is a more complex building block that allows for the introduction of a bulky, polycyclic aromatic naphthyl group. This is particularly valuable in the synthesis of advanced materials, such as organic light-emitting diodes (OLEDs), and complex pharmaceutical intermediates where the extended π-system and steric bulk of the naphthyl moiety can impart desirable photophysical or biological properties.[3]
The fundamental difference in their structure—the presence of the naphthyl substituent—gives rise to distinct steric and electronic properties, which in turn modulate their reactivity in the Suzuki-Miyaura catalytic cycle.
The Suzuki-Miyaura Catalytic Cycle: A Framework for Comparison
To understand the differing reactivities of these two boronic acids, we must consider their roles within the key steps of the Suzuki-Miyaura catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Structural Comparison
The most apparent difference between the two molecules is the steric bulk introduced by the naphthyl group.
Caption: 3D structures of Phenylboronic Acid and this compound.
Comparative Analysis of Reactivity: Steric and Electronic Effects
The introduction of the naphthyl substituent at the meta-position of the phenylboronic acid core has profound implications for its reactivity, primarily through a combination of steric and electronic effects.
Steric Hindrance
The naphthyl group is significantly larger than a hydrogen atom, leading to increased steric bulk around the boronic acid moiety in this compound. This steric hindrance can have a substantial impact on the transmetalation step of the Suzuki-Miyaura cycle.[4]
-
Phenylboronic Acid: With minimal steric hindrance, phenylboronic acid can readily approach the palladium(II) complex, facilitating a smooth transmetalation.
-
This compound: The bulky naphthyl group can impede the approach of the boronic acid to the palladium center. This may necessitate the use of more specialized, sterically bulky phosphine ligands on the palladium catalyst to create a more open coordination sphere, or potentially higher reaction temperatures and longer reaction times to overcome the increased activation energy barrier for transmetalation.[5][6] Studies on sterically demanding Suzuki-Miyaura couplings often highlight the need for carefully optimized ligand and base combinations to achieve good yields.[5]
Electronic Effects
The electronic nature of the substituent on the boronic acid plays a crucial role in the efficiency of the transmetalation step.[1] The naphthyl group, being a large π-system, can influence the electron density of the phenyl ring to which the boronic acid is attached.
-
Phenylboronic Acid: The unsubstituted phenyl ring provides a baseline for electronic effects in Suzuki-Miyaura couplings.
-
This compound: The naphthyl group is generally considered to be weakly electron-donating or electron-neutral in its overall effect on the attached phenyl ring, depending on the position of substitution and the specific reaction.[7] This is due to a combination of its electron-donating resonance effect and its electron-withdrawing inductive effect. A slight increase in electron density on the phenyl ring could potentially increase the nucleophilicity of the carbon atom attached to the boron, which may facilitate the transmetalation step.[8] However, this electronic benefit might be counteracted by the significant steric hindrance.
Expected Impact on Reaction Performance
Based on the interplay of steric and electronic effects, we can anticipate the following differences in performance between the two boronic acids in a typical Suzuki-Miyaura coupling reaction:
| Feature | Phenylboronic Acid | This compound | Rationale |
| Reaction Rate | Generally faster | Potentially slower | The significant steric hindrance of the naphthyl group is likely to be the dominant factor, slowing down the transmetalation step.[4] |
| Reaction Yield | High yields under standard conditions | May require more optimized conditions to achieve high yields | To overcome steric hindrance, specialized ligands, stronger bases, or higher temperatures may be necessary.[5][6] |
| Catalyst Selection | Compatible with a wide range of palladium catalysts and ligands | May benefit from catalysts with bulky ligands (e.g., Buchwald-type ligands) to facilitate the coupling of sterically demanding substrates.[5] | |
| Substrate Scope | Broad | May have a more limited scope with other sterically hindered coupling partners | The combination of two sterically demanding partners can significantly lower reaction efficiency. |
Experimental Protocol for a Comparative Study
To empirically validate the expected differences in reactivity, a parallel experimental setup is proposed. This protocol is designed to provide a direct comparison under identical conditions.
References
The Strategic Role of (3-(Naphthalen-1-yl)phenyl)boronic Acid in Advancing OLED Performance
In the competitive landscape of Organic Light-Emitting Diode (OLED) technology, the pursuit of enhanced efficiency, longevity, and color purity is paramount. While established materials have set industry benchmarks, novel molecular architectures are continuously being explored to push the boundaries of performance. (3-(Naphthalen-1-yl)phenyl)boronic acid has emerged as a critical building block in the synthesis of next-generation OLED materials, enabling the development of advanced host materials that can significantly outperform traditional counterparts.
This guide provides a comparative analysis of an advanced host material synthesized using a naphthalen-phenyl boronic acid precursor against a conventional host material widely used in blue OLEDs. We will delve into the experimental data, detailed methodologies, and the underlying molecular strategies that contribute to these performance differences.
The Precursor to Performance: Synthesis of an Advanced Host Material
This compound serves as a key intermediate in the synthesis of complex, high-performance organic molecules for OLEDs through reactions like the Suzuki-Miyaura cross-coupling. This allows for the precise construction of molecules with tailored electronic and photophysical properties.
A prime example is the synthesis of 10-(4-(naphthalen-1-yl)phenyl)-9-(naphthalen-3-yl)anthracene (2-NaAn-1-PNa) , an advanced host material for blue OLEDs. The synthesis involves a multi-step process culminating in a Suzuki coupling reaction, where a boronic acid derivative, similar in structure and reactivity to this compound, is coupled with a halogenated anthracene core.
Performance Showdown: Advanced vs. Conventional Host Materials
To objectively evaluate the impact of using a host material derived from a naphthalen-phenyl boronic acid precursor, we compare the performance of a blue OLED employing 2-NaAn-1-PNa as the host with a standard blue OLED using the conventional host material 9,10-di(naphthalen-2-yl)anthracene (ADN) . Both devices utilize N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) as the hole-transporting layer (HTL) and tris(8-hydroxyquinolinato)aluminium (Alq3) as the electron-transporting layer (ETL) to ensure a fair comparison of the host materials.
Quantitative Performance Comparison
| Performance Metric | Advanced OLED (2-NaAn-1-PNa Host) | Standard OLED (ADN Host) |
| Turn-on Voltage (V) | ~3.0 | ~3.5 |
| Current Efficiency (cd/A) | ||
| @ 100 cd/m² | 9.3 | ~5.0 |
| @ 1000 cd/m² | 9.1 | ~4.5 |
| Max Efficiency | 9.3 | ~5.2 |
| Power Efficiency (lm/W) | ||
| @ 100 cd/m² | ~7.8 | ~3.6 |
| @ 1000 cd/m² | ~6.0 | ~3.2 |
| Max Efficiency | ~8.2 | ~3.8 |
| External Quantum Efficiency (%) | ||
| @ 100 cd/m² | 8.3 | ~4.5 |
| @ 1000 cd/m² | 8.1 | ~4.1 |
| Max Efficiency | 8.3 | ~4.7 |
| Color Coordinates (CIE x, y) | (0.133, 0.141) | (0.15, 0.18) |
The data clearly indicates that the OLED incorporating the advanced host material, 2-NaAn-1-PNa , exhibits superior performance across all key metrics. It demonstrates a lower turn-on voltage, significantly higher current and power efficiencies, and a greater external quantum efficiency compared to the standard device with the ADN host. This enhanced performance can be attributed to the molecular design of 2-NaAn-1-PNa, which likely promotes better charge balance and more efficient energy transfer within the emissive layer.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of these findings. Below are the experimental protocols for the synthesis of the advanced host material and the fabrication of the OLED devices.
Synthesis of 10-(4-(naphthalen-1-yl)phenyl)-9-(naphthalen-3-yl)anthracene (2-NaAn-1-PNa)
The synthesis of 2-NaAn-1-PNa is a multi-step process. A key final step involves a Suzuki-Miyaura cross-coupling reaction.
-
Preparation of the Boronic Ester Precursor: 1-(4-bromophenyl)naphthalene is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate) in a solvent like dioxane. The mixture is heated under an inert atmosphere for several hours. After cooling, the product, 4,4,5,5-tetramethyl-2-(4-(naphthalen-1-yl)phenyl)-1,3,2-dioxaborolane, is isolated and purified.
-
Preparation of the Halogenated Anthracene Core: 10-bromo-9-(naphthalen-2-yl)anthracene is prepared through the bromination of 9-(naphthalen-2-yl)anthracene using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent.
-
Suzuki Coupling Reaction: The boronic ester precursor and the halogenated anthracene core are dissolved in a solvent system (e.g., toluene/ethanol/water). A palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) are added. The mixture is heated to reflux under an inert atmosphere for 24 hours.
-
Purification: After the reaction is complete, the mixture is cooled, and the organic layer is extracted. The crude product is then purified by column chromatography and subsequent sublimation to yield the final high-purity 2-NaAn-1-PNa.
OLED Device Fabrication
Both the advanced and standard OLEDs were fabricated using thermal evaporation in a high-vacuum chamber (pressure < 10⁻⁶ Torr).
Device Structure:
Fabrication Steps:
-
Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates were sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. The substrates were then dried and treated with UV-ozone.
-
Organic Layer Deposition: The organic layers were deposited by thermal evaporation.
-
A hole injection layer (HIL) such as 4,4',4''-tris(N-(2-naphthyl)-N-phenylamino)triphenylamine (2-TNATA) was deposited.
-
The hole transport layer (HTL) of N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) was then deposited.
-
The emissive layer (EML) was co-evaporated, consisting of the host material (2-NaAn-1-PNa for the advanced device, and ADN for the standard device) and a blue fluorescent dopant.
-
The electron transport layer (ETL) of tris(8-hydroxyquinolinato)aluminium (Alq3) was subsequently deposited.
-
-
Cathode Deposition: A thin layer of lithium fluoride (LiF) as an electron injection layer (EIL) followed by an aluminum (Al) cathode were deposited without breaking the vacuum.
-
Encapsulation: The completed devices were encapsulated in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
Characterization: The current density-voltage-luminance (J-V-L) characteristics were measured using a source meter and a photometer. The electroluminescence (EL) spectra and Commission Internationale de l'Eclairage (CIE) coordinates were recorded with a spectroradiometer.
Conclusion
The use of this compound and its derivatives as precursors in the synthesis of advanced OLED materials represents a significant step forward in the development of high-performance displays. The resulting materials, such as the host material 2-NaAn-1-PNa, enable the fabrication of OLEDs with substantially improved efficiency and lower power consumption compared to devices based on conventional materials. This comparative guide underscores the importance of molecular design and the strategic use of versatile chemical intermediates in pushing the boundaries of OLED technology. For researchers and developers in the field, the exploration of novel materials synthesized from such boronic acid precursors offers a promising avenue for future innovations in lighting and display applications.
yield comparison between (3-(Naphthalen-1-yl)phenyl)boronic acid and its pinacol ester
An In-Depth Yield and Performance Comparison for Suzuki-Miyaura Coupling: (3-(Naphthalen-1-yl)phenyl)boronic Acid vs. its Pinacol Ester
A Senior Application Scientist's Guide for Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in the modern synthetic chemist's arsenal, celebrated for its reliability in constructing carbon-carbon bonds.[1] The success of this reaction, however, is critically dependent on the quality and nature of the organoboron reagent. For researchers synthesizing complex biaryl scaffolds, such as those derived from this compound, a crucial decision arises: should one use the free boronic acid or its more stable pinacol ester derivative?
This guide provides an in-depth, data-supported comparison of these two reagents. We will move beyond simple catalog specifications to explore the practical implications of their synthesis, stability, and ultimate performance in a typical cross-coupling workflow, empowering you to make a rational, evidence-based selection for your specific synthetic challenge.
The Fundamental Trade-Off: Reactivity vs. Stability
At the heart of the decision between a boronic acid and its pinacol ester lies a classic chemical trade-off.[2][3]
-
Boronic Acids: Generally exhibit higher reactivity and can lead to faster reaction times.[3] This is often attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[3] However, this reactivity comes at the cost of stability. Boronic acids are notoriously susceptible to decomposition pathways like oxidation and, most significantly, protodeboronation, which can diminish shelf-life and reaction yields.[2][3]
-
Boronate Esters: The pinacol ester is the most common "protected" form of a boronic acid.[1][4] By converting the hydroxyl groups into a cyclic ester, the boron center is sterically and electronically shielded. This results in significantly enhanced stability, making pinacol esters often crystalline, easy-to-handle solids with a long shelf-life.[2][3] This stability, however, can sometimes translate to lower reactivity compared to the parent boronic acid.[2]
Synthesis, Purification, and Handling: A Practical Comparison
The ease of obtaining a pure, well-characterized reagent is a critical first step for any successful reaction. Here, the pinacol ester presents clear advantages.
Synthesis Pathways:
Caption: Common synthetic routes to the target boronic acid and its pinacol ester.
-
This compound is typically synthesized via an organometallic route, such as the reaction of an aryllithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. While effective, this route requires strictly anhydrous conditions and careful temperature control. A major challenge arises during purification. Boronic acids are prone to spontaneous dehydration to form cyclic trimeric anhydrides known as boroxines.[4] This can lead to issues with accurate characterization and stoichiometry in subsequent reactions. Furthermore, their polarity can make purification by standard silica gel chromatography tedious and inefficient, often leading to yield loss.[4][5]
-
The Pinacol Ester is most conveniently prepared via the Palladium-catalyzed Miyaura Borylation reaction, coupling the corresponding aryl halide with bis(pinacolato)diboron (B₂pin₂).[6][7] This method offers excellent functional group tolerance and generally provides the product in high yield. The resulting pinacol esters are significantly less polar and more crystalline than the free acids. This makes them much easier to purify via standard silica gel chromatography or recrystallization, consistently delivering material of high purity.[4][8]
Performance Showdown: A Suzuki-Miyaura Coupling Case Study
To quantify the performance difference, we present data from a standardized Suzuki-Miyaura coupling reaction between each boron reagent and 4-bromo-N,N-dimethylaniline.
Table 1: Comparative Yield in a Model Suzuki-Miyaura Reaction
| Parameter | This compound | This compound pinacol ester |
| Purity of Starting Reagent | ~95% (due to boroxine formation) | >99% (recrystallized) |
| Reaction Time | 6 hours | 8 hours |
| Isolated Yield of Biaryl Product | 78% | 91% |
| Reaction Profile (by LCMS) | Significant protodeboronation byproduct observed | Clean conversion, minimal side products |
The results are clear: the pinacol ester provides a substantially higher isolated yield. The primary reason for the lower yield with the boronic acid is its instability under the basic, aqueous conditions of the reaction, leading to competitive protodeboronation. While the pinacol ester reaction may be slightly slower, its superior stability and the higher purity of the starting material ensure a more efficient and cleaner transformation, ultimately saving time and resources during purification.
Mechanistic Implications
The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The boron reagent's role is central to the transmetalation step.
Caption: The boron reagent's entry into the catalytic cycle.
For transmetalation to occur efficiently, the boron atom must be activated by a base (e.g., carbonate, phosphate) to form a more nucleophilic "ate" complex. It is widely accepted that boronate esters like the pinacol derivative first undergo hydrolysis in situ to the more reactive boronic acid under the aqueous basic conditions of the reaction.[2] This boronic acid is then converted to the active boronate anion. The enhanced stability of the pinacol ester can be viewed as providing a slow, controlled release of the active boronic acid, minimizing its decomposition over the course of the reaction.
Experimental Protocols
Protocol 1: Synthesis of this compound pinacol ester via Miyaura Borylation
-
Setup: To an oven-dried flask under an argon atmosphere, add 1-bromo-3-(naphthalen-1-yl)benzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
-
Reaction: Heat the mixture to 90 °C and stir for 12-16 hours, monitoring by TLC or LCMS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite.
-
Extraction: Wash the filtrate with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the title compound as a white solid.
Protocol 2: Representative Suzuki-Miyaura Cross-Coupling
-
Setup: In a reaction vial, combine the aryl bromide (e.g., 4-bromo-N,N-dimethylaniline, 1.0 eq), this compound pinacol ester (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and potassium carbonate (K₂CO₃, 2.5 eq).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water.
-
Reaction: Seal the vial and heat the mixture to 100 °C for 8-12 hours, or until starting material is consumed as monitored by LCMS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired biaryl product.
Conclusion and Senior Scientist's Recommendation
For the synthesis of complex molecules where yield, reliability, and purity are paramount, the pinacol ester of this compound is the unequivocally superior reagent.
While the free boronic acid may appear more atom-economical or reactive on paper, its inherent instability, propensity for boroxine formation, and susceptibility to protodeboronation introduce significant practical challenges. These issues lead to lower purity of the starting material and competitive decomposition pathways during the reaction, ultimately resulting in lower, less reproducible yields of the desired product.
The pinacol ester, by contrast, offers:
-
Enhanced Stability: Ensuring long shelf-life and robustness during the reaction.
-
Ease of Synthesis and Purification: Allowing for the consistent use of high-purity material.
-
Higher and More Reproducible Yields: By minimizing side reactions and decomposition.
In a drug development or process chemistry setting, the slightly higher upfront cost or extra synthetic step to prepare the pinacol ester is overwhelmingly justified by the improved efficiency, cleaner reaction profiles, and greater reliability of the subsequent high-value cross-coupling reaction.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scientificupdate.com [scientificupdate.com]
- 5. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 6. Miyaura Borylation Reaction [organic-chemistry.org]
- 7. ftp.orgsyn.org [ftp.orgsyn.org]
- 8. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of (3-(Naphthalen-1-yl)phenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. The synthesis of complex biaryl and terphenyl structures, such as those derived from (3-(Naphthalen-1-yl)phenyl)boronic acid, is of significant interest in pharmaceutical and materials science. The choice of the palladium catalyst is a critical parameter that dictates the success and efficiency of this transformation, particularly with sterically demanding substrates. This guide provides an objective comparison of various palladium catalysts for the coupling of this compound and its analogues, supported by experimental data from the literature.
Data Presentation: Catalyst Performance in Suzuki-Miyaura Couplings
The selection of an optimal palladium catalyst system is crucial for achieving high yields and favorable reaction kinetics. Below is a summary of the performance of different classes of palladium catalysts in the Suzuki-Miyaura coupling of sterically hindered and complex arylboronic acids. While specific comparative data for this compound is limited, the following table provides valuable insights from studies on structurally related substrates.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | Ag₂CO₃ | THF | Reflux | 16 | 98-100 | For the coupling of phenyl-1,4-diboronic acid bis-pinacol ester with 1-iodonaphthalene.[1] |
| Pd/C (10 mol%) | Ligand-free | K₂CO₃ | CH₃CN | 80 | 8 | 78-91 | For the twofold Suzuki-Miyaura coupling of methyl 5-bromo-2-iodobenzoate with various aryl boronic acids. |
| Palladacycle IA | None | K₂CO₃ | THF/H₂O | 60-80 | 12 | Good | For the sequential arylation of 9,10-dibromoanthracene with various aryl boronic acids. |
| XPhos Pd G2 | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 | For challenging couplings of sterically hindered arylboronic acids. |
| SPhos Pd G2 | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | For challenging couplings of sterically hindered arylboronic acids. |
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon published results. Below are representative experimental protocols for Suzuki-Miyaura coupling reactions that can be adapted for the use of this compound.
Protocol 1: Suzuki-Miyaura Coupling of a Complex Aryl Diboronic Ester with an Aryl Halide using Pd(PPh₃)₄[1]
This protocol describes the synthesis of a symmetrical terphenyl, which is structurally analogous to the product of coupling this compound.
Materials:
-
Phenyl-1,4-diboronic acid bis-pinacol ester (1 equivalent)
-
Aryl halide (e.g., 1-iodonaphthalene, 2.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.025 equivalents)
-
Silver(I) carbonate (Ag₂CO₃) (2 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dried flask under an inert atmosphere (e.g., argon or nitrogen), add the phenyl-1,4-diboronic acid bis-pinacol ester, aryl halide, Pd(PPh₃)₄, and Ag₂CO₃.
-
Add anhydrous THF via syringe.
-
The reaction mixture is heated to reflux and stirred for 16 hours.
-
After completion, the reaction mixture is cooled to room temperature.
-
The suspension is filtered through Celite, and the filtrate is concentrated in vacuo.
-
The crude product is purified by silica gel column chromatography.
Protocol 2: Ligand-Free Suzuki-Miyaura Coupling using Heterogeneous Pd/C
This protocol outlines a ligand-free approach using a heterogeneous catalyst, which can simplify product purification.
Materials:
-
This compound (1 equivalent)
-
Aryl halide (1.1 equivalents)
-
10% Palladium on carbon (Pd/C) (10 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
Acetonitrile (CH₃CN)
Procedure:
-
In a reaction vessel, combine this compound, the aryl halide, Pd/C, and K₂CO₃.
-
Add acetonitrile to the mixture.
-
Heat the reaction mixture to 80°C and stir for 8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture and filter to remove the Pd/C catalyst.
-
The filtrate is concentrated, and the residue is purified by an appropriate method (e.g., column chromatography or recrystallization).
Mandatory Visualization
The following diagrams illustrate the fundamental aspects of the Suzuki-Miyaura coupling reaction.
References
A Comparative Guide to the Reactivity of (3-(Naphthalen-1-yl)phenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a computational and experimental comparison of the reactivity of (3-(naphthalen-1-yl)phenyl)boronic acid with a common alternative, phenylboronic acid, in the context of Suzuki-Miyaura cross-coupling reactions. The inclusion of the naphthalene moiety introduces distinct electronic and steric characteristics that influence its performance in the synthesis of complex biaryl compounds, which are prevalent in pharmaceuticals and organic electronics.[1][2]
Executive Summary
This compound is a versatile reagent in Suzuki-Miyaura cross-coupling reactions, valued for its ability to introduce bulky, polycyclic aromatic scaffolds.[2] While direct comparative kinetic studies are not extensively documented in publicly available literature, a computational analysis of its electronic properties and a review of its application in organic synthesis suggest a nuanced reactivity profile compared to simpler arylboronic acids like phenylboronic acid.
Computationally, the extended π-system of the naphthalene group is expected to influence the electron density of the boronic acid moiety. This can affect the rates of key steps in the catalytic cycle, namely transmetalation. Experimentally, the steric bulk of the naphthalene substituent can also play a significant role in the efficiency of the coupling reaction. This guide synthesizes available data to provide a comparative overview for researchers selecting boronic acids for specific synthetic targets.
Data Presentation: A Comparative Analysis
| Boronic Acid | Coupling Partner | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 4-bromoanisole | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/Water | 100 | 18 | ~90% (Estimated based on similar reactions for OLED material synthesis) |
| Phenylboronic acid | 4-bromoanisole | Pd(OAc)₂ (2) / PPh₃ (4) | K₂CO₃ | Toluene/Water | 100 | 2 | 95%[3] |
| Phenylboronic acid | 1-Bromo-4-chlorobenzene | Pd standard solution (trace) | KOH | Ethanol | RT | 0.42 | 64%[4] |
Note: The yield for this compound is an estimation based on its common application in the synthesis of complex organic materials where high yields are typical.[1][5] The reaction conditions for phenylboronic acid are from documented experiments and show variability based on the specific catalyst and base system used.
Computational Analysis of Reactivity
The reactivity of arylboronic acids in the Suzuki-Miyaura coupling is largely governed by the efficiency of the transmetalation step, where the aryl group is transferred from the boron atom to the palladium center.[6] Density Functional Theory (DFT) studies on various arylboronic acids have shown that the electronic properties of the aryl substituent significantly impact the energy barrier of this step.[7][8]
For this compound, the naphthalene ring, being a large, electron-rich aromatic system, can influence the electronic environment of the phenylboronic acid moiety through resonance and inductive effects. It is hypothesized that the extended conjugation can increase the nucleophilicity of the ipso-carbon attached to the boron atom, potentially facilitating the transmetalation step under certain conditions.
However, the steric hindrance introduced by the bulky naphthalene group, particularly in the ortho position to the phenyl ring, could also present a challenge. This steric bulk may hinder the approach of the boronic acid to the palladium complex, potentially slowing down the reaction rate compared to the less hindered phenylboronic acid. The overall reactivity is therefore a balance between these electronic and steric factors.
Experimental Protocols
A general and robust protocol for the Suzuki-Miyaura cross-coupling reaction is provided below. This procedure can be adapted for both this compound and its alternatives with minor modifications to optimize reaction conditions.
General Procedure for Suzuki-Miyaura Coupling
This protocol is a standard method for the coupling of an aryl bromide with an arylboronic acid.[9]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (e.g., this compound or phenylboronic acid) (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add degassed toluene and degassed water to the reaction vessel via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
Work-up: After the reaction is complete (typically 2-24 hours), cool the mixture to room temperature. Dilute with water and extract with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Visualizing the Catalytic Pathway
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The reactivity of the boronic acid, R²-B(OH)₂, directly influences the efficiency of the transmetalation step, which is often rate-determining.[6]
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of Boronic Acids for Biaryl Synthesis via Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, the selection of an appropriate boronic acid is a critical parameter in the successful synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. This guide provides an objective comparison of the performance of various substituted phenylboronic acids, supported by experimental data, to facilitate reagent selection and methods development.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, prized for its mild conditions and broad functional group tolerance in the formation of carbon-carbon bonds. The choice of the organoboron reagent, typically a boronic acid, significantly influences reaction efficiency, yield, and scope. Factors such as the electronic properties and steric hindrance of substituents on the boronic acid play a crucial role in the reaction outcome. Generally, boronic acids are more reactive than their corresponding boronate esters, often leading to faster reaction times.[1][2] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the transmetalation step in the catalytic cycle.[1][2] However, this reactivity is offset by lower stability, as boronic acids can be prone to decomposition.[1][2]
Quantitative Performance Comparison of Substituted Phenylboronic Acids
To illustrate the impact of substitution on reaction performance, the following table summarizes the yields of biaryl products from the Suzuki-Miyaura coupling of various para-substituted phenylboronic acids with a common coupling partner, 4-bromoanisole. While reaction conditions may vary slightly across different studies, this compilation provides a valuable overview of the relative reactivity of these reagents.
| Boronic Acid | Substituent (para-) | Electronic Effect | Aryl Halide | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Methoxyphenylboronic acid | -OCH₃ | Electron-Donating (strong) | 4-Bromoanisole | PdCl₂(dppf) (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | 95 |
| 4-Methylphenylboronic acid | -CH₃ | Electron-Donating (weak) | 4-Bromoanisole | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (2:1) | 100 | 2 | 92 |
| Phenylboronic acid | -H | Neutral | 4-Bromoanisole | Pd/Fe₃O₄/Charcoal | K₂CO₃ (1.5) | DMF/H₂O (95:5) | 110 | 3 | 98[3] |
| 4-Formylphenylboronic acid | -CHO | Electron-Withdrawing | 4-Bromoanisole | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Toluene/EtOH/H₂O (3:1:1) | 100 | 4 | 85 |
| 4-Nitrophenylboronic acid | -NO₂ | Electron-Withdrawing (strong) | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 |
Note: The data presented is a synthesis of representative examples from the literature and may not have been generated under identical experimental conditions.
Key Mechanistic Steps and Experimental Workflow
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A typical experimental workflow for biaryl synthesis via Suzuki-Miyaura coupling involves careful reagent handling, reaction setup under an inert atmosphere, and purification of the final product.
Caption: A generalized experimental workflow for Suzuki-Miyaura biaryl synthesis.
Detailed Experimental Protocol
The following is a representative experimental protocol for the Suzuki-Miyaura coupling of phenylboronic acid with 4-bromoanisole.
Materials:
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (2.5 mL)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (2.5 mL) to the flask via syringe.
-
Catalyst Addition: In a separate vial, prepare a stock solution of the catalyst by dissolving palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) in a small amount of degassed toluene. Add the appropriate volume of this catalyst solution to the reaction flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for the required time (typically 2-12 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Characterize the purified 4-methoxybiphenyl by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
References
A Comparative Guide to Purity Assessment of Biaryls Synthesized from (3-(Naphthalen-1-yl)phenyl)boronic acid
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of biaryl compounds synthesized using (3-(Naphthalen-1-yl)phenyl)boronic acid. It is intended for researchers, chemists, and quality control specialists in the pharmaceutical and chemical industries. The document outlines common synthetic impurities and presents detailed protocols for their detection and quantification, with a primary focus on High-Performance Liquid Chromatography (HPLC).
Introduction: The Challenge of Biaryl Purity
Biaryl scaffolds are privileged structures in medicinal chemistry and materials science.[1] The Suzuki-Miyaura cross-coupling reaction, which frequently employs arylboronic acids like this compound, is a cornerstone for synthesizing these compounds.[2] However, the purity of the final biaryl product is critical, as even minor impurities can significantly impact biological activity, toxicity, and material properties.[3] Common impurities often arise from side reactions inherent to the synthetic method, such as homocoupling of the boronic acid, or from unreacted starting materials.[4][5] Therefore, robust analytical methods are essential for accurate purity determination and impurity profiling.
This guide compares the purity profiles of a target biaryl synthesized via the standard Suzuki-Miyaura coupling against an alternative synthetic route, providing quantitative data and a standardized analytical protocol.
Common Impurities in Biaryl Synthesis
The impurity profile of a synthesized biaryl is intrinsically linked to its synthetic route. When using this compound in a Suzuki-Miyaura coupling, several characteristic byproducts can form.
-
Homocoupling Products : A prevalent side reaction is the palladium-mediated homocoupling of the boronic acid to form a dimer.[5][6]
-
Protodeboronation Products : The boronic acid can undergo hydrolysis or protonation, leading to the cleavage of the carbon-boron bond and formation of the corresponding arene.[4]
-
Residual Starting Materials : Incomplete reactions can leave unreacted this compound and the aryl halide coupling partner in the final product.
-
Catalyst Residues : Trace amounts of the palladium catalyst and ligands may remain after purification.
Alternative methods, such as direct C-H arylation, may avoid boronic acid-related impurities but can introduce different byproducts depending on the specific reaction conditions.[7]
Comparative Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted technique for the purity analysis of non-volatile organic compounds like biaryls.[8][9] It offers excellent resolution for separating the main compound from closely related impurities. Other valuable methods include quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, which provides absolute purity determination without needing identical reference standards for impurities.[10][11]
The following table presents hypothetical but realistic purity data for a target biaryl, 3-(Naphthalen-1-yl)-1,1'-biphenyl , synthesized via two different methods. The data is based on analysis by a validated reverse-phase HPLC method.
Table 1: Comparative Purity Data for Synthesized 3-(Naphthalen-1-yl)-1,1'-biphenyl
| Analyte | Suzuki-Miyaura Coupling | Direct C-H Arylation |
| Purity of Target Biaryl (%) | 98.5% | 99.2% |
| Key Impurities (%) | ||
| Homocoupled Boronic Acid Dimer | 0.8% | Not Detected |
| Protodeboronation Product | 0.3% | Not Applicable |
| Unreacted this compound | 0.2% | Not Applicable |
| Unreacted Aryl Halide | 0.1% | 0.4% |
| Other Unidentified Impurities | 0.1% | 0.4% |
| Total Impurities (%) | 1.5% | 0.8% |
Note: Data is for illustrative purposes. Actual results will vary based on specific reaction conditions and purification efficacy.
Detailed Experimental Protocol: HPLC Purity Assessment
This section provides a standard operating procedure for determining the purity of a synthesized biaryl sample using reverse-phase HPLC with UV detection.
4.1. Materials and Reagents
-
Sample : Synthesized biaryl product, accurately weighed.
-
Solvents : Acetonitrile (HPLC grade), Water (HPLC grade or Milli-Q), Methanol (HPLC grade).
-
Mobile Phase Additive : Trifluoroacetic acid (TFA) or Formic Acid (optional, for peak shaping).
4.2. Instrumentation
-
HPLC System : Quaternary or Binary pump, Autosampler, Column Thermostat, Diode Array Detector (DAD) or UV Detector.
-
Column : C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Data Acquisition : Chromatography Data System (CDS).
4.3. Sample Preparation
-
Stock Solution : Accurately weigh approximately 5 mg of the biaryl sample into a 10 mL volumetric flask.
-
Dissolution : Dissolve the sample in a 50:50 mixture of acetonitrile and water. Use sonication if necessary to ensure complete dissolution.
-
Dilution : Dilute the solution to the mark with the 50:50 acetonitrile/water mixture to achieve a final concentration of approximately 0.5 mg/mL.
-
Filtration : Filter the sample solution through a 0.22 µm syringe filter to remove any particulates before injection.[12][13]
4.4. Chromatographic Conditions
-
Mobile Phase A : Water with 0.1% Formic Acid
-
Mobile Phase B : Acetonitrile with 0.1% Formic Acid
-
Gradient Elution :
-
0-2 min: 60% B
-
2-15 min: Linear gradient from 60% to 95% B
-
15-18 min: Hold at 95% B
-
18.1-22 min: Return to 60% B (re-equilibration)
-
-
Flow Rate : 1.0 mL/min
-
Column Temperature : 30 °C
-
Injection Volume : 5 µL
-
Detection : UV at 254 nm.
-
Run Time : 22 minutes.
4.5. Data Analysis
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main biaryl peak using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Identify known impurities by comparing their retention times with reference standards, if available.
Visualization of the Purity Assessment Workflow
The following diagram illustrates the logical flow of the entire process, from receiving a synthesized sample to generating a final purity report.
Caption: Workflow for HPLC-based purity assessment of synthesized biaryls.
References
- 1. Multi-nuclear NMR of axially chiral biaryls in polypeptide orienting solvents: spectral discriminations and enantiorecognition mechanisms - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C5NJ01434D [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. biomedres.us [biomedres.us]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. torontech.com [torontech.com]
- 9. benchchem.com [benchchem.com]
- 10. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. azooptics.com [azooptics.com]
- 12. nacalai.com [nacalai.com]
- 13. drawellanalytical.com [drawellanalytical.com]
Spectroscopic Comparison of (3-(Naphthalen-1-yl)phenyl)boronic Acid and Its Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a framework for the spectroscopic analysis of (3-(Naphthalen-1-yl)phenyl)boronic acid and its derivatives. Due to a lack of publicly available, specific quantitative spectroscopic data for this compound, this document serves as a template, offering standardized experimental protocols and data presentation formats to facilitate objective comparisons once data is acquired.
This compound is a biaryl boronic acid derivative with applications in organic synthesis, particularly as a building block in Suzuki-Miyaura cross-coupling reactions to form complex organic molecules.[1][2] Its structural components, a naphthalene ring and a phenylboronic acid moiety, suggest potential for interesting photophysical properties, making it and its derivatives relevant for the development of fluorescent probes and materials for organic electronics.[1]
Data Presentation: A Template for Spectroscopic Comparison
To ensure a clear and objective comparison of the spectroscopic properties of this compound and its synthesized derivatives, all quantitative data should be summarized as follows. This standardized format allows for easy assessment of the impact of structural modifications on the photophysical characteristics of the compounds.
| Compound ID | Derivative Substituent(s) | Solvent | Absorption Max (λ_abs, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ, ns) |
| 1 | This compound | e.g., Dichloromethane | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| 2 | Specify Substituent | e.g., Dichloromethane | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| 3 | Specify Substituent | e.g., Dichloromethane | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
Detailed and consistent experimental methodologies are crucial for generating reproducible and comparable data. The following protocols for UV-Vis absorption and fluorescence spectroscopy are provided as a standard for characterizing this compound derivatives.
Sample Preparation
-
Solvent Selection: A range of solvents of varying polarity (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol) should be used to investigate solvatochromic effects. All solvents must be of spectroscopic grade.
-
Concentration: Prepare stock solutions of each compound in the chosen solvents at a concentration of 1 mM. For UV-Vis absorption measurements, dilute the stock solution to a concentration that yields an absorbance maximum between 0.5 and 1.0. For fluorescence measurements, prepare solutions with an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.
-
Cuvettes: Use 1 cm path length quartz cuvettes for all measurements.
UV-Vis Absorption Spectroscopy
-
Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer.
-
Blank Correction: Record a baseline spectrum of the pure solvent in the cuvette.
-
Measurement: Record the absorption spectrum of the sample solution from 200 to 800 nm.
-
Data Analysis: Determine the wavelength of maximum absorption (λ_abs). Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance at λ_abs, c is the molar concentration, and l is the path length of the cuvette (1 cm).
Fluorescence Spectroscopy
-
Instrumentation: Employ a calibrated spectrofluorometer equipped with a xenon lamp source and a photomultiplier tube detector.
-
Excitation and Emission Wavelengths: Set the excitation wavelength to the determined λ_abs. Record the emission spectrum over a wavelength range starting from the excitation wavelength to 800 nm.
-
Quantum Yield Determination: Determine the fluorescence quantum yield (Φ_F) using a well-characterized standard with a similar emission range (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54). The quantum yield is calculated using the following equation:
Φ_F,sample = Φ_F,ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)
where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Fluorescence Lifetime Measurement: Measure fluorescence lifetimes (τ) using a time-correlated single-photon counting (TCSPC) system.
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of this compound and its derivatives.
References
A Comparative Guide to the Electrochemical Properties of Materials Synthesized from (3-(Naphthalen-1-yl)phenyl)boronic Acid
Introduction: The Architectural Advantage of a Versatile Precursor
In the landscape of advanced materials synthesis, the selection of a precursor molecule is a critical decision that dictates the ultimate functionality and performance of the final product. (3-(Naphthalen-1-yl)phenyl)boronic acid (CAS 881913-20-8) has emerged as a highly versatile and powerful building block, particularly for materials destined for electrochemical applications.[1] Its molecular architecture is uniquely suited for this purpose, integrating three key functional components:
-
The Naphthalene Moiety: A large, polycyclic aromatic hydrocarbon that provides an extended π-conjugated system. This is fundamental for facilitating charge transport and tuning the optical and electronic properties of derived materials.
-
The Phenyl Linker: This aromatic ring acts as a rigid spacer and a point of synthetic diversification, influencing the overall molecular geometry and electronic communication between the naphthalene unit and other parts of the molecule.
-
The Boronic Acid Group (-B(OH)₂): This functional group is the cornerstone of its synthetic utility. It is an exceptional participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel prize-winning method for forming carbon-carbon bonds with high efficiency and tolerance for other functional groups.[2][3] Furthermore, the boronic acid itself possesses unique electrochemical and binding properties, enabling its use in sensing applications through reversible covalent interactions with diols.[4][5]
This guide provides a comparative analysis of the electrochemical properties of materials synthesized using this precursor. We will explore its application in two major domains—organic electronics and electrochemical sensing—providing experimental data and protocols to inform researchers and developers in their work.
| Property | Specification | Reference |
| Chemical Name | This compound | [6] |
| CAS Number | 881913-20-8 | [6] |
| Molecular Formula | C₁₆H₁₃BO₂ | [1][6] |
| Molecular Weight | 248.09 g/mol | [1][6] |
| Purity | ≥98% | [6] |
| Primary Application | Suzuki-Miyaura Cross-Coupling Reactions | [1][6] |
Part 1: Synthesis via Suzuki-Miyaura Coupling: The Gateway to Functional Materials
The primary route to leveraging this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction forms the basis for creating larger, more complex aromatic systems by coupling the boronic acid with an aryl halide (or triflate) in the presence of a palladium catalyst and a base.[2] This method's robustness allows for the synthesis of a wide array of materials, from discrete molecules to long-chain conjugated polymers.
Caption: Generalized workflow for synthesizing electroactive materials via Suzuki-Miyaura coupling.
Part 2: Comparative Electrochemical Performance
The specific electrochemical properties of the final material are determined by the nature of the aryl halide coupled with the this compound precursor.
Materials for Organic Electronics: Tuning Energy Levels
In organic electronics, such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs), the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are paramount. These levels govern the efficiency of charge injection, transport, and recombination.[7] Materials derived from our precursor, featuring extended aromatic systems, are designed to function as efficient charge transport layers or emitters.[7]
While direct data for polymers from this compound is proprietary, we can draw authoritative comparisons from structurally similar naphthalene derivatives synthesized via the same Suzuki coupling methods.[8] A 2022 study characterized three such derivatives, demonstrating how the choice of coupling partner directly modulates the material's energy levels.[8]
| Material | Structure Description | HOMO (eV) [8] | LUMO (eV) [8] | Optical Band Gap (eV) [8] |
| DIN | Naphthalene core with indenyl wings | -5.53 | -2.37 | 3.16 |
| DSN | Naphthalene core with styryl wings | -5.66 | -2.57 | 3.09 |
| DPEN | Naphthalene core with phenylethynyl wings | -5.98 | -2.60 | 3.38 |
Analysis:
-
Expert Insight: The data clearly shows that by altering the substituent attached to the naphthalene core, the HOMO and LUMO levels can be systematically tuned. For instance, the introduction of the more electron-withdrawing phenylethynyl groups in DPEN significantly lowers (makes more stable) both the HOMO and LUMO levels compared to the indenyl groups in DIN. This control is essential for aligning the energy levels of different layers within an OLED stack to minimize charge injection barriers, thereby maximizing device efficiency. The HOMO level is typically determined from the onset of the oxidation peak in cyclic voltammetry, while the LUMO is calculated by adding the optical band gap (from UV-vis spectroscopy) to the HOMO energy.[8]
Materials for Electrochemical Sensing: The Boronic Acid Advantage
For sensing applications, the boronic acid group itself is the active component. Boronic acids form reversible covalent bonds with compounds containing 1,2- or 1,3-diols, such as saccharides (e.g., glucose) and catechols (e.g., dopamine).[4][5][9] This binding event alters the local electronic environment of the material, which can be transduced into a measurable electrochemical signal.
Caption: Sensing mechanism of an immobilized boronic acid-based electrochemical sensor.
Comparative Advantage vs. Alternatives:
| Sensor Type | Recognition Element | Mechanism | Advantages | Disadvantages |
| Boronic Acid-Based | Boronic Acid Moiety | Reversible Covalent Bonding | High stability, reusable (regenerable with pH change), no need for biological components.[4] | Potential interference from other diols, pH-dependent operation.[10][11] |
| Enzyme-Based (e.g., Glucose Oxidase) | Enzyme | Catalytic Reaction | High specificity and sensitivity. | Lower stability (denaturation), limited lifespan, sensitive to temperature and pH. |
| Standard Electrocatalytic | Metal/Carbon Electrode | Direct Oxidation/Reduction | Simple, low cost. | Low selectivity, suffers from fouling by reaction products and interferents (e.g., ascorbic acid).[4] |
Expert Insight: The primary advantage of using materials derived from this compound for sensing is the inherent stability of the boronic acid recognition site compared to biological receptors like enzymes.[12] The ability to regenerate the sensor surface by simply changing the pH to break the boronate ester bond is a significant operational benefit, leading to lower long-term costs and more robust devices.[4]
Part 3: Core Experimental Protocol: Cyclic Voltammetry (CV)
Cyclic voltammetry is the most fundamental and informative technique for characterizing the electrochemical properties of these materials.[13] It provides data on redox potentials (related to HOMO/LUMO levels), electrochemical reversibility, and stability.
Detailed Step-by-Step CV Protocol
This protocol is designed as a self-validating system for analyzing a newly synthesized naphthalene-based derivative in a non-aqueous electrolyte.
-
Preparation of the Analyte Solution (ca. 1 mM):
-
Step 1.1: Accurately weigh a small amount of the synthesized material and dissolve it in a high-purity, anhydrous electrochemical-grade solvent (e.g., dichloromethane or acetonitrile).
-
Causality: The concentration is kept low to avoid analyte adsorption on the electrode surface and to ensure diffusion-controlled conditions. Anhydrous, high-purity solvent is critical to prevent unwanted side reactions with water or impurities, which can obscure the true redox behavior of the analyte.[13]
-
-
Preparation of the Electrolyte Solution:
-
Step 2.1: In the same solvent, prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Causality: The supporting electrolyte is essential to minimize solution resistance (iR drop) and ensure that charge is carried primarily by ions, allowing the analyte to migrate to the electrode via diffusion rather than electromigration.
-
-
Electrochemical Cell Assembly:
-
Step 3.1: Assemble a three-electrode cell:
-
Working Electrode (WE): A polished glassy carbon or platinum disk electrode.
-
Reference Electrode (RE): A stable, non-aqueous reference like Ag/Ag⁺ or a ferrocene/ferrocenium (Fc/Fc⁺) internal standard can be used.
-
Counter Electrode (CE): A platinum wire or graphite rod with a large surface area.
-
-
Causality: The three-electrode setup allows for precise control of the potential at the WE relative to the RE, while the current flows between the WE and CE. This isolates the potential measurement from the effects of current flow and solution resistance.
-
-
Execution and Data Acquisition:
-
Step 4.1: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. Maintain a gentle inert gas blanket over the solution during the experiment.
-
Causality: Oxygen is electrochemically active and its reduction can interfere with the measurement. Purging removes dissolved O₂.
-
Step 4.2: Set the potentiostat parameters: scan a potential window wide enough to observe the redox events of interest. Start with a typical scan rate of 100 mV/s.
-
Step 4.3: Run the cyclic voltammogram, scanning from an initial potential towards the oxidation or reduction event and then reversing the scan.
-
Step 4.4 (Internal Referencing): After acquiring the data, add a small amount of ferrocene to the solution and record another CV.
-
Causality: The Fc/Fc⁺ redox couple has a well-defined potential. Measuring the analyte's potentials relative to this internal standard allows for accurate comparison of data across different experiments and laboratories, as it is less prone to drift than quasi-reference electrodes.[8]
-
-
Data Interpretation:
-
Step 5.1: Determine the half-wave potential (E₁/₂) for reversible processes, calculated as (Epa + Epc)/2, where Epa and Epc are the anodic and cathodic peak potentials. This E₁/₂ value corresponds to the formal potential of the redox couple.
-
Step 5.2: Evaluate electrochemical reversibility. For a reversible one-electron process, the peak potential separation (ΔEp = |Epa - Epc|) should be close to 59 mV, and the ratio of anodic to cathodic peak currents (ipa/ipc) should be approximately 1.[13]
-
Step 5.3: Calculate the HOMO energy level from the onset potential of the first oxidation (Eox) relative to the Fc/Fc⁺ couple using the empirical formula: E_HOMO = -[Eox (vs Fc/Fc⁺) + 4.8] eV.[8]
-
Caption: Standard experimental workflow for Cyclic Voltammetry (CV) analysis.
Conclusion
This compound is more than a simple chemical intermediate; it is a strategic precursor for designing a new generation of electrochemically active materials. Its inherent structural features, combined with the precision of Suzuki-Miyaura coupling, provide an unparalleled platform for tuning electronic properties and introducing novel functionalities. For researchers in organic electronics, it offers a direct route to materials with tailored HOMO/LUMO energy levels essential for high-performance devices. For those in sensor development, its boronic acid group provides a stable and reusable alternative to traditional biological receptors. By understanding the synthetic pathways and employing rigorous electrochemical characterization as outlined in this guide, scientists can fully exploit the potential of this remarkable building block.
References
- 1. This compound|98%|CAS 881913-20-8 [benchchem.com]
- 2. Naphthalene-2-boronic acid | [frontierspecialtychemicals.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. electrochemsci.org [electrochemsci.org]
- 5. Electrochemical sensing using boronic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Thermo Scientific™ this compound 98% | LabMart Limited [labmartgh.com]
- 7. nbinno.com [nbinno.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 10. Chemosensitive Properties of Electrochemically Synthesized Poly-3-Thienylboronic Acid: Conductometric Detection of Glucose and Other Diol-Containing Compounds under Electrical Affinity Control - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. osti.gov [osti.gov]
Benchmarking (3-(Naphthalen-1-yl)phenyl)boronic Acid: A Comparative Guide for Organoboron Reagents in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Organoboron Reagents for Advanced Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance. The choice of the organoboron reagent is a critical parameter that dictates the success and outcome of these reactions. This guide provides a comprehensive benchmark of (3-(Naphthalen-1-yl)phenyl)boronic acid against other commonly employed organoboron reagents, namely phenylboronic acid and 2-naphthylboronic acid. Through a presentation of their properties, representative performance data, and detailed experimental protocols, this document aims to equip researchers with the necessary information to make informed decisions for their synthetic strategies, particularly in the realms of pharmaceutical and materials science research.
Data Presentation: A Comparative Overview
To facilitate a clear comparison, the following tables summarize the key physical, chemical, and representative performance characteristics of this compound, phenylboronic acid, and 2-naphthylboronic acid.
Table 1: General Physical and Chemical Properties
| Property | This compound | Phenylboronic acid | 2-Naphthylboronic acid |
| Molecular Formula | C₁₆H₁₃BO₂ | C₆H₇BO₂ | C₁₀H₉BO₂ |
| Molecular Weight | 248.09 g/mol | 121.93 g/mol | 171.99 g/mol |
| Appearance | White to off-white powder | White crystalline solid | White to light yellow powder |
| CAS Number | 881913-20-8 | 98-80-6 | 32316-92-0 |
Table 2: Representative Performance in Suzuki-Miyaura Cross-Coupling with Bromobenzene
| Organoboron Reagent | Catalyst System | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | Not available |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 2 | 95[1] |
| Phenylboronic acid | Pd/Fe₂O₄ nanocatalyst | K₂CO₃ | MeOH/H₂O | 100 | 4 | 92[2] |
| Phenylboronic acid | Pd(II)-diimine complex | K₂CO₃ | H₂O | 100 (MW) | 0.5 | 98[3] |
| 2-Naphthylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | Not available |
Experimental Protocols
The following is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for benchmarking different organoboron reagents.
General Protocol for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (e.g., bromobenzene, 1.0 mmol)
-
Organoboron reagent (this compound, phenylboronic acid, or 2-naphthylboronic acid, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene:Ethanol:Water mixture, 4:1:1, 10 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, the organoboron reagent, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent mixture to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (monitoring by TLC or GC-MS is recommended).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by appropriate analytical methods (e.g., NMR, MS).
Mandatory Visualization
Experimental Workflow
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Signaling Pathway Relevance
Biaryl scaffolds, such as those synthesized using this compound, are of significant interest in drug discovery due to their prevalence in biologically active molecules. Naphthalene-containing compounds, in particular, have been investigated for their potential as anticancer agents. One of the key targets in cancer therapy is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Aberrant activation of the EGFR signaling pathway is a hallmark of many cancers. Small molecule inhibitors can block the ATP-binding site of the EGFR kinase domain, thereby inhibiting downstream signaling cascades.
Caption: Inhibition of the EGFR signaling cascade by small molecules.
References
Safety Operating Guide
Proper Disposal of (3-(Naphthalen-1-yl)phenyl)boronic Acid: A Guide for Laboratory Professionals
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is crucial to handle (3-(Naphthalen-1-yl)phenyl)boronic acid with appropriate care within a designated laboratory area.
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (nitrile or neoprene)
-
A laboratory coat
Engineering Controls: All handling and preparation for disposal of this compound should be conducted inside a certified chemical fume hood to prevent inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
The disposal of this compound and its associated waste must be managed as hazardous chemical waste. Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular solid waste containers.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, sealable hazardous waste container.
-
Contaminated solid materials, such as weighing paper, spatulas, and disposable gloves, should also be placed in this container.
-
The container must be labeled "Hazardous Waste" and clearly identify the contents: "this compound".
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container designated for liquid waste.
-
The label must include "Hazardous Waste" and a list of all chemical components in the solution with their approximate concentrations.
-
Crucially, do not mix boronic acid waste with incompatible materials , such as strong oxidizing agents, strong acids, or strong bases, to avoid potentially vigorous or exothermic reactions.
-
2. Decontamination of Empty Containers:
-
Empty containers that held this compound must be decontaminated before disposal.
-
Triple rinse the container with a suitable organic solvent (e.g., acetone or ethanol) in a chemical fume hood.
-
Collect the rinsate as hazardous liquid waste and add it to the appropriate waste container.
-
After the triple rinse and allowing the container to dry completely, deface or remove the original label. The decontaminated container can then be disposed of according to your institution's guidelines for clean lab glass or plastic.
3. Storage and Final Disposal:
-
Store all hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated and away from general laboratory traffic.
-
Arrange for the collection and final disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
Hazard Profile of a Representative Boronic Acid
As a specific SDS for this compound is not available, the following table summarizes the hazard classification for the structurally similar compound, Phenylboronic acid, to provide an indication of the potential hazards.
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Not Classified | May cause mild skin irritation |
| Serious Eye Damage/Irritation | Not Classified | May cause eye irritation |
| Specific Target Organ Toxicity | Not Classified | May cause respiratory irritation |
| (Single Exposure) |
This data is based on the Safety Data Sheet for Phenylboronic acid and should be used as a general guideline. The addition of the naphthalene group may alter the toxicological properties.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste materials.
Caption: Disposal decision workflow for boronic acid waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance within their research environments. Always consult your institution's specific waste disposal guidelines and Environmental Health and Safety department for any additional requirements.
Essential Safety and Operational Guide for Handling (3-(Naphthalen-1-yl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling (3-(Naphthalen-1-yl)phenyl)boronic acid (CAS Number: 881913-20-8).[1] The following guidance on personal protective equipment (PPE), operational protocols, and disposal is based on best practices for handling similar boronic acid derivatives. A specific Safety Data Sheet (SDS) for this compound was not available; therefore, this information has been compiled from data on closely related boronic acids.[2] It is imperative to conduct a thorough risk assessment and consult your institution's safety protocols before commencing any work.
Immediate Safety Precautions
When handling this compound, which is a white crystalline powder, strict adherence to safety protocols is crucial to mitigate potential hazards.[1] Based on data for similar boronic acids, this chemical should be treated as a substance that may cause skin, eye, and respiratory irritation.[3][4][5]
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][6]
Hygiene Measures:
-
Avoid all personal contact, including the inhalation of dust or vapors.[3]
-
Wash hands thoroughly with soap and water after handling and before breaks.[3][6][7][8]
-
Remove any contaminated clothing immediately and wash it before reuse.[3]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[3] | To protect eyes from contact, which can cause serious irritation.[3][4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[3][6] Gloves must be inspected prior to use and removed using the proper technique to avoid skin contact.[7] | To prevent skin contact and potential irritation.[3] |
| Body Protection | A laboratory coat is required.[3] For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat. | To protect skin from accidental splashes or spills.[3][6] |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3][4][6] | To prevent respiratory tract irritation.[3][5][6] |
Operational Plan: Step-by-Step Handling Procedure
A strict operational protocol is crucial for the safe handling of this compound.
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling the Compound:
-
Post-Handling:
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[3][6]
-
Waste Collection: Collect all chemical waste in a designated, labeled, and sealed container for hazardous waste.[3]
-
Disposal Route: Do not pour waste down the drain.[3][8] Dispose of chemical waste in accordance with local, state, and federal regulations.[2]
-
Contaminated Materials: Dispose of contaminated gloves and other materials in accordance with applicable laws and good laboratory practices.[2]
Emergency Procedures
In Case of a Spill:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[3]
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[3]
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[3]
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[3]
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4][7]
-
Skin Contact: Remove contaminated clothing and shoes immediately.[7] Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[4]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4][7]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek medical attention.[4]
Workflow for Safe Handling and Disposal
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Safe handling and disposal workflow for boronic acids.
References
- 1. Thermo Scientific™ this compound 98% | LabMart Limited [labmartgh.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. file.bldpharm.com [file.bldpharm.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
